(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride
Description
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Properties
IUPAC Name |
(3S,5R)-5-methylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDRILWPNPXQJ-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107658-78-5 | |
| Record name | 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3S,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107658-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals
CAS Number: 1107658-78-5
Introduction: The Strategic Importance of Chiral Pyrrolidinols in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.[2] Among the vast landscape of pyrrolidine-based building blocks, chiral 3-hydroxypyrrolidines, and specifically their substituted derivatives like (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, have emerged as invaluable assets for medicinal chemists. The stereochemical integrity of these molecules is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles, efficacy, and toxicity.[2]
This technical guide provides an in-depth exploration of this compound, a key chiral intermediate in the synthesis of complex bioactive molecules. We will delve into its physicochemical properties, stereoselective synthesis, analytical characterization, and its applications as a strategic building block in drug development programs. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthetic building block is the bedrock of successful process development and medicinal chemistry campaigns. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1107658-78-5 | [3] |
| Molecular Formula | C₅H₁₂ClNO | [4] |
| Molecular Weight | 137.61 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [3][5] |
| Storage Temperature | Room Temperature | [5] |
| InChI Key | YPSDRILWPNPXQJ-JBUOLDKXSA-N | N/A |
| SMILES | C[C@H]1CCN1.Cl | [3] |
The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions. The presence of both a hydroxyl and a secondary amine group provides two key points for further chemical modification, allowing for the facile introduction of diverse functionalities.
Stereoselective Synthesis: A Conceptual Workflow
The synthesis of enantiomerically pure substituted pyrrolidinols is a cornerstone of modern asymmetric synthesis. While numerous methods exist for the construction of the pyrrolidine ring, the stereoselective synthesis of (3S,5R)-5-methylpyrrolidin-3-ol typically relies on the use of a chiral starting material to control the stereochemistry of the final product. A common and effective strategy involves starting from a readily available chiral precursor, such as L-proline or a derivative thereof.
The following diagram illustrates a conceptual workflow for the stereoselective synthesis of this compound. This workflow is a composite of established principles in pyrrolidine synthesis and is intended to be illustrative rather than a definitive protocol.[6]
Caption: Conceptual workflow for the stereoselective synthesis of this compound.
Experimental Protocol: A Plausible Synthetic Approach
The following is a detailed, step-by-step methodology that represents a plausible route for the synthesis of this compound, based on established chemical transformations in pyrrolidine chemistry.
Step 1: N-Protection and Esterification of a Chiral Precursor
-
To a solution of a suitable N-protected trans-4-hydroxy-L-proline in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and an alcohol (e.g., methanol or ethanol).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove any solid byproducts and concentrate the filtrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Step 2: Oxidation of the Hydroxyl Group
-
Dissolve the protected hydroxyproline ester in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents) at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting ketone by column chromatography.
Step 3: Stereoselective Introduction of the Methyl Group
-
Dissolve the ketone intermediate in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
-
Add a methylating agent (e.g., methylmagnesium bromide or a methylcuprate reagent) dropwise. The choice of reagent and reaction conditions is critical for achieving the desired stereoselectivity.
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to isolate the desired diastereomer.
Step 4: Deprotection and Salt Formation
-
Dissolve the methylated intermediate in a suitable solvent.
-
Perform a deprotection step to remove the N-protecting group (e.g., catalytic hydrogenation for a Cbz group or acidic treatment for a Boc group).
-
After deprotection, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same or a compatible solvent dropwise until the precipitation of the hydrochloride salt is complete.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization: Ensuring Quality and Stereochemical Purity
Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure. Key features to look for in the ¹H NMR spectrum include the signals corresponding to the methyl group, the protons on the pyrrolidine ring, and the hydroxyl and amine protons. The coupling patterns and chemical shifts of the ring protons can provide information about the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.
Chromatographic Analysis: The Key to Stereochemical Purity
The most critical analytical challenge for this compound is the confirmation of its diastereomeric and enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6][7]
A Typical Chiral HPLC Workflow:
Caption: A typical workflow for the analysis of stereochemical purity using chiral HPLC.
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating pyrrolidine derivatives.[8]
-
Mobile Phase: A systematic screening of different mobile phases (e.g., hexane/isopropanol or methanol/acetonitrile) is necessary to achieve optimal separation.
-
Detection: UV detection is commonly used if the molecule contains a chromophore. If not, derivatization with a UV-active tag or the use of a universal detector like a charged aerosol detector (CAD) or mass spectrometer may be necessary.
Applications in Drug Development: A Versatile Chiral Building Block
The true value of this compound lies in its application as a versatile chiral building block for the synthesis of active pharmaceutical ingredients (APIs).[9] The defined stereochemistry at the C3 and C5 positions allows for the precise construction of complex molecules with specific three-dimensional architectures, which is often a prerequisite for potent and selective biological activity.
The pyrrolidine scaffold is a common feature in drugs targeting a wide range of therapeutic areas, including:
-
Antiviral Agents: Many antiviral drugs, particularly those targeting hepatitis C virus (HCV), incorporate proline or its derivatives.[1]
-
Anticancer Agents: The pyrrolidine ring is found in numerous compounds with anticancer activity.[2]
-
Central Nervous System (CNS) Agents: The physicochemical properties of the pyrrolidine ring can be tuned to achieve blood-brain barrier penetration, making it a valuable scaffold for CNS-acting drugs.[2]
The (3S,5R) stereochemistry of this particular building block can impart specific conformational constraints on the final molecule, influencing its binding to target proteins. Structure-activity relationship (SAR) studies often reveal that even minor changes in the stereochemistry of a pyrrolidine substituent can lead to dramatic changes in biological activity.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the available data for this and structurally related compounds, the following safety and handling guidelines are recommended.[5][10]
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry, coupled with the synthetic handles provided by the hydroxyl and amine functionalities, makes it a strategic asset in drug discovery and development. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in the creation of novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound will undoubtedly increase.
References
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. (2005). PubMed. Retrieved January 18, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Buy this compound (EVT-1745579) | 1107658-78-5. (n.d.). Evidentic. Retrieved January 18, 2026, from [Link]
-
5-(HYdroxymethyl)pyrrolidin-3-ol hydrochloride, 95% Purity, C5H12ClNO2, 10 grams. (n.d.). CP Lab Safety. Retrieved January 18, 2026, from [Link]
-
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology. Retrieved January 18, 2026, from [Link]
-
Structure Activity Relationships. (n.d.). Drug Design. Retrieved January 18, 2026, from [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace. Retrieved January 18, 2026, from [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
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- 5. (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride | 1107658-76-3 [sigmaaldrich.com]
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- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride chemical properties
An In-depth Technical Guide to (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride for Advanced Research and Development
This guide provides a comprehensive technical overview of this compound, a chiral building block with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes known data with field-proven insights to facilitate its effective use in the laboratory.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its structural attributes that are highly conducive to drug design.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical factor in achieving target selectivity and potency.[1] The stereogenic centers inherent to substituted pyrrolidines, such as in this compound, offer a sophisticated tool for modulating biological activity, as the spatial orientation of substituents can dramatically alter binding interactions with enantioselective protein targets.[1] This particular isomer is gaining traction as a valuable component in the synthesis of complex molecules, notably in the burgeoning field of targeted protein degradation.
Physicochemical and Structural Properties
Precise knowledge of the physicochemical properties of this compound is fundamental to its handling, formulation, and application in synthesis. While specific experimental data for this isomer is not extensively published, the following table summarizes its known attributes and provides estimated values based on closely related structures.
| Property | Value | Source/Comment |
| CAS Number | 1107658-78-5 | [3] |
| Molecular Formula | C₅H₁₂ClNO | [3] |
| Molecular Weight | 137.61 g/mol | [4] |
| Physical Form | Solid | Commercial supplier data |
| Purity | Typically >95% | [5] |
| Storage | Room Temperature | Commercial supplier data |
| InChI Key | YPSDRILWPNPXQJ-JBUOLDKXSA-N | [5] |
| SMILES | C[C@H]1CCN1.Cl | |
| Melting Point | Not specified. Expected to be a crystalline solid with a defined melting point. | |
| Boiling Point | Not applicable (solid) | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. The hydrochloride salt form generally enhances aqueous solubility.[4] |
Synthesis and Stereochemical Control
A hypothetical, yet chemically sound, synthetic workflow is outlined below. The causality behind these steps lies in the strategic use of stereospecific reactions to build the pyrrolidine core with the desired (3S,5R) configuration.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is a representative example and would require optimization.
-
Step 1: Ring Opening of a Chiral Epoxide. A chiral epoxide, such as (R)-epichlorohydrin, is reacted with a primary amine (e.g., methylamine) in a suitable solvent like methanol. This reaction is typically carried out at low temperatures to control regioselectivity. The choice of a chiral epoxide is crucial as it establishes one of the stereocenters.
-
Step 2: Base-Mediated Cyclization. The resulting amino alcohol is treated with a base (e.g., sodium methoxide) to induce intramolecular cyclization, forming the pyrrolidine ring. This step creates the second stereocenter, leading to a mixture of diastereomers.
-
Step 3: Diastereomeric Separation. The mixture of diastereomers is separated using chiral chromatography or by fractional crystallization of a suitable salt. This is the most critical step for ensuring the stereochemical purity of the final product.
-
Step 4: Hydrochloride Salt Formation. The purified free base of (3S,5R)-5-methylpyrrolidin-3-ol is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Analytical Characterization and Quality Control
Ensuring the chemical and stereochemical purity of this compound is paramount for its application in drug discovery. A multi-pronged analytical approach is recommended.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and connectivity of the molecule. Specific chemical shifts and coupling constants will be characteristic of the (3S,5R) isomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the O-H and N-H stretches, as well as C-N and C-O bonds.
Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric and diastereomeric purity of chiral amines and alcohols.
Caption: General workflow for chiral purity determination by HPLC.
Exemplary Chiral HPLC Protocol
This protocol is based on methods for similar N-Boc protected pyrrolidinol derivatives and would need to be adapted.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one with a cellulose or amylose derivative, is often effective for this class of compounds.
-
Mobile Phase: An isocratic mixture of n-Hexane and a polar modifier like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation of the stereoisomers.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, often at 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) where the molecule absorbs.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Applications in Drug Development
This compound serves as a crucial chiral building block for the synthesis of more complex, biologically active molecules. Its stereochemically defined structure is leveraged to impart specific binding properties to the final compound.
Targeted Protein Degradation (PROTACs)
A significant application of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] The pyrrolidine scaffold can be incorporated into the linker region or as part of the E3 ligase ligand, where its stereochemistry can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Caption: Mechanism of action of a PROTAC molecule.
The this compound can be derivatized at the hydroxyl and amine functionalities to be incorporated into the PROTAC structure, providing a rigid and stereochemically defined linker element.
Safety and Handling
Based on data for related compounds, this compound should be handled with appropriate precautions.
-
Hazard Statements: Likely to be associated with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile chiral building block for modern drug discovery. Its defined stereochemistry offers a powerful tool for medicinal chemists to design potent and selective therapeutics. While detailed experimental data for this specific isomer is emerging, the principles and protocols outlined in this guide, derived from extensive knowledge of related compounds, provide a solid foundation for its effective application in research and development. The continued exploration of its use, particularly in the field of targeted protein degradation, is expected to yield novel therapeutic candidates.
References
-
Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7315. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249258. [Link]
- Google Patents. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
- Google Patents. (1988).
-
Miret, N., et al. (2021). Are we ready to design oral PROTACs®?. Drug Discovery Today, 26(11), 2638-2648. [Link]
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- 5. Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are we ready to design oral PROTACs®? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride: A Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, a key chiral intermediate in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this compound but also to provide insights into its synthesis, characterization, and strategic application in drug development, grounded in established chemical principles.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. Its value in synthetic and medicinal chemistry is derived from the specific spatial arrangement of its functional groups—a hydroxyl group at the C3 position and a methyl group at the C5 position—and its nature as a hydrochloride salt, which enhances stability and aqueous solubility.
The precise stereochemistry, (3S,5R), is critical. The spatial orientation of the hydroxyl and methyl groups dictates how the molecule, or a larger scaffold built from it, will interact with chiral biological targets like enzymes and receptors. This diastereomeric specificity is a cornerstone of modern drug design, where subtle changes in stereochemistry can lead to dramatic differences in efficacy, selectivity, and safety profiles.
Table 1: Key Physicochemical and Identification Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| CAS Number | 1107658-78-5 | [1][3][4] |
| Appearance | White to off-white solid | [5] |
| Storage | Room Temperature | [5] |
| Purity (Typical) | ≥95% | |
| InChI Key | YPSDRILWPNPXQJ-JBUOLDKXSA-N |
Synthesis and Stereochemical Control
While this compound is commercially available, understanding its synthesis is crucial for process development and analogue preparation. Detailed public-domain protocols for this specific diastereomer are limited; however, a logical and representative synthetic route can be constructed based on established transformations of chiral precursors.
The synthesis generally begins with a readily available chiral starting material, such as (S)-proline, to set the initial stereocenter. The overall strategy involves ring functionalization, introduction of the second stereocenter, and final salt formation.
Representative Synthetic Workflow
The following workflow illustrates a plausible, multi-step synthesis. The choice of reagents, particularly for the reduction steps, is critical for controlling the diastereoselectivity to achieve the desired (3S,5R) configuration.
Caption: Plausible synthetic workflow for (3S,5R)-5-methylpyrrolidin-3-ol HCl.
Causality Behind Experimental Choices:
-
Starting Material: (S)-proline is a cost-effective and enantiomerically pure starting material, immediately establishing the stereochemistry at what will become the C5 position.
-
Protection Strategy: N-protection (e.g., with a Boc group) is essential to prevent side reactions at the nitrogen atom during subsequent oxidative and nucleophilic addition steps.
-
Stereoselective Reduction: The key step in establishing the C3 stereocenter is the diastereoselective reduction of the tertiary alcohol or a related ketone intermediate. The choice of reducing agent and conditions is paramount to favor the desired (3R) configuration of the hydroxyl group relative to the existing (5R)-methyl group. Bulky reducing agents or substrate-directed reductions are often employed to achieve high diastereomeric excess.
-
Hydrochloride Salt Formation: The final conversion to a hydrochloride salt is a standard procedure in pharmaceutical chemistry.[6] It enhances the compound's crystallinity, stability, and handling characteristics, while often improving its solubility in polar protic solvents.[6]
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and stereochemical integrity of this compound is non-trivial and requires a suite of analytical techniques. Each method provides a piece of the puzzle, and together they form a self-validating system to ensure the material meets the stringent requirements for drug development.
Key Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the molecular structure and connectivity.
-
Protocol:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For structural elucidation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.
-
-
Expected Results & Interpretation:
-
¹H NMR: Expect distinct signals for the methyl group (a doublet), the protons on the pyrrolidine ring, and the hydroxyl proton (which may be broad or exchange with D₂O). The coupling patterns and chemical shifts of the ring protons are complex but provide a unique fingerprint for the specific diastereomer.
-
¹³C NMR: Expect five distinct carbon signals corresponding to the methyl group, the three unique ring carbons, and the carbon bearing the hydroxyl group.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap for high resolution).
-
-
Expected Results & Interpretation: In positive ion mode, the primary ion observed will be for the free base [M+H]⁺ at an m/z corresponding to C₅H₁₁NO + H⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental formula to within a few parts per million (ppm).
3. Chiral High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the enantiomeric and diastereomeric purity. This is the most critical validation step for a chiral building block.
-
Protocol:
-
Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).
-
Develop a mobile phase (typically a mixture of a hydrocarbon like hexane and an alcohol like isopropanol, often with a small amount of an amine additive for basic compounds).
-
Inject a solution of the sample and monitor the elution profile with a UV detector.
-
-
Expected Results & Interpretation: A successful chiral separation will show a major peak for the (3S,5R) isomer and should resolve peaks for any other stereoisomeric impurities (e.g., (3R,5S), (3S,5S), (3R,5R)). The area percentage of the main peak corresponds to the diastereomeric and/or enantiomeric excess.
Table 2: Summary of Analytical Characterization Workflow
| Technique | Parameter Measured | Rationale for Use |
| ¹H & ¹³C NMR | Molecular structure, connectivity | Confirms the correct arrangement of atoms. |
| HRMS (ESI) | Exact mass, elemental formula | Unambiguously verifies the molecular formula. |
| Chiral HPLC | Diastereomeric & Enantiomeric Purity | Quantifies the stereochemical integrity, crucial for biological applications. |
| FTIR | Presence of functional groups | Identifies characteristic vibrations (O-H, N-H, C-H bonds). |
Applications in Drug Development
The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting protein binding sites.
The specific utility of this compound lies in its role as a chiral building block. It allows for the systematic exploration of structure-activity relationships (SAR) by providing a synthetically accessible core with defined stereochemistry.
Logical Flow of Application in a Drug Discovery Program
Caption: Strategic application flow in a drug discovery campaign.
Field-Proven Insights:
-
Vectorial Diversity: The hydroxyl and secondary amine groups serve as orthogonal handles for chemical modification. The amine can be readily functionalized via reductive amination, acylation, or arylation, while the hydroxyl group can be used for ether or ester linkages, or inverted to its (3R) counterpart to probe the importance of its stereochemistry.
-
Comparative SAR: In any drug discovery program utilizing this scaffold, it is imperative to synthesize and test other diastereomers (e.g., the (3R,5S) or (3S,5S) analogues).[6] This comparative analysis provides irrefutable evidence for the optimal stereochemical configuration required for biological activity and is often required for intellectual property protection. The pyrrolidine scaffold is a key component in the development of various therapeutic agents, including inhibitors of beta-secretase 1 (BACE1) for Alzheimer's disease and selective estrogen receptor degraders for breast cancer treatment.[7]
Handling, Storage, and Safety
As a hydrochloride salt, this compound is generally a stable, non-volatile solid. However, standard laboratory precautions should be observed.
-
Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[5]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Safety Profile: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[5] It is designated with the GHS07 pictogram.[5]
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An In-depth Guide to the Stereochemistry of (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride: Synthesis, Analysis, and Application
Foreword: The Criticality of Stereoisomerism in Drug Development
In the landscape of modern pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail but a paramount determinant of biological activity. Enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. The pyrrolidine scaffold, a privileged five-membered nitrogen-containing heterocycle, is a cornerstone in the design of numerous therapeutic agents.[1][2] This guide focuses on a specific stereoisomer, (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, a chiral building block of significant interest in drug discovery. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its stereochemistry, from its synthesis and characterization to its potential applications. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Defining the Stereochemical Landscape of 5-Methylpyrrolidin-3-ol
The structure of 5-methylpyrrolidin-3-ol possesses two stereocenters at the C3 and C5 positions of the pyrrolidine ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. The relationship between these pairs is diastereomeric.
-
(3S, 5R) and (3R, 5S) enantiomeric pair: These are non-superimposable mirror images of each other.
-
(3S, 5S) and (3R, 5R) enantiomeric pair: This is the other pair of non-superimposable mirror images.
The diastereomers are further classified based on the relative orientation of the methyl and hydroxyl groups. In the (3S,5R) and (3R,5S) isomers, the substituents are on opposite faces of the pyrrolidine ring, leading to a trans configuration. Conversely, the (3S,5S) and (3R,5R) isomers have their substituents on the same face, resulting in a cis configuration. The distinct spatial arrangement of these isomers leads to different physical and chemical properties, including unique receptor-binding profiles.[3] This guide will specifically focus on the trans isomer, this compound (CAS Number: 1107658-78-5).[4]
Stereoselective Synthesis: A Chiral Pool Approach
The synthesis of enantiomerically pure compounds is a central challenge in organic chemistry. A powerful strategy to achieve this is through "chiral pool synthesis," which utilizes readily available, enantiopure natural products as starting materials. For the synthesis of chiral pyrrolidine derivatives, the amino acid L-proline and its derivatives are excellent and common starting points.[5]
A plausible and documented synthetic pathway to 5-methylpyrrolidin-3-ol hydrochloride initiates from trans-4-hydroxy-L-proline methyl ester hydrochloride.[6] This approach leverages the inherent stereochemistry of the starting material to establish the desired stereocenters in the final product.
Conceptual Workflow for the Synthesis of this compound
Caption: Conceptual synthetic pathway from a chiral pool starting material.
Detailed Synthetic Protocol (Based on Patent Literature)
The following protocol is adapted from the synthetic route described in Chinese patent application CN201280010334.6.[6] It is important to note that this patent highlights the operational challenges of this specific route for large-scale production, such as the use of hazardous reagents and the requirement for very low temperatures.
Step 1: Protection of Functional Groups The synthesis commences with the protection of the secondary amine and the hydroxyl group of trans-4-hydroxy-L-proline methyl ester hydrochloride. The amine is typically protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O), and the hydroxyl group can be protected with a silyl ether, for instance, by reacting with tert-butyldimethylsilyl chloride (TBDMSCl). This orthogonal protection strategy is crucial for the selective modification of the ester group in the subsequent step.
Step 2: Reduction of the Ester The methyl ester is selectively reduced to a primary alcohol. This transformation can be achieved using a powerful reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction or side reactions.
Step 3: Conversion to a Leaving Group and Reduction The newly formed primary alcohol is then converted into a good leaving group, for example, a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The subsequent step involves the reductive removal of the tosylate group to install the methyl group at the C5 position. A potent reducing agent like lithium triethylborohydride (LiEt₃BH) is employed for this transformation.
Step 4: Deprotection Finally, the protecting groups on the amine and the hydroxyl group are removed under acidic conditions to yield the desired (3S,5R)-5-methylpyrrolidin-3-ol, which is then isolated as its hydrochloride salt.
Definitive Stereochemical Assignment: The Power of Analytical Techniques
The unambiguous determination of the stereochemistry of this compound is paramount. This is achieved through a combination of powerful analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the gold standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic molecules. For 5-methylpyrrolidin-3-ol, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign all proton and carbon signals. The relative stereochemistry (trans configuration) can be determined through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments.
In the trans isomer, the protons at C3 and C5 are on opposite sides of the ring. An NOE experiment would be expected to show a spatial correlation between the proton at C3 and the protons of the methyl group at C5 in the cis isomer, while this correlation would be absent or significantly weaker in the trans isomer.
X-ray Crystallography
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.[1][7] By obtaining a single crystal of this compound and analyzing its diffraction pattern, the precise spatial arrangement of all atoms, including the relative and absolute stereochemistry, can be determined. The resulting crystal structure would unequivocally confirm the trans relationship between the hydroxyl and methyl groups and the (3S,5R) absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for separating enantiomers and diastereomers, and for determining the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of a synthetic sample.[8][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers.
Illustrative Chiral HPLC Method Development Workflow
Caption: A systematic approach to developing a chiral HPLC method.
Typical Experimental Conditions for Chiral HPLC Analysis:
| Parameter | Typical Value | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) | Broad applicability for the separation of a wide range of chiral compounds. |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v) | The non-polar/polar solvent mixture allows for tuning of retention times, while TFA improves peak shape for amine-containing analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | Pyrrolidine derivatives typically have UV absorbance at lower wavelengths. |
Applications in Drug Discovery
The this compound scaffold is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its defined stereochemistry allows for precise interactions with biological targets, which is a critical aspect of rational drug design. The pyrrolidine ring can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement for optimal binding to enzymes or receptors. This particular stereoisomer has been identified as a key intermediate in the synthesis of chemokine receptor antagonists and modulators, which are being investigated for the treatment of conditions such as hepatitis C and liver fibrosis.[6]
Conclusion and Future Outlook
The stereochemistry of this compound is a testament to the importance of three-dimensional structure in chemistry and pharmacology. Its stereoselective synthesis, typically from chiral pool starting materials like L-proline derivatives, allows for the creation of an enantiomerically pure building block. The definitive assignment of its stereochemistry relies on a combination of powerful analytical techniques, including NMR spectroscopy and X-ray crystallography, while chiral HPLC is essential for assessing its purity. As our understanding of the intricate relationship between molecular structure and biological function continues to grow, the demand for well-characterized, stereochemically pure building blocks like this compound will undoubtedly increase, paving the way for the development of more selective and efficacious therapeutic agents.
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A Technical Guide to the Synthesis of (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride from Renewable Resources
Abstract
(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride is a valuable chiral building block in medicinal chemistry, crucial for the synthesis of various therapeutic agents. The growing demand for sustainable chemical manufacturing necessitates the development of synthetic routes originating from renewable feedstocks. This technical guide provides an in-depth exploration of a viable synthetic pathway to this compound, with a focus on utilizing readily available and renewable starting materials. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of reaction mechanisms, stereochemical control, and practical experimental protocols.
Introduction: The Significance of (3S,5R)-5-methylpyrrolidin-3-ol in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The specific stereoisomer, (3S,5R)-5-methylpyrrolidin-3-ol, offers a unique three-dimensional arrangement of functional groups—a secondary amine, a hydroxyl group, and a methyl group—all with defined stereochemistry. This precise spatial orientation is critical for specific molecular interactions with biological targets, leading to enhanced potency and selectivity of drug candidates. Consequently, the development of efficient and stereoselective synthetic routes to this chiral building block is of paramount importance. The imperative to shift towards a bio-based economy further underscores the need for synthetic strategies that leverage renewable resources, moving away from traditional petrochemical-based starting materials.
Strategic Approach: Chiral Pool Synthesis from L-Glutamic Acid
A robust and sustainable strategy for the synthesis of enantiomerically pure compounds is the "chiral pool" approach, which utilizes readily available chiral molecules from nature as starting materials. L-glutamic acid, a naturally occurring amino acid produced on a large scale through fermentation, presents an ideal and renewable starting point for the synthesis of this compound. The inherent chirality of L-glutamic acid can be strategically harnessed to establish the desired stereocenters in the target molecule.
The proposed synthetic pathway, outlined below, leverages well-established chemical transformations, with a key focus on achieving high stereoselectivity in the crucial steps of methylation and reduction.
Caption: Proposed synthetic pathway from L-Glutamic Acid.
Detailed Synthetic Protocol and Mechanistic Insights
Step 1: Preparation of (S)-Pyroglutamic Acid from L-Glutamic Acid
The synthesis commences with the cyclization of L-glutamic acid to form (S)-pyroglutamic acid. This transformation is typically achieved by heating L-glutamic acid in water, leading to intramolecular condensation and the formation of the lactam ring. This well-established and high-yielding reaction proceeds with retention of the stereochemistry at the C-2 position.
Step 2: N-Protection of Pyroglutamic Acid
To prevent unwanted side reactions in subsequent steps, the secondary amine of pyroglutamic acid is protected. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under various reaction conditions and its ease of removal under acidic conditions at the final stage.
Experimental Protocol: N-Boc Protection
-
To a solution of (S)-pyroglutamic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.
-
Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyroglutamic acid.
Step 3: Stereoselective Methylation
This is a critical step where the second stereocenter is introduced. The desired (R) configuration at the C-5 position can be achieved through a diastereoselective alkylation of the N-Boc-pyroglutamate enolate. The use of a chiral auxiliary, such as an Evans auxiliary, can effectively control the stereochemical outcome of the methylation.[1]
Conceptual Workflow for Stereoselective Methylation
Caption: Key steps in the stereoselective methylation.
Mechanistic Rationale: The chiral auxiliary creates a sterically hindered environment around the enolate, directing the incoming methyl iodide to attack from the less hindered face, thus establishing the desired (R) configuration at the C-5 position.
Step 4: Reduction of the Lactam
The lactam functionality in the methylated pyroglutamate derivative is then reduced to the corresponding pyrrolidine. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).
Step 5: Oxidation to the Ketone
The hydroxyl group at the C-3 position, which originated from the carboxylic acid of pyroglutamic acid, is oxidized to a ketone. This sets the stage for the final stereoselective reduction. Common oxidizing agents for this transformation include Swern oxidation or Dess-Martin periodinane.
Step 6: Stereoselective Reduction of the Ketone
The final stereocenter at the C-3 position is established through the stereoselective reduction of the N-Boc-5-methylpyrrolidin-3-one intermediate. A chemoenzymatic approach using a ketoreductase (KRED) is highly advantageous for this step, as it can provide excellent enantioselectivity and diastereoselectivity.[2]
Experimental Protocol: Biocatalytic Reduction
-
Prepare a buffered aqueous solution containing the N-Boc-5-methylpyrrolidin-3-one substrate.
-
Add a suitable ketoreductase and a cofactor (e.g., NADPH or a regeneration system).
-
Incubate the reaction mixture with gentle agitation at a controlled temperature.
-
Monitor the progress of the reaction by HPLC or GC.
-
Upon completion, extract the product with an organic solvent.
-
Purify the product by column chromatography to yield (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol.
Rationale for Enzyme Selection: Ketoreductases are known for their ability to stereoselectively reduce prochiral ketones to chiral alcohols. Screening a library of KREDs is often necessary to identify an enzyme with the desired stereoselectivity for a specific substrate.
Step 7: Deprotection and Salt Formation
In the final step, the Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in a suitable solvent like dioxane or methanol. This concomitantly forms the hydrochloride salt of the final product.
Experimental Protocol: Deprotection and Salt Formation
-
Dissolve the (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol in a suitable solvent (e.g., methanol or dioxane).
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the reaction mixture at room temperature.
-
The product will precipitate out of the solution as the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
Data Summary
| Step | Transformation | Key Reagents | Expected Yield (%) | Stereoselectivity |
| 1 | Cyclization | Heat, H₂O | >90 | Retention |
| 2 | N-Protection | (Boc)₂O, Base | >95 | N/A |
| 3 | Methylation | LDA, CH₃I, Chiral Auxiliary | 70-85 | >95% de |
| 4 | Lactam Reduction | LiAlH₄ or BH₃·THF | 80-90 | N/A |
| 5 | Oxidation | Swern or Dess-Martin | 85-95 | N/A |
| 6 | Ketone Reduction | Ketoreductase, NADPH | >90 | >99% ee, >95% de |
| 7 | Deprotection/Salt Formation | HCl | >95 | N/A |
Conclusion
This technical guide outlines a comprehensive and sustainable synthetic strategy for the preparation of this compound from the renewable feedstock, L-glutamic acid. By employing a chiral pool approach and incorporating key stereoselective transformations, including a diastereoselective methylation and a biocatalytic reduction, this pathway offers a viable route to this valuable chiral building block. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the adoption of greener and more efficient synthetic methodologies.
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J. Org. Chem.2023 , 88 (1), 356-363. [Link]
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Synthesis of 3S-Pyrrolidinol from L-Glutamic Acid. Synth. Commun.1986 , 16 (14), 1815-1822. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2022 , 27 (19), 6528. [Link]
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Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Chem. Commun. (Camb.)2005 , (39), 4949-4951. [Link]
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Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules2021 , 26 (19), 5797. [Link]
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Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Org. Biomol. Chem.2014 , 12 (31), 5894-5904. [Link]
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Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Adv.2019 , 9, 32768-32772. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Cent. Sci.2023 , 9 (1), 118–125. [Link]
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Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry2004 , 15 (21), 3315-3320. [Link]
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Chiral Pool Synthesis of (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the chiral pool synthesis of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, a valuable chiral building block in modern medicinal chemistry. The synthesis commences with the readily available and inexpensive chiral precursor, L-pyroglutamic acid. This guide details a strategic synthetic route, elucidating the rationale behind the choice of starting material and the selection of each subsequent reaction. Key transformations, including the stereoselective introduction of the C5-methyl group and the diastereoselective reduction of a key ketone intermediate, are discussed in depth. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical guide to accessing this important molecule.
Introduction: The Significance of Chiral Pyrrolidinols
The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1][2] The inherent chirality of many biologically active molecules necessitates the development of efficient and stereoselective synthetic routes to access enantiomerically pure building blocks. (3S,5R)-5-methylpyrrolidin-3-ol, with its two defined stereocenters, represents a versatile chiral synthon for the construction of complex molecular architectures. Its hydrochloride salt form enhances its stability and handling properties, making it an attractive intermediate for drug discovery and development programs.
The "chiral pool" approach to synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[1] This approach circumvents the need for often complex and costly asymmetric syntheses or chiral resolutions. L-pyroglutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid, is an ideal starting material for the synthesis of chiral pyrrolidine derivatives due to its rigid bicyclic structure and pre-existing stereocenter at the C2 position.
This guide will delineate a robust synthetic pathway to this compound, commencing from L-pyroglutamic acid. We will explore the key strategic considerations and provide detailed experimental procedures for each transformation.
Retrosynthetic Analysis and Synthetic Strategy
Our retrosynthetic analysis of this compound identifies L-pyroglutamic acid as a logical and cost-effective chiral starting material. The core strategy involves the sequential and stereocontrolled introduction of the required functional groups and stereocenters onto the pyroglutamate scaffold.
Caption: Retrosynthetic analysis of this compound.
The key challenges in this synthesis are:
-
The diastereoselective introduction of the methyl group at the C5 position to establish the desired (5R) stereocenter.
-
The diastereoselective reduction of the resulting ketone at C3 to afford the (3S) alcohol.
Our forward synthesis will address these challenges through a carefully orchestrated sequence of reactions, leveraging the inherent chirality of the starting material to control the stereochemical outcomes.
Experimental Procedures
Synthesis of (S)-1-Benzoyl-5-oxopyrrolidine-2-carboxylic acid
Rationale: The first step involves the protection of the nitrogen atom of L-pyroglutamic acid. A benzoyl group is chosen for its stability under the subsequent reaction conditions and its ease of removal at a later stage.
Protocol:
-
To a stirred solution of L-pyroglutamic acid (1.0 eq.) in a 2:1 mixture of THF and water at 0 °C, add sodium bicarbonate (2.5 eq.).
-
Slowly add benzoyl chloride (1.2 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-benzoyl pyroglutamic acid.
| Reactant | MW | Equivalents | Amount |
| L-Pyroglutamic Acid | 129.11 | 1.0 | (user defined) |
| Sodium Bicarbonate | 84.01 | 2.5 | (calculated) |
| Benzoyl Chloride | 140.57 | 1.2 | (calculated) |
Synthesis of (S)-methyl 1-benzoyl-5-oxopyrrolidine-2-carboxylate
Rationale: Esterification of the carboxylic acid is necessary to prevent its interference in the subsequent Grignard reaction and to facilitate purification.
Protocol:
-
Dissolve the N-benzoyl pyroglutamic acid (1.0 eq.) in methanol.
-
Cool the solution to 0 °C and bubble in dry HCl gas for 15-20 minutes, or add thionyl chloride (1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.
| Reactant | MW | Equivalents | Amount |
| N-Benzoyl Pyroglutamic Acid | 233.22 | 1.0 | (user defined) |
| Thionyl Chloride | 118.97 | 1.2 | (calculated) |
Diastereoselective Synthesis of (2S,5R)-methyl 1-benzoyl-5-methyl-3-oxopyrrolidine-2-carboxylate
Rationale: This is the pivotal step for introducing the C5-methyl group with the correct stereochemistry. The strategy involves the in-situ generation of an N-acyliminium ion intermediate, which is then attacked by a methyl nucleophile. The stereochemical outcome is directed by the existing stereocenter at C2.
Protocol:
-
Dissolve the N-benzoyl pyroglutamate methyl ester (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of methylmagnesium bromide (1.5 eq., 3.0 M in diethyl ether) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is then subjected to oxidation without further purification. A suitable oxidation protocol is the Swern oxidation or using Dess-Martin periodinane to afford the ketone.
| Reactant | MW | Equivalents | Amount |
| (S)-methyl 1-benzoyl-5-oxopyrrolidine-2-carboxylate | 247.25 | 1.0 | (user defined) |
| Methylmagnesium bromide (3.0 M in Et2O) | - | 1.5 | (calculated) |
Diastereoselective Reduction to (2S,3S,5R)-methyl 1-benzoyl-3-hydroxy-5-methylpyrrolidine-2-carboxylate
Rationale: The stereoselective reduction of the C3-ketone is critical to establish the desired (3S) hydroxyl configuration. The choice of reducing agent and reaction conditions is paramount to achieving high diastereoselectivity. Bulky reducing agents often provide better stereocontrol.
Protocol:
-
Dissolve the crude ketone from the previous step (1.0 eq.) in anhydrous methanol and cool to -78 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the addition of acetone, followed by saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
| Reactant | MW | Equivalents | Amount |
| (2S,5R)-methyl 1-benzoyl-5-methyl-3-oxopyrrolidine-2-carboxylate | 261.27 | 1.0 | (user defined) |
| Sodium Borohydride | 37.83 | 1.5 | (calculated) |
Reduction and Deprotection to (3S,5R)-5-methylpyrrolidin-3-ol
Rationale: This step involves the simultaneous reduction of the ester and the removal of the N-benzoyl protecting group. A powerful reducing agent like lithium aluminum hydride is employed.
Protocol:
-
Under an inert atmosphere, add a solution of the purified hydroxy-ester (1.0 eq.) in anhydrous THF dropwise to a stirred suspension of lithium aluminum hydride (3.0 eq.) in anhydrous THF at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (3S,5R)-5-methylpyrrolidin-3-ol.
| Reactant | MW | Equivalents | Amount |
| (2S,3S,5R)-methyl 1-benzoyl-3-hydroxy-5-methylpyrrolidine-2-carboxylate | 277.30 | 1.0 | (user defined) |
| Lithium Aluminum Hydride | 37.95 | 3.0 | (calculated) |
Formation of this compound
Rationale: The final step is the formation of the hydrochloride salt to improve the stability and handling of the final product.
Protocol:
-
Dissolve the crude (3S,5R)-5-methylpyrrolidin-3-ol in a minimal amount of diethyl ether or isopropanol.
-
Cool the solution to 0 °C and slowly add a solution of HCl in diethyl ether (e.g., 2 M) or isopropanolic HCl until the solution becomes acidic (test with pH paper).
-
Stir the mixture at 0 °C for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide has outlined a comprehensive and practical chiral pool synthesis of this compound from L-pyroglutamic acid. The described route offers a reliable method for accessing this valuable chiral building block, with careful consideration given to the stereochemical control at each critical step. The provided experimental protocols are intended to serve as a robust starting point for researchers in academic and industrial settings. The principles and strategies discussed herein can be adapted for the synthesis of other substituted pyrrolidine derivatives, further highlighting the utility of the chiral pool approach in modern organic synthesis.
References
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Kazlauskas, R. J., & Bornscheuer, U. T. (Eds.). (2009). Modern Biocatalysis: Stereoselective and Environmentally Friendly Reactions. Wiley-VCH.
- Blaser, H. U., Federsel, H. J. (Eds.). (2010). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
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An In-depth Technical Guide to the Spectroscopic Data of (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a substituted pyrrolidine, this molecule serves as a versatile chiral building block in the synthesis of complex bioactive molecules and novel therapeutic agents. The pyrrolidine scaffold is a prevalent motif in a wide array of natural products and pharmaceuticals.[2][3][4] The specific stereochemistry of this compound, with defined configurations at the C3 and C5 positions, is crucial for its biological activity and interaction with molecular targets.[1][5]
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Unambiguous structural elucidation and characterization are paramount in the drug discovery process, ensuring the synthesis of the correct stereoisomer and facilitating the interpretation of structure-activity relationships (SAR). This document will delve into the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned application scientist.
Molecular Structure and Stereochemistry
The structural integrity of this compound is the foundation of its chemical and biological properties. The hydrochloride salt form enhances its solubility and stability.[1]
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a hydrochloride salt of an amine, the choice of solvent is critical to ensure solubility and to observe exchangeable protons.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for amine salts.[6][7] The protonation of the nitrogen atom by HCl significantly influences the chemical shifts of neighboring protons and carbons.[6][8]
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, ~0.75 mL) in an NMR tube. The spectrum is acquired on a 400 MHz or higher field spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.
Data Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H5 (CH-CH₃) | 3.5 - 3.8 | m | 1H | |
| H3 (CH-OH) | 4.3 - 4.6 | m | 1H | |
| H2, H4 (CH₂) | 1.5 - 2.5 | m | 4H | |
| CH₃ | 1.2 - 1.5 | d | 3H | ~6-7 |
| OH | 5.0 - 5.5 | d | 1H | ~4-5 |
| NH₂⁺ | 9.0 - 10.0 | br s | 2H |
Causality Behind Assignments:
-
Downfield Shift of H3 and H5: The protons on the carbons bearing the hydroxyl group (C3) and the protonated amine (C5) are expected to be shifted downfield due to the electron-withdrawing effects of the heteroatoms.
-
NH₂⁺ Protons: The protons on the positively charged nitrogen atom are significantly deshielded and appear as a broad singlet far downfield. Their broadness is a result of chemical exchange and quadrupolar relaxation.
-
Methyl Group: The methyl group appears as a doublet due to coupling with the adjacent methine proton (H5).
-
Diastereotopic Protons: The methylene protons (H2 and H4) are diastereotopic due to the presence of two chiral centers. This can lead to complex splitting patterns (multiplets).
¹³C NMR Spectroscopy
Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Data Interpretation: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C3 (CH-OH) | 65 - 75 |
| C5 (CH-CH₃) | 55 - 65 |
| C2, C4 (CH₂) | 30 - 45 |
| CH₃ | 15 - 25 |
Causality Behind Assignments:
-
Carbons Attached to Heteroatoms: The carbons directly bonded to the oxygen (C3) and nitrogen (C5) atoms are significantly deshielded and appear at the lowest field due to the electronegativity of these atoms.
-
Aliphatic Carbons: The methylene carbons (C2, C4) and the methyl carbon appear in the typical aliphatic region of the spectrum.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: The solid sample is typically analyzed using the KBr pellet method or as a thin film using Attenuated Total Reflectance (ATR). For the KBr method, the sample is ground with spectroscopic grade KBr and pressed into a transparent pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.[2]
Data Interpretation: The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity/Shape |
| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |
| N-H stretch (amine salt) | 3200 - 2800 | Medium, Broad |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |
| C-O stretch (alcohol) | 1260 - 1050 | Strong |
Causality Behind Assignments:
-
O-H and N-H Stretching: The broad and strong absorption in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching of an alcohol, with the broadening due to hydrogen bonding.[9][10][11] The N-H stretching of the secondary amine hydrochloride salt also appears in this region, often as a broad band.[11]
-
C-H Stretching: The absorptions just below 3000 cm⁻¹ are indicative of C-H stretching in the aliphatic pyrrolidine ring and methyl group.[12]
-
C-O Stretching: A strong band in the 1260-1050 cm⁻¹ region confirms the presence of the C-O bond of the secondary alcohol.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.
Data Interpretation: The mass spectrum will show the molecular ion peak corresponding to the free base of the compound.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 116.09 | Molecular ion of the free base ((C₅H₁₁NO) + H)⁺ |
Causality Behind Interpretation:
-
ESI Process: In positive ion mode ESI, the molecule is typically protonated. For the hydrochloride salt, the pre-existing protonated amine will be detected. The molecular formula of the free base is C₅H₁₁NO, with a monoisotopic mass of 115.0841 g/mol . The protonated molecule [M+H]⁺ will therefore have an m/z of approximately 116.09.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the stereochemical environment. The IR spectrum verifies the presence of the key hydroxyl and amine functional groups. Finally, mass spectrometry confirms the molecular weight of the compound. This suite of spectroscopic data is essential for ensuring the identity, purity, and stereochemical integrity of this important chiral building block in the rigorous process of drug discovery and development.
References
- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem. (n.d.).
- Indole-Containing Derivatives of α-Pyrrolidone: Synthesis and Structure. (n.d.).
- (3S,5R)-5-methylpyrrolidin-3-olhydrochloride 分析证明 | AbMole中文官网. (n.d.).
- (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4 | Benchchem. (n.d.).
- (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride | 1107658-76-3 - Sigma-Aldrich. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.).
- NMR Solvents - Sigma-Aldrich. (n.d.).
- Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018).
- ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an. (n.d.).
- (3R,5S)-5-(hydroxymethyl)-1-methyl-pyrrolidin-3-ol;hydrochloride. (n.d.).
- This compound AG00HBRR - Sobekbio. (n.d.).
- IR Chart. (n.d.).
- (3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride - Sigma-Aldrich. (n.d.).
- How to Identify Alcohols and Amines in the IR Spectrum - Dummies. (2016, March 26).
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).
- Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. (n.d.).
- Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives | Request PDF - ResearchGate. (2025, November 18).
- (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL - PubChem - NIH. (n.d.).
- High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
- Buy this compound (EVT-1745579) | 1107658-78-5. (n.d.).
- 5-(HYdroxymethyl)pyrrolidin-3-ol hydrochloride, 95% Purity, C5H12ClNO2, 10 grams. (n.d.).
- The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide - Benchchem. (n.d.).
- (3S,5R)-5-(HYdroxymethyl)pyrrolidin-3-ol hydrochloride from Aladdin Scientific Corporation. (n.d.).
- Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine - Benchchem. (n.d.).
- 3-Pyrrolidinol, 5-Methyl-, hydrochloride, (3S,5S)- suppliers & manufacturers in China. (n.d.).
- 478922-47-3|(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride - BLDpharm. (n.d.).
- Pyrrolidine(123-75-1) 13C NMR spectrum - ChemicalBook. (n.d.).
- (3R,5R)-5-Methyl-pyrrolidin-3-ol hydrochloride | 857651-11-7 - 荧光染料| 多肽| 化合物库. (n.d.).
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A Technical Guide to the Stability of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the stability of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, a key chiral building block in modern pharmaceutical synthesis. The document outlines the intrinsic stability of the compound and its degradation profile under various stress conditions, including hydrolysis, oxidation, heat, and light. Methodologies for stability assessment are detailed, emphasizing the development of a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of intermediates and final active pharmaceutical ingredients (APIs) derived from this compound.
Introduction and Physicochemical Profile
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its stereochemically defined structure makes it a valuable intermediate for the synthesis of complex molecular targets. The hydrochloride salt form is typically utilized to improve the compound's solubility and stability for storage and handling.[1] Understanding its stability is paramount for defining appropriate storage conditions, establishing a re-test period, and ensuring the integrity of synthetic processes.[2][3]
The quality of a drug substance is intrinsically linked to its stability over time under the influence of environmental factors such as temperature, humidity, and light.[2] For a crucial intermediate like this compound, this understanding prevents the introduction of impurities and degradation products into the manufacturing stream.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1107658-78-5 | [4] |
| Molecular Formula | C₅H₁₂ClNO | [4] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature | [4][5] |
| Hygroscopicity | Assumed to be hygroscopic, a common property of hydrochloride salts.[6][7][8] | Inferred |
Principles of Forced Degradation (Stress Testing)
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[3][9] The primary objectives of these studies are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[9][10][11] This information is fundamental to developing and validating a stability-indicating analytical method (SIAM), which can accurately quantify the drug substance in the presence of its degradants.[12][13]
The International Council for Harmonisation (ICH) provides a framework for stability testing. While formal protocols in guidelines like ICH Q1A(R2) do not strictly apply to early-phase intermediates, the principles are highly recommended to ensure quality throughout the development lifecycle.[14][15][16][17] Forced degradation studies typically investigate the effects of hydrolysis, oxidation, heat, and light.[3][10]
Experimental Design for Stability Assessment
A systematic approach is required to evaluate the stability of this compound. This involves subjecting the compound to a series of stress conditions and analyzing the resulting samples with a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for forced degradation studies.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals, involving the reaction of a molecule with water, often catalyzed by acid or base.[18] For (3S,5R)-5-methylpyrrolidin-3-ol, the secondary alcohol and the amine functionality could be susceptible to reactions under extreme pH conditions, although significant degradation is unlikely for these specific groups under typical hydrolytic stress conditions.
Protocol for Hydrolytic Stability:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
For acidic hydrolysis, add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl.
-
For basic hydrolysis, add an equal volume of 0.2N NaOH to achieve a final concentration of 0.1N NaOH.
-
For neutral hydrolysis, add an equal volume of water.
-
Incubate all solutions at a stressed temperature (e.g., 60°C) alongside a control solution (compound in solvent at room temperature).
-
Withdraw aliquots at predetermined time points (e.g., 0, 6, 24, 48 hours).
-
Neutralize the acidic and basic samples before dilution and analysis by HPLC.
Oxidative Stability
Oxidation involves the removal of electrons and can be initiated by various agents.[18] Secondary amines and alcohols can be susceptible to oxidation. The pyrrolidine nitrogen and the secondary alcohol are potential sites for oxidative attack.
Protocol for Oxidative Stability:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an appropriate volume of a dilute hydrogen peroxide solution (e.g., 3-30% H₂O₂) to the sample solution.
-
Maintain the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points for HPLC analysis.
-
Monitor for the appearance of new peaks, which may indicate the formation of N-oxides or ketone derivatives.
Thermal Stability
Thermal degradation is evaluated to understand the effect of temperature on the solid drug substance. This is crucial for defining shipping and storage conditions.
Protocol for Thermal Stability:
-
Place a known quantity of the solid compound in a vial.
-
Expose the vial to dry heat in a calibrated oven (e.g., 80°C), which is a significant stress condition above the typical accelerated testing temperature of 40°C.[2]
-
At specified intervals, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
-
Analyze for purity and the presence of degradation products.
Photostability
Photostability testing is essential to determine if a compound is sensitive to light. The ICH Q1B guideline provides a standardized approach for this evaluation.[19][20][21][22] The testing involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-ultraviolet (UVA) energy.[20][23]
Protocol for Photostability:
-
Expose the solid compound, spread thinly in a transparent container, to a calibrated light source as per ICH Q1B.
-
Simultaneously, expose a solution of the compound (e.g., in methanol/water) in a quartz cuvette.
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to separate thermal degradation from photolytic degradation.
-
After the exposure period, analyze both the exposed and dark control samples by HPLC.
Analytical Methodology
A robust, stability-indicating analytical method is the cornerstone of any stability study.[13] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique.[12][24]
Key Attributes of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the main compound from all potential degradation products and impurities.[13]
-
Accuracy & Precision: The method must provide results that are close to the true value and are reproducible.[25]
-
Linearity: The detector response must be proportional to the concentration of the analyte over a defined range.[25]
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters.[25]
For this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Since the compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) may be necessary.
Potential Degradation Pathways and Data Interpretation
While specific degradation products for this compound are not extensively reported in public literature, logical pathways can be proposed based on its chemical structure.
Caption: Plausible degradation pathways under stress conditions.
Data Interpretation:
-
Significant Degradation: A loss of purity of 5-20% is generally considered suitable for forced degradation studies, as it is enough to detect and identify degradants without being excessive.[9]
-
Mass Balance: The sum of the assay of the main peak and the areas of all degradation products should remain close to 100% of the initial value. A significant deviation may indicate the formation of non-chromophoric products or volatile degradants.
-
Peak Purity: A PDA detector can be used to assess the spectral purity of the parent peak at each time point to ensure it is not co-eluting with any degradants.
Table 2: Hypothetical Forced Degradation Results Summary
| Stress Condition | Duration | Temperature | Observation | % Degradation |
| 0.1N HCl | 48h | 60°C | No significant degradation observed. | < 1% |
| 0.1N NaOH | 48h | 60°C | Minor degradation observed. | ~2-3% |
| 3% H₂O₂ | 24h | RT | Significant degradation, one major degradant. | ~15% |
| Dry Heat | 72h | 80°C | Minor degradation, slight discoloration. | ~1-2% |
| Photolytic (ICH Q1B) | - | - | Stable in solid state and solution. | < 1% |
Note: This table presents hypothetical data for illustrative purposes.
Recommendations for Storage and Handling
Based on the physicochemical properties and general knowledge of amine hydrochloride salts, the following recommendations are prudent:
-
Storage: The compound should be stored at room temperature in well-sealed containers to protect it from moisture.[5] Given that hydrochloride salts can be hygroscopic, storage in a desiccator or a controlled low-humidity environment is advisable, especially after the container has been opened.[6][7][26]
-
Handling: Hygroscopic materials can absorb atmospheric moisture, which may affect their physical properties and chemical stability.[6] When handling, minimize exposure to ambient air. For moisture-sensitive applications, handling in a glove box or under an inert atmosphere may be necessary.[7]
Conclusion
This compound demonstrates high stability under hydrolytic, thermal, and photolytic conditions. The primary degradation pathway appears to be oxidative. A validated, stability-indicating HPLC method is essential for monitoring the purity of this intermediate during storage and use. Adherence to proper storage and handling procedures, particularly with respect to moisture control, is critical to maintaining the compound's integrity. This guide provides the foundational principles and experimental framework for ensuring the quality of this vital synthetic building block in a drug development setting.
References
- ICH. (n.d.). Q1A - Q1F Stability.
- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- ICH. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
- Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- ICH. (2003, February). Q1A(R2) Guideline.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Benchchem. (n.d.). (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4.
- Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
- PubMed Central. (2024, March 29). An Overview of Degradation Strategies for Amitriptyline.
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An In-depth Technical Guide to (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, five-membered ring structure provides a valuable framework for the spatial arrangement of functional groups, enabling precise interactions with biological targets. Among the vast family of pyrrolidine derivatives, stereoisomerism plays a critical role in determining pharmacological activity. This technical guide focuses on a specific stereoisomer, (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride , a chiral building block with significant potential in drug discovery and asymmetric synthesis.
This document serves as a comprehensive resource for researchers and scientists, providing an in-depth exploration of its chemical identity, stereoselective synthesis, analytical characterization, and known biological relevance. By elucidating the nuances of this particular molecule, we aim to empower drug development professionals to leverage its unique properties in the design of novel therapeutics.
Chemical Identity and Nomenclature
This compound is a chiral organic compound. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.
While the systematic IUPAC name is precise, several synonyms and alternative identifiers are used in chemical literature and commercial catalogs. Understanding these is crucial for effective information retrieval.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1107658-78-5 | [2][3] |
| Molecular Formula | C5H12ClNO | [2] |
| Molecular Weight | 137.608 g/mol | [2] |
| InChI | 1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |
| InChIKey | YPSDRILWPNPXQJ-JBUOLDKXSA-N | |
| SMILES | C[C@@H]1CO.Cl | [4] |
| Purity (Typical) | ≥95% |
It is imperative to distinguish this compound from its other stereoisomers, as subtle changes in the spatial arrangement of the methyl and hydroxyl groups can lead to significant differences in their physical, chemical, and biological properties.[5]
Stereoselective Synthesis Strategies
Chiral Pool Synthesis
A common and effective approach is to start from a readily available, inexpensive chiral molecule, often referred to as the "chiral pool." For the synthesis of substituted pyrrolidines, amino acids such as L-proline and its derivatives are excellent starting materials.[5]
The general workflow for a chiral pool synthesis of a substituted pyrrolidin-3-ol from a proline derivative can be conceptualized as follows:
Sources
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using (3S,5R)-5-Methylpyrrolidin-3-ol Hydrochloride as a Chiral Auxiliary
Prepared by: Gemini, Senior Application Scientist
For Research Use Only.
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride as a chiral auxiliary in asymmetric synthesis. While direct, peer-reviewed applications of this specific stereoisomer are not extensively documented, this guide synthesizes established principles from structurally related and well-characterized proline-derived auxiliaries to present a robust, illustrative protocol for a diastereoselective aldol reaction. The guide covers the underlying principles of chiral auxiliary-based synthesis, a detailed step-by-step experimental protocol, mechanistic insights into stereocontrol, and procedures for auxiliary removal.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is a critical discipline in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often directly linked to its therapeutic efficacy and safety.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a desired stereoisomer.[2] After the stereoselective reaction, the auxiliary is cleaved from the product and can, in principle, be recovered for reuse.[2]
The pyrrolidine scaffold, a core component of the amino acid proline, is a privileged structure in asymmetric synthesis.[1][3] Proline and its derivatives are widely used as organocatalysts and as ligands in metal-catalyzed reactions, owing to their rigid conformational structure which allows for effective transfer of stereochemical information.[2][4][5] (3S,5R)-5-methylpyrrolidin-3-ol, as a derivative, combines the stereochemical rigidity of the pyrrolidine ring with the functional handles of a secondary amine and a hydroxyl group, making it a promising candidate for a chiral auxiliary.
Profile: this compound
This compound is a chiral building block whose stereochemistry makes it suitable for applications in asymmetric synthesis.[3] The hydrochloride salt form enhances its stability and ease of handling. The key structural features for its role as a chiral auxiliary are:
-
The Secondary Amine: This serves as the attachment point to the substrate, typically a carboxylic acid or its derivative, to form a chiral amide or enamine intermediate.
-
The Chiral Centers (3S, 5R): The defined stereochemistry of the pyrrolidine ring creates a chiral environment that directs the approach of incoming reagents to one face of the reactive intermediate.
-
The 5-Methyl Group: This substituent provides steric bulk, which is crucial for creating a well-defined and biased steric environment around the reactive center, thereby enhancing stereoselectivity.
-
The 3-Hydroxyl Group: This functional group can play a role in chelation to metal ions or in directing reactions through hydrogen bonding, potentially further locking the transition state into a favored conformation.
Illustrative Application: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. Controlling its stereochemical outcome is of paramount importance. Proline and its derivatives have been extensively shown to catalyze asymmetric aldol reactions with high efficiency.[6][7] In an auxiliary-based approach, the pyrrolidine auxiliary is first attached to a ketone or aldehyde substrate to form a chiral enamine or iminium ion, which then reacts diastereoselectively with an aldehyde.
This section outlines a representative protocol for the diastereoselective aldol reaction between propionaldehyde and isobutyraldehyde, using (3S,5R)-5-methylpyrrolidin-3-ol as the chiral auxiliary.
Overall Workflow
The process involves three main stages: attachment of the auxiliary to form a chiral amide, the diastereoselective aldol reaction, and finally, cleavage of the auxiliary to yield the chiral product.
Caption: Experimental workflow for the asymmetric aldol reaction.
Step-by-Step Protocol
PART 1: Attachment of the Chiral Auxiliary
-
Preparation: To a solution of propionic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Addition of Auxiliary: Add this compound (1.0 eq) and triethylamine (1.1 eq) to the reaction mixture. Rationale: Triethylamine is added to neutralize the hydrochloride salt and liberate the free amine.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the chiral N-propionylpyrrolidine amide.
PART 2: Diastereoselective Aldol Reaction
-
Enolate Formation: Dissolve the chiral N-propionylpyrrolidine amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise. Stir the mixture at -78 °C for 1 hour. Rationale: LDA is a strong, non-nucleophilic base that will deprotonate the α-carbon of the propionyl group to form a chiral lithium enolate.
-
Aldol Addition: To the enolate solution, add isobutyraldehyde (1.2 eq) dropwise at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The product is the diastereomerically enriched aldol adduct.
PART 3: Cleavage of the Chiral Auxiliary
Method A: Hydrolysis to the β-Hydroxy Acid
-
Hydrolysis: Dissolve the crude aldol adduct in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 24 hours.
-
Workup: Acidify the reaction mixture with 1 M HCl to pH ~2. Extract the β-hydroxy acid product with ethyl acetate. The aqueous layer will contain the protonated chiral auxiliary.
-
Recovery: Basify the aqueous layer with NaOH and extract with a suitable organic solvent to recover the (3S,5R)-5-methylpyrrolidin-3-ol auxiliary.
Method B: Reductive Cleavage to the β-Hydroxy Alcohol
-
Reduction: Dissolve the crude aldol adduct in anhydrous THF and cool to 0 °C. Add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.
-
Workup: Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude chiral alcohol product.
Data Presentation (Illustrative)
| Step | Reagent 1 | Reagent 2 | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Expected d.r. |
| Amide Formation | Propionic Acid | (3S,5R)-5-methylpyrrolidin-3-ol HCl | DCM | 0 to RT | 16 | 85-95 | N/A |
| Aldol Reaction | Chiral Amide | Isobutyraldehyde | THF | -78 | 4 | 70-90 | >95:5 |
| Auxiliary Cleavage (Hydrolysis) | Aldol Adduct | LiOH | THF/H₂O | RT | 24 | 80-95 | N/A |
Note: Expected yields and diastereomeric ratios (d.r.) are based on typical results for high-performing proline-derived auxiliaries and would require experimental verification for this specific system.
Mechanistic Rationale for Stereocontrol
The high diastereoselectivity observed in aldol reactions using proline-type auxiliaries is attributed to the formation of a rigid, chelated transition state.
Caption: Key factors influencing stereoselectivity.
Upon formation of the (Z)-enolate with LDA, the lithium cation is believed to form a rigid six-membered chelate with the enolate oxygen and the amide carbonyl oxygen. The conformation of the pyrrolidine ring places the 5-methyl group in a pseudo-axial position, effectively shielding the Re-face of the enolate. Consequently, the electrophile (isobutyraldehyde) is directed to attack from the less hindered Si-face, resulting in the preferential formation of a single diastereomer.[6]
Conclusion
This compound possesses the key structural features of a highly effective chiral auxiliary. Based on established precedent from analogous proline-derived systems, it is projected to perform with high levels of stereocontrol in fundamental C-C bond-forming reactions such as the asymmetric aldol reaction. The protocols and mechanistic rationale provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this promising chiral building block. Experimental validation is recommended to determine the optimal conditions and true efficacy of this specific auxiliary.
References
-
MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available at: [Link]
-
ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available at: [Link]
-
ACS Publications. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Available at: [Link]
-
Wikipedia. Proline organocatalysis. Available at: [Link]
-
ScienceDirect. (2001). Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available at: [Link]
-
ResearchGate. (2018). Proline-Catalyzed Asymmetric Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]
-
National Institutes of Health (NIH). (2016). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Available at: [Link]
-
Max Planck Society. (2002). Proline-catalyzed asymmetric reactions. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available at: [Link]
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(3S,5R)-5-Methylpyrrolidin-3-ol Hydrochloride: A Chiral Catalyst for Asymmetric Synthesis
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rise of Chiral Pyrrolidines in Organocatalysis
The field of asymmetric organocatalysis has revolutionized the way chemists approach the synthesis of chiral molecules, offering a powerful alternative to traditional metal-based catalysts.[1][2] At the heart of this revolution are small, chiral organic molecules that can effectively mediate stereoselective transformations. Among these, the amino acid L-proline and its derivatives have emerged as exceptionally versatile and robust catalysts.[3][4] Their prevalence stems from their ability to activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions, mimicking the strategies employed by aldolase enzymes.[2][4]
(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride is a proline-derived organocatalyst that leverages this powerful catalytic paradigm.[5][6] As a chiral building block, its rigid pyrrolidine scaffold, decorated with a hydroxyl and a methyl group at specific stereocenters, creates a well-defined chiral environment. This precise three-dimensional architecture is instrumental in directing the facial selectivity of bond-forming reactions, enabling the synthesis of specific enantiomers with high fidelity.[5] This guide provides an in-depth exploration of the mechanistic principles and practical experimental protocols for deploying this compound in key asymmetric transformations.
Core Mechanistic Principle: Enamine and Iminium Ion Catalysis
The catalytic efficacy of (3S,5R)-5-methylpyrrolidin-3-ol and related secondary amine catalysts is rooted in their ability to engage in a dual activation mode via a catalytic cycle.[1][7]
-
Enamine Formation: The catalyst's secondary amine reacts reversibly with a carbonyl compound (typically a ketone or aldehyde) to form a chiral enamine intermediate. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a more potent nucleophile than its corresponding enol or enolate.[2]
-
Stereoselective C-C Bond Formation: The chiral enamine, with one face sterically shielded by the catalyst's framework, attacks an electrophile (e.g., an aldehyde in an aldol reaction) in a highly stereocontrolled manner.[3]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water, releasing the functionalized product and regenerating the chiral amine catalyst to re-enter the catalytic cycle.[4]
Alternatively, in reactions like the Diels-Alder cycloaddition, the catalyst can form an iminium ion with an α,β-unsaturated aldehyde or ketone, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and activating the substrate for nucleophilic attack.[7]
Figure 1: Generalized enamine catalytic cycle.
Application Note 1: The Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation.[8] Organocatalytic variants allow for the direct, enantioselective synthesis of β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of natural products and pharmaceuticals.[9][10]
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol details a representative procedure for the direct aldol reaction, a benchmark transformation for evaluating catalyst performance.
Experimental Workflow
Figure 2: Workflow for the organocatalytic aldol reaction.
Materials:
-
This compound (10 mol%, 0.05 mmol, 6.9 mg)
-
4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv., 75.5 mg)
-
Cyclohexanone (5.0 mmol, 10 equiv., 0.52 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (1.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry 4 mL vial equipped with a magnetic stir bar, add this compound (6.9 mg, 0.05 mmol) and 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol).
-
Add anhydrous DMF (1.0 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Add cyclohexanone (0.52 mL, 5.0 mmol) in one portion.
-
Seal the vial and stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-nitrobenzaldehyde spot.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the diastereomeric ratio (dr) from the ¹H NMR of the purified product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Scientist's Note (Causality):
-
The hydrochloride salt is used for its stability and ease of handling. The active catalyst is the free amine, which is generated in situ or may require the addition of a mild base in some protocols.
-
A large excess of the ketone (cyclohexanone) is used to favor the cross-aldol reaction and minimize the self-aldol reaction of the aldehyde.[7]
-
DMF is a common polar aprotic solvent that helps to dissolve the reagents and catalyst, facilitating a homogeneous reaction.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 5-20 mol% | Balances reaction rate with cost and catalyst residue in the product. |
| Temperature | 0 °C to Room Temp. | Lower temperatures often improve enantioselectivity but may slow the reaction rate. |
| Reaction Time | 12-72 hours | Dependent on substrate reactivity, catalyst loading, and temperature. |
| Expected Yield | 70-95% | Highly dependent on purification efficiency. |
| Expected ee | >90% | The primary measure of the catalyst's stereodirecting ability. |
| Expected dr | >10:1 (anti:syn) | Proline-type catalysts typically favor the anti diastereomer.[11] |
Application Note 2: The Asymmetric Michael Addition
The Michael or conjugate addition is a fundamental method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[3] Organocatalysis provides a powerful means to render this process highly enantioselective, yielding chiral 1,5-dicarbonyl compounds or their equivalents, which are valuable synthetic precursors.[12][13]
Protocol: Michael Addition of Acetone to trans-β-Nitrostyrene
This protocol describes the addition of a simple ketone to a nitroolefin, a classic transformation that generates a chiral γ-nitro ketone.
Experimental Workflow
Figure 3: Workflow for the organocatalytic Michael addition.
Materials:
-
This compound (20 mol%, 0.1 mmol, 13.8 mg)
-
trans-β-Nitrostyrene (0.5 mmol, 1.0 equiv., 74.6 mg)
-
Acetone (serves as both reagent and solvent, 2.0 mL)
-
Silica gel for column chromatography
Procedure:
-
In a screw-cap vial, combine this compound (13.8 mg, 0.1 mmol) and trans-β-nitrostyrene (74.6 mg, 0.5 mmol).
-
Add acetone (2.0 mL).
-
Seal the vial and stir the mixture at room temperature for 72-96 hours.
-
Monitoring: Follow the disappearance of the yellow nitrostyrene by TLC.
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.
-
Analysis: Confirm the structure by ¹H and ¹³C NMR and determine the enantiomeric excess by chiral HPLC analysis.
Scientist's Note (Causality):
-
This reaction is often performed using the ketone as the solvent to maximize its concentration and drive the reaction forward.[12]
-
The catalyst's carboxylic acid group (in proline) or hydroxyl group (in this catalyst) can act as a proton shuttle, activating the nitroolefin acceptor through hydrogen bonding and facilitating the final protonation step.
-
Nitroolefins are potent Michael acceptors, and the resulting nitroalkane products are highly versatile synthetic intermediates.[14]
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 10-30 mol% | Michael additions can be slower than aldol reactions, sometimes requiring higher catalyst loadings. |
| Temperature | Room Temp. | Convenient and generally provides a good balance of rate and selectivity. |
| Reaction Time | 48-120 hours | Can be lengthy depending on the nucleophilicity of the donor and electrophilicity of the acceptor. |
| Expected Yield | 65-90% | Subject to the stability of the starting materials and product during the long reaction time. |
| Expected ee | >95% | The stereocontrol exerted by the catalyst is typically excellent in these reactions. |
Application Note 3: The Asymmetric Mannich Reaction
The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, which are key structural motifs in a vast array of nitrogen-containing natural products, alkaloids, and pharmaceuticals.[15] The organocatalytic asymmetric version provides direct access to these valuable chiral building blocks.[7][16]
Protocol: Mannich Reaction of Acetone, 4-Anisidine, and Propanal
This protocol outlines a direct, three-component Mannich reaction. The catalyst first facilitates the formation of an imine from the aldehyde and amine, which is then attacked by the enamine of the ketone.
Experimental Workflow
Figure 4: Workflow for the three-component Mannich reaction.
Materials:
-
This compound (20 mol%, 0.2 mmol, 27.5 mg)
-
p-Anisidine (1.0 mmol, 1.0 equiv., 123 mg)
-
Propanal (1.2 mmol, 1.2 equiv., 0.087 mL)
-
Acetone (5.0 mmol, 5.0 equiv., 0.37 mL)
-
Dimethyl Sulfoxide (DMSO), anhydrous (1.0 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a vial with a magnetic stir bar, dissolve this compound (27.5 mg, 0.2 mmol) and p-anisidine (123 mg, 1.0 mmol) in anhydrous DMSO (1.0 mL).
-
Add propanal (0.087 mL, 1.2 mmol) to the solution.
-
Add acetone (0.37 mL, 5.0 mmol) and stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS to track the formation of the product.
-
Work-up: Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purification: Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Mannich product.
-
Analysis: Characterize by NMR and mass spectrometry. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.
Scientist's Note (Causality):
-
The reaction proceeds via a proposed chair-like transition state, where the catalyst directs the facial attack of the enamine onto the E-imine.[7]
-
Unlike some aldol reactions, Mannich reactions catalyzed by proline derivatives often maintain high enantioselectivity even in the presence of water, suggesting a more robust transition state assembly.[7]
-
DMSO is an excellent solvent for this reaction as it dissolves all components and can facilitate the proton transfers involved in the catalytic cycle.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 10-30 mol% | Sufficient to catalyze both the imine formation and the subsequent C-C bond formation. |
| Stoichiometry | Slight excess of aldehyde | Ensures complete consumption of the limiting amine reagent. |
| Solvent | Polar aprotic (DMSO, DMF) | Good solubility for all three components and the catalyst. |
| Expected Yield | 60-85% | Yields can be moderate due to the complexity of a three-component reaction. |
| Expected ee | 85-99% | High enantioselectivity is a hallmark of this transformation. |
| Expected dr | >10:1 (syn or anti) | The preferred diastereomer depends on the specific substrates and catalyst used. |
References
-
Wikipedia. Proline organocatalysis. Available from: [Link]
-
Longdom Publishing. Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Available from: [Link]
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Lixin, R. Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Organic and Inorganic Chemistry. Available from: [Link]
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Not-applicable. Heterogeneous organocatalysis: the proline case. PubMed Central. Available from: [Link]
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Not-applicable. Proline as an Asymmetric Organocatalyst. In: Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Available from: [Link]
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Smith, A. D. et al. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Angewandte Chemie International Edition. Available from: [Link]
-
Kamal, A. et al. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available from: [Link]
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Not-applicable. Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Yuan, W. et al. An asymmetric organocatalytic vinylogous Mannich reaction of 3-methyl-5-arylfuran-2(3H)-ones with N-(2-pyridinesulfonyl)imines: enantioselective synthesis of δ-amino γ,γ-disubstituted butenolides. Organic & Biomolecular Chemistry. Available from: [Link]
-
Not-applicable. Organocatalytic Properties of 3,4-Dihydroxyprolines. Molecules. Available from: [Link]
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Not-applicable. 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction. ResearchGate. Available from: [Link]
-
Not-applicable. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available from: [Link]
-
Zhang, S. et al. Organocatalytic enantioselective Michael addition of cyclic hemiacetals to nitroolefins: a facile access to chiral substituted 5- and 6-membered cyclic ethers. Organic & Biomolecular Chemistry. Available from: [Link]
-
Not-applicable. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances. Available from: [Link]
-
Not-applicable. Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules. Molecules. Available from: [Link]
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Preparation of Chiral Ligands from (3S,5R)-5-Methylpyrrolidin-3-ol Hydrochloride: A Detailed Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing valuable chiral ligands starting from the versatile building block, (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride. The pyrrolidine scaffold is a privileged motif in asymmetric catalysis and medicinal chemistry, and the strategic functionalization of this precursor allows for the creation of a diverse array of ligands with tailored steric and electronic properties.[1][2][3] This document will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven experimental protocols, and offer insights into the rationale behind experimental design. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who are seeking to leverage this chiral synthon for the synthesis of novel catalysts and biologically active molecules.
Introduction: The Significance of the Chiral Pyrrolidine Scaffold
Chiral pyrrolidine derivatives are cornerstones in the edifice of modern asymmetric synthesis.[2] Their rigid, five-membered ring structure provides a well-defined stereochemical environment, making them exceptional chiral auxiliaries and ligands for a multitude of enantioselective transformations.[1][3][4] The starting material, this compound, offers two key points for diversification: the secondary amine and the hydroxyl group. This dual functionality allows for a modular approach to ligand design, enabling the synthesis of libraries of ligands for screening in various catalytic applications.
The inherent chirality of (3S,5R)-5-methylpyrrolidin-3-ol, derived from natural sources or asymmetric synthesis, is critical for inducing enantioselectivity in catalytic reactions.[3][5] These ligands have found widespread application in asymmetric hydrogenation, aldol reactions, Michael additions, and cycloadditions, among others.[1][4][6] Furthermore, the pyrrolidine motif is a common feature in numerous pharmaceuticals, highlighting its biocompatibility and importance in drug design.[7][8]
Strategic Considerations for Ligand Synthesis
The synthetic strategy for converting this compound into a target chiral ligand hinges on the selective functionalization of its amine and alcohol moieties. The hydrochloride salt form necessitates an initial neutralization step to liberate the free amine for subsequent reactions.
N-Functionalization: Introducing Steric and Electronic Diversity
The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily modified through various N-alkylation, N-arylation, or N-acylation reactions. The choice of substituent on the nitrogen atom is crucial as it directly influences the steric environment around the catalytic center and can modulate the ligand's electronic properties.
-
N-Alkylation: This is a common strategy to introduce bulky groups that can create a well-defined chiral pocket.[9] Standard alkylating agents like alkyl halides or tosylates are employed in the presence of a non-nucleophilic base.
-
N-Arylation: Buchwald-Hartwig amination provides a powerful tool for introducing aryl groups, which can participate in π-stacking interactions or serve as attachment points for other functional groups.
-
N-Acylation and Sulfonylation: The formation of amides or sulfonamides can alter the electronic nature of the nitrogen atom and introduce hydrogen-bonding capabilities, which can be beneficial for substrate recognition.
O-Functionalization: Crafting the Ligand's Coordinating Arm
The hydroxyl group at the C3 position offers a handle for introducing a variety of coordinating groups, most notably phosphine moieties, which are ubiquitous in transition-metal catalysis.[10][11]
-
O-Phosphinylation: The hydroxyl group can be converted into a phosphinite by reaction with a chlorophosphine in the presence of a base. This is a direct and efficient method for installing a phosphine group.
-
Williamson Ether Synthesis: The hydroxyl group can be deprotonated to form an alkoxide, which can then undergo nucleophilic substitution with a suitable electrophile, such as a haloalkylphosphine, to create a P,O-bidentate ligand.
Experimental Protocols
The following protocols are representative examples of how to prepare chiral ligands from this compound. These procedures are intended as a starting point and may require optimization for specific substrates and scales.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified.
-
This compound should be of high purity.
-
Reagents should be of high quality and used as received or purified according to standard procedures.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) or another suitable analytical technique.
Protocol 1: Synthesis of a Chiral Phosphine-Phosphite Ligand
This protocol outlines a two-step synthesis of a P,P-bidentate ligand, a class of ligands known for their effectiveness in various asymmetric hydrogenations.
Step 1: N-Boc Protection of (3S,5R)-5-Methylpyrrolidin-3-ol
The initial step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy to prevent side reactions at the nitrogen atom during the subsequent O-functionalization.
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 137.61 | 1.0 g | 7.26 mmol | 1.0 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 1.75 g | 8.00 mmol | 1.1 |
| Triethylamine (TEA) | 101.19 | 2.2 mL | 15.9 mmol | 2.2 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Procedure:
-
To a stirred suspension of this compound in dichloromethane (20 mL) at 0 °C, add triethylamine.
-
Stir the mixture for 15 minutes to ensure complete neutralization.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected intermediate.
Step 2: O-Phosphinylation
The hydroxyl group of the N-Boc protected intermediate is then reacted with chlorodiphenylphosphine to introduce the phosphine moiety.
| Reagent | MW | Amount | Moles | Equivalents |
| N-Boc-(3S,5R)-5-methylpyrrolidin-3-ol | 201.27 | 1.0 g | 4.97 mmol | 1.0 |
| Chlorodiphenylphosphine | 220.65 | 1.1 mL | 5.47 mmol | 1.1 |
| Triethylamine (TEA) | 101.19 | 0.83 mL | 5.96 mmol | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | - |
Procedure:
-
Dissolve N-Boc-(3S,5R)-5-methylpyrrolidin-3-ol in anhydrous tetrahydrofuran (20 mL) under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine.
-
Add chlorodiphenylphosphine dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel under an inert atmosphere to yield the desired chiral phosphine ligand.
Protocol 2: Synthesis of a Chiral Diamine Ligand
This protocol describes the synthesis of a C₂-symmetric diamine ligand, which can be used in various metal-catalyzed reactions.
Step 1: Mesylation of the Hydroxyl Group
The hydroxyl group is first converted to a good leaving group, a mesylate, to facilitate subsequent nucleophilic substitution.
| Reagent | MW | Amount | Moles | Equivalents |
| N-Boc-(3S,5R)-5-methylpyrrolidin-3-ol | 201.27 | 1.0 g | 4.97 mmol | 1.0 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 0.42 mL | 5.47 mmol | 1.1 |
| Triethylamine (TEA) | 101.19 | 0.83 mL | 5.96 mmol | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - | - |
Procedure:
-
Dissolve N-Boc-(3S,5R)-5-methylpyrrolidin-3-ol in anhydrous dichloromethane (20 mL) under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine.
-
Add methanesulfonyl chloride dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with a Second Pyrrolidine Unit
The mesylate is then reacted with a second equivalent of deprotected (3S,5R)-5-methylpyrrolidin-3-ol to form the diamine.
| Reagent | MW | Amount | Moles | Equivalents |
| Crude Mesylate | ~279.35 | ~1.39 g | ~4.97 mmol | 1.0 |
| (3S,5R)-5-Methylpyrrolidin-3-ol | 101.15 | 0.55 g | 5.47 mmol | 1.1 |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.37 g | 9.94 mmol | 2.0 |
| Acetonitrile (MeCN), anhydrous | - | 25 mL | - | - |
Procedure:
-
Dissolve the crude mesylate and (3S,5R)-5-methylpyrrolidin-3-ol in anhydrous acetonitrile (25 mL).
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature, filter, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to obtain the chiral diamine ligand.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis of a chiral phosphine ligand.
Caption: Workflow for the synthesis of a chiral diamine ligand.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile chiral building block for the synthesis of a wide range of chiral ligands. The modular nature of its functionalization allows for the systematic tuning of ligand properties to achieve high levels of stereocontrol in asymmetric catalysis. The protocols provided herein serve as a practical guide for researchers to explore the rich chemistry of this scaffold. Future developments in this area will likely focus on the discovery of novel catalytic applications for ligands derived from this precursor and the development of more efficient and sustainable synthetic methodologies. The continued exploration of the chemical space accessible from this chiral synthon promises to yield new and powerful tools for the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
- A Comparative Guide to Chiral Pyrrolidine-Based Ligands in Enantioselective Catalysis - Benchchem. (n.d.).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. (n.d.).
- Results obtained using chiral pyrrolidine-containing organocatalysts in... - ResearchGate. (n.d.).
- Novel Chiral PNNP Ligands with a Pyrrolidine Backbone – Application in the Fe‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones | Request PDF - ResearchGate. (n.d.).
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (n.d.).
- (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4 | Benchchem. (n.d.).
- Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (n.d.).
- Chiral Phosphines Synthesis. (n.d.).
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. (n.d.).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (n.d.).
- (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride | 1107658-76-3 - Sigma-Aldrich. (n.d.).
- N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (n.d.).
Sources
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- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
Application Notes & Protocols: The Strategic Role of (3S,5R)-5-Methylpyrrolidin-3-ol Hydrochloride in Novel Heterocycle Synthesis
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a cornerstone in modern drug discovery.[1][2] Its prevalence is due to the three-dimensional (3D) architecture conferred by its sp³-hybridized carbon atoms, which allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1][2] The introduction of stereocenters further enhances molecular complexity and provides opportunities for highly specific interactions with biological targets.[3][4] This guide focuses on (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-78-5), a versatile chiral building block, detailing its strategic application in the stereoselective synthesis of novel and medicinally relevant heterocyclic systems. We provide in-depth protocols, mechanistic insights, and workflow visualizations to empower researchers in leveraging this synthon for the development of next-generation therapeutics.
Introduction: The Significance of Chiral Pyrrolidinols
Chiral pyrrolidine derivatives are indispensable tools in asymmetric synthesis, acting as chiral auxiliaries, organocatalysts, and, most importantly, as foundational synthons for complex bioactive molecules.[3][4] The specific stereoisomer of a pyrrolidine-containing drug can drastically alter its pharmacological profile, influencing efficacy, safety, and binding affinity to enantioselective proteins.[1]
This compound offers a unique combination of features:
-
Defined Stereochemistry: It possesses two stereocenters (cis configuration) that can direct the stereochemical outcome of subsequent reactions.
-
Bifunctional Nature: The presence of a secondary amine and a secondary alcohol provides two distinct points for chemical modification, enabling the construction of diverse molecular architectures.
-
Conformational Rigidity: The cis relationship between the methyl and hydroxyl groups influences the puckering of the pyrrolidine ring, which can be exploited to achieve high stereoselectivity in synthetic transformations.
This document outlines protocols for utilizing this building block in the synthesis of fused, spirocyclic, and substituted heterocyclic systems, which are frequently pursued in programs targeting antiviral, anticancer, and central nervous system (CNS) disorders.[3][4][5]
Physicochemical Properties of the Core Synthon
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1107658-78-5 | [6] |
| Molecular Formula | C₅H₁₂ClNO | [6] |
| Molecular Weight | 137.61 g/mol | [6] |
| Appearance | Solid | [7] |
| Stereochemistry | cis | N/A |
Application Protocol I: Synthesis of a Chiral Pyrrolo[1,2-a]pyrazine Core
Fused heterocyclic systems like pyrrolo[1,2-a]pyrazines are prevalent in compounds targeting kinases and other enzymes. This protocol describes a robust, multi-step synthesis that leverages the bifunctionality of the title compound to construct a rigid, bicyclic scaffold with defined stereochemistry.
Rationale and Strategy
The synthetic strategy involves three key stages:
-
Reductive Amination: The secondary amine of the pyrrolidine is selectively alkylated with a protected amino-acetaldehyde. This step is crucial for introducing the second nitrogen atom required for the pyrazine ring.
-
Oxidation & Deprotection: The secondary alcohol is oxidized to a ketone, which will later become a carbonyl of the pyrazinone ring. This is followed by the deprotection of the Boc-protected amine.
-
Intramolecular Cyclization: The newly freed primary amine spontaneously undergoes intramolecular condensation with the ketone, followed by oxidation (or tautomerization) to form the aromatic pyrazine ring, yielding the final bicyclic heterocycle.
Detailed Experimental Protocol
Step A: N-Alkylation via Reductive Amination
-
To a stirred solution of this compound (1.0 eq, 1.38 g) and (2,2-dimethoxyethyl)(tert-butoxycarbonyl)amine (1.1 eq) in anhydrous Dichloromethane (DCM, 20 mL), add triethylamine (2.5 eq) to neutralize the hydrochloride and free the amine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations, as it does not reduce the aldehyde precursor or other functional groups under these conditions.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the N-alkylated intermediate.
Step B: Oxidation and Deprotection
-
Dissolve the N-alkylated intermediate (1.0 eq) in a mixture of Acetonitrile (MeCN), Carbon Tetrachloride (CCl₄), and Water (2:2:3 ratio, 14 mL).
-
Add sodium periodate (NaIO₄, 4.0 eq) and a catalytic amount of Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.05 eq). Causality: This system, known as the Sharpless oxidation, is effective for oxidizing secondary alcohols to ketones without affecting the Boc-protecting group or the tertiary amine.
-
Stir vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by LC-MS).
-
Dilute the reaction with DCM and filter through a pad of Celite to remove ruthenium salts.
-
Wash the filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining oxidant, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude ketone is immediately used in the next step.
-
Dissolve the crude ketone in DCM (15 mL) and add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours to effect Boc deprotection.
-
Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
Step C: Intramolecular Cyclization and Aromatization
-
Dissolve the crude amine salt from the previous step in methanol (20 mL).
-
Add acetic acid (catalytic amount) and heat the mixture to reflux for 6 hours. The intramolecular imine formation and subsequent tautomerization/oxidation forms the pyrazinone ring.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by reverse-phase HPLC to obtain the final (8R,10S)-8-methyl-1,2,3,4,8,9-hexahydro-10H-pyrrolo[1,2-a]pyrazin-10-one.
Expected Data and Characterization
| Parameter | Expected Outcome | Characterization Method |
| Overall Yield | 25-40% | Gravimetric Analysis |
| Final Purity | >98% | Chiral HPLC, LC-MS |
| Stereochemical Integrity | >99% ee | Chiral HPLC |
| Identity Confirmation | Consistent Spectra | ¹H NMR, ¹³C NMR, HRMS |
Workflow Visualization
Caption: Workflow for Pyrrolo[1,2-a]pyrazine Synthesis.
Application Protocol II: Diastereoselective Synthesis of a Novel Spiropyrrolidine-Oxindole
The spiro-oxindole scaffold is a "superstar" motif in drug discovery, found in numerous natural products and clinical candidates with potent biological activities. This protocol details a diastereoselective 1,3-dipolar cycloaddition reaction to construct a complex spirocyclic system.
Rationale and Strategy
This synthesis capitalizes on the in-situ generation of an azomethine ylide from the pyrrolidine core, which then reacts with an electron-deficient alkene (an isatin-derived dipolarophile).
-
Ylide Formation: The secondary amine of (3S,5R)-5-methylpyrrolidin-3-ol is condensed with an aldehyde (e.g., paraformaldehyde) to form a transient iminium ion. Deprotonation of the adjacent carbon, facilitated by the ring strain and reaction conditions, generates the 1,3-dipole (azomethine ylide).
-
Cycloaddition: The ylide is trapped in a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an N-protected 3-methyleneindolin-2-one.
-
Stereocontrol: The stereochemistry of the starting pyrrolidinol directs the facial selectivity of the cycloaddition, leading to a high degree of diastereoselectivity in the final spirocyclic product. The cis orientation of the substituents on the pyrrolidine ring is expected to favor the formation of the endo cycloadduct.
Detailed Experimental Protocol
Step A: Preparation of the Dipolarophile
-
Synthesize N-Boc-3-methyleneindolin-2-one from N-Boc-isatin via a Wittig or related olefination reaction according to established literature procedures. Trustworthiness: This is a standard and well-documented transformation, ensuring reliable access to the key reaction partner.
Step B: 1,3-Dipolar Cycloaddition
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), paraformaldehyde (1.2 eq), and the N-Boc-3-methyleneindolin-2-one (1.1 eq).
-
Add anhydrous toluene (0.1 M solution based on the pyrrolidine).
-
Heat the mixture to 110 °C (reflux) using a Dean-Stark apparatus to remove water formed during iminium generation. Causality: Removal of water is critical to drive the equilibrium towards the formation of the azomethine ylide and prevent side reactions.
-
Maintain the reaction at reflux for 24-36 hours, monitoring for the consumption of the dipolarophile by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the desired spiropyrrolidine-oxindole diastereomer.
Expected Data and Characterization
| Parameter | Expected Outcome | Characterization Method |
| Yield | 45-60% | Gravimetric Analysis |
| Diastereomeric Ratio (d.r.) | >10:1 | ¹H NMR Analysis of crude mixture |
| Purity (major diastereomer) | >97% | LC-MS, HPLC |
| Structure Confirmation | Consistent Spectra | ¹H NMR, ¹³C NMR, NOESY, HRMS |
Mechanistic Visualization
Caption: Key steps in the 1,3-dipolar cycloaddition.
Conclusion
This compound is a powerful and stereochemically rich building block for the synthesis of novel heterocycles. Its defined stereochemistry and bifunctional nature provide a reliable platform for constructing complex molecular architectures with high levels of stereocontrol. The protocols detailed herein for the synthesis of fused pyrrolo[1,2-a]pyrazines and spiro-oxindoles demonstrate its utility and provide a validated starting point for researchers in drug discovery and medicinal chemistry. By understanding and applying the principles outlined in these application notes, scientists can accelerate the development of innovative compounds with significant therapeutic potential.
References
-
Li Petri G., Spanò V., Spatola R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6397. [Link]
-
TePoele, R. (2023). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. PharmaCompass. [Link]
-
Raimondi, M. V., Li Petri, G., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Musacchio, E., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Proceedings of the National Academy of Sciences, 121(43), e2410887121. [Link]
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Ji, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(12), 917–922. [Link]
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Camps, P., et al. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Chemical Communications, (39), 4949-51. [Link]
-
Camps, P., et al. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective α-l-fucosidase inhibitors. Chemical Communications. [Link]
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Serebryannikova, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6668. [Link]
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Schneller, S. W., et al. (2014). Synthesis and antiviral activities of 3-deaza-3-fluoroaristeromycin and its 5' analogues. Bioorganic & Medicinal Chemistry, 22(24), 6961-4. [Link]
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Oprea, T. I., et al. (2023). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 28(18), 6598. [Link]
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El-Sawy, E. R., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. ACS Omega, 8(37), 33887–33902. [Link]
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Lin, T. S. (1984). Synthesis and in Vitro Antiviral Activity of 3'-O-acyl Derivatives of 5'-amino-5'-deoxythymidine: Potential Prodrugs for Topical Application. Journal of Pharmaceutical Sciences, 73(11), 1568-71. [Link]
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Kaur, M., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 214, 113220. [Link]
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Knorr, M., et al. (2015). Synthesis of highly substituted spiropyrrolidines via 1, 3-dipolar cycloaddition reaction of N-metalated azomethine ylides. A new access to spiropyrroline derivatives. Mediterranean Journal of Chemistry, 4(1), 26-36. [Link]
-
Manfroni, G., et al. (2017). Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evaluation. European Journal of Medicinal Chemistry, 141, 449-463. [Link]
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Synthesis of Substituted Pyrrolidines via Catalytic Asymmetric Reactions: Application Notes and Protocols
Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its significance stems from a combination of desirable properties: the sp³-hybridized carbons allow for a three-dimensional exploration of chemical space, contributing to the stereochemistry and conformational rigidity of a molecule, while the nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets.[3][4][5] The inherent chirality of many substituted pyrrolidines further underscores their importance, as different stereoisomers can exhibit vastly different biological activities.[3][5] Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched substituted pyrrolidines is a paramount objective for researchers in drug discovery and development.[6][7]
This guide provides an in-depth exploration of modern catalytic asymmetric strategies for the synthesis of substituted pyrrolidines, with a focus on practical applications and detailed experimental protocols. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rational selection of catalysts and reaction conditions to achieve high levels of stereocontrol.
I. Asymmetric [3+2] Cycloaddition Reactions: A Powerful Tool for Pyrrolidine Synthesis
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly convergent and atom-economical method for constructing the pyrrolidine ring, with the potential to generate up to four new stereocenters in a single step.[8][9][10] The catalytic asymmetric variant of this reaction has emerged as a particularly powerful strategy for accessing enantioenriched pyrrolidines.
A. Metal-Catalyzed Asymmetric [3+2] Cycloadditions
Metal complexes, particularly those of silver and copper, have proven to be highly effective catalysts for asymmetric [3+2] cycloadditions. These catalysts act as Lewis acids, activating the imine component and facilitating the formation of the azomethine ylide, while a chiral ligand environment dictates the stereochemical outcome of the cycloaddition.
A representative example is the silver-catalyzed enantioselective [3+2] cycloaddition of α-imino esters with electron-deficient alkenes.[11] The choice of a chiral phosphine ligand is critical for achieving high enantioselectivity.
Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes the synthesis of a highly substituted pyrrolidine via a silver-catalyzed asymmetric [3+2] cycloaddition of an imino ester with diethyl maleate.
Materials:
-
Silver carbonate (Ag₂CO₃)
-
Chiral phosphine ligand (e.g., a derivative of Trost's ligand)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Imino ester (substrate)
-
Diethyl maleate (dipolarophile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add silver carbonate (1 mol%) and the chiral phosphine ligand (2 mol%).
-
Reaction Setup: Add anhydrous toluene to dissolve the catalyst components. Stir the mixture for 10-15 minutes at room temperature.
-
Reagent Addition: To the catalyst solution, add the imino ester (1.0 equiv.), diethyl maleate (1.2 equiv.), and triethylamine (5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 3 to 30 hours depending on the substrate.[11]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired enantioenriched pyrrolidine.
Causality Behind Experimental Choices:
-
Silver Carbonate: Acts as a mild and effective Lewis acid to coordinate with the imino ester, facilitating the deprotonation by the base to form the azomethine ylide.
-
Chiral Phosphine Ligand: The chiral environment created by the ligand around the silver center is crucial for inducing asymmetry and controlling the facial selectivity of the cycloaddition.
-
Triethylamine: A mild base is required to deprotonate the α-carbon of the imino ester, generating the azomethine ylide. Its presence can significantly improve reaction rates and enantioselectivity.[11]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the active catalyst and the azomethine ylide intermediate.
Catalytic Cycle of Silver-Catalyzed [3+2] Cycloaddition
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Use of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride in medicinal chemistry
Application Note: (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Scaffolds in Drug Design
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a privileged scaffold, integral to the architecture of numerous pharmaceuticals. Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets. The stereochemistry of substituents on the pyrrolidine ring is paramount, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound is a chiral building block of significant interest, offering two stereocenters that can be strategically employed to optimize molecular interactions and pharmacokinetic properties. This document provides a detailed guide to the application of this versatile building block in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors.
Physicochemical Properties and Stereochemical Integrity
The utility of this compound as a synthetic building block is underpinned by its well-defined structure and physicochemical characteristics. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
| Property | Value | Reference |
| CAS Number | 1107658-78-5 | [1] |
| Molecular Formula | C₅H₁₂ClNO | [2] |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [1][3] |
| Stereochemistry | (3S,5R) | [1] |
The defined stereochemistry of (3S,5R)-5-methylpyrrolidin-3-ol is crucial for its application. The trans relationship between the methyl group at C5 and the hydroxyl group at C3 creates a specific three-dimensional arrangement of functional groups. This pre-defined spatial orientation is instrumental in establishing precise interactions with the amino acid residues in the binding sites of target proteins, such as kinases. The stereochemical integrity of this building block is typically confirmed by chiral chromatography and NMR spectroscopy.
Core Application: Synthesis of Janus Kinase (JAK) Inhibitors
A prominent application of this compound is in the synthesis of selective Janus kinase (JAK) inhibitors. These enzymes are critical components of signaling pathways that regulate immune responses and cellular growth. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive therapeutic targets.
Case Study: Synthesis of a Ritlecitinib Precursor
This compound is a key intermediate in the synthesis of Ritlecitinib (PF-06651600), a selective inhibitor of JAK3 and the TEC family of kinases. The synthesis involves the nucleophilic aromatic substitution (SNAᵣ) reaction between the pyrrolidinol and a 4-chloropyrrolopyrimidine core.
Workflow for the Synthesis of a Ritlecitinib Precursor
Caption: Synthetic workflow for the coupling of the chiral pyrrolidinol with the pyrimidine core.
Detailed Protocol: Nucleophilic Aromatic Substitution
This protocol outlines the general procedure for the coupling of (3S,5R)-5-methylpyrrolidin-3-ol with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous n-Butanol (n-BuOH) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent).
-
Addition of Pyrrolidinol: Add this compound (1.1-1.2 equivalents).
-
Solvent and Base: Add anhydrous n-BuOH or DMF to form a stirrable mixture. Add DIPEA (2.0-3.0 equivalents) or K₂CO₃ (2.0-3.0 equivalents) to the mixture. The base is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If DMF is used as a solvent, it can be removed under reduced pressure.
-
Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-((3S,5R)-5-methylpyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Broader Applications and Synthetic Versatility
The utility of this compound extends beyond the synthesis of JAK inhibitors. Its bifunctional nature (secondary amine and secondary alcohol) allows for a wide range of chemical transformations, making it a valuable scaffold for generating diverse compound libraries for drug discovery.
Further Functionalization Pathways
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3S,5R)-5-Methylpyrrolidin-3-ol Hydrochloride
Welcome to the technical support center for the synthesis of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this critical chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring the integrity and success of your synthetic endeavors.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My final product shows low diastereomeric purity. What are the likely diastereomeric impurities and how can I minimize their formation?
A1: The most common cause of low diastereomeric purity is the non-stereoselective reduction of the carbonyl group in a cyclic precursor, such as (S)-4-hydroxy-5-methyl-pyrrolidin-2-one. The likely diastereomeric impurity is the (3R,5R)-5-methylpyrrolidin-3-ol.
Causality of Diastereomer Formation: The reduction of the lactam precursor to the desired pyrrolidinol is often achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). The hydride can attack the carbonyl group from either face of the planar intermediate, leading to a mixture of diastereomers if the reaction is not sufficiently stereocontrolled. The stereochemical outcome is influenced by factors such as the choice of reducing agent, temperature, and the steric hindrance around the reaction center.
Troubleshooting and Optimization:
-
Choice of Reducing Agent: While LiAlH₄ is a common choice, its high reactivity can sometimes lead to reduced stereoselectivity. Consider exploring bulkier reducing agents that can enhance facial selectivity through steric hindrance.
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to increase the kinetic control of the reaction, which often favors the formation of one diastereomer over the other.
-
Purification: If a mixture of diastereomers is obtained, purification can be achieved through:
Q2: I'm observing an unexpected peak in my NMR spectrum that I suspect is an over-methylation byproduct. What could this be and how can I avoid it?
A2: An over-methylation byproduct can occur during the N-methylation step. The likely byproduct is a quaternary ammonium salt, formed by the methylation of the tertiary amine product.
Mechanism of Over-methylation: The N-methylation of a secondary amine to a tertiary amine is a standard transformation. However, if the reaction is not carefully controlled, the resulting tertiary amine can act as a nucleophile and react with another molecule of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to form a quaternary ammonium salt.
Prevention and Mitigation:
-
Stoichiometry: Use a precise stoichiometry of the methylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed.
-
Choice of Methylating Agent: Consider using a less reactive methylating agent or a different methylation protocol, such as reductive amination with formaldehyde and a reducing agent, which is less prone to over-methylation.[6]
Q3: My overall yield is low, and I suspect incomplete reaction or degradation. What are the potential pitfalls in the synthesis?
A3: Low yields can stem from several factors, including incomplete reduction of the lactam precursor, side reactions of the starting materials, or degradation of the product during workup and purification.
Potential Causes for Low Yield:
-
Incomplete Reduction: The reduction of amides and lactams with LiAlH₄ can sometimes be sluggish.[7][8] Ensure the reaction goes to completion by using a sufficient excess of the reducing agent and allowing for adequate reaction time.
-
Side Reactions of the Reducing Agent: LiAlH₄ is a highly reactive and non-selective reducing agent that can react with other functional groups if present.[7][9] Protect any sensitive functional groups in your starting material before the reduction step.
-
Product Degradation: The pyrrolidinol product can be sensitive to harsh workup conditions. Acidic or basic conditions during extraction and purification should be carefully controlled to prevent degradation.
-
Formation of Unwanted Byproducts: Side reactions can consume starting materials and reduce the yield of the desired product.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q4: What is a common synthetic route to this compound?
A4: A common and effective synthetic route starts from the chiral precursor (S)-4-hydroxy-5-methyl-pyrrolidin-2-one. This lactam is then reduced using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to yield the desired (3S,5R)-5-methylpyrrolidin-3-ol. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Q5: What are the key analytical techniques to monitor the reaction and assess the purity of the final product?
A5: A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and ensuring the purity of the final product.
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the diastereomeric and enantiomeric purity of the final product.[1][2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product and to identify any impurities.[10]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify any byproducts.
Q6: How can I effectively remove residual starting materials and reagents from my final product?
A6: Purification of the final product is critical to remove any unreacted starting materials, reagents, and byproducts.
-
Extraction: A standard aqueous workup can be used to remove water-soluble impurities.
-
Distillation: If the product is a liquid free base, distillation under reduced pressure can be an effective purification method.[6]
-
Crystallization: The hydrochloride salt of (3S,5R)-5-methylpyrrolidin-3-ol is a solid and can be purified by recrystallization from a suitable solvent system. This is also an effective method for separating diastereomers.[11]
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from nonpolar impurities.
III. Visualizing Potential Byproduct Formation
The following diagram illustrates a potential side reaction leading to the formation of a diastereomeric impurity during the reduction of the lactam precursor.
Caption: Formation of a diastereomeric impurity during reduction.
IV. Data Summary: Byproduct Profile
The following table summarizes the potential byproducts in the synthesis of this compound, their likely sources, and recommended analytical methods for their detection.
| Byproduct/Impurity | Likely Source | Recommended Analytical Method |
| (3R,5R)-5-methylpyrrolidin-3-ol | Non-stereoselective reduction of the lactam precursor | Chiral HPLC, NMR |
| Quaternary ammonium salt | Over-methylation of the tertiary amine product | NMR, LC-MS |
| Unreacted (S)-4-hydroxy-5-methyl-pyrrolidin-2-one | Incomplete reduction | TLC, HPLC, NMR |
| Residual methylating agent | Excess reagent in the N-methylation step | GC-MS |
V. Experimental Protocols
Protocol 1: Chiral HPLC Method for Diastereomeric Purity Analysis
This protocol provides a starting point for developing a chiral HPLC method to determine the diastereomeric purity of 5-methylpyrrolidin-3-ol.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or triethylamine). A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the diastereomers.
VI. References
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
UKnowledge. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. Retrieved from [Link]
-
ResearchGate. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from [Link]
-
PubMed. (2016). The Synthesis of Both Diastereomers of 5'-Methylhomoaristeromycin. Retrieved from [Link]
-
Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. Retrieved from
-
PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from [Link]
-
Google Patents. (n.d.). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. Retrieved from
-
YouTube. (2023). Reduction of Amides with LiAlH4. Retrieved from [Link]
-
MDPI. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]
-
YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. Retrieved from [Link]
-
LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine. Retrieved from
-
PubMed Central. (2020). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Retrieved from [Link]
-
Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. Retrieved from
-
PubMed. (2004). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Retrieved from [Link]
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Technical Support Center: Stereoselective Synthesis of Substituted Pyrrolidines
Welcome to the Technical Support Center for Stereoselective Pyrrolidine Synthesis. The pyrrolidine ring is a vital structural motif in a vast array of natural products, pharmaceuticals, and is a cornerstone in organocatalysis.[1][2][3] Achieving precise control over the stereochemistry during the synthesis of substituted pyrrolidines is a significant challenge, yet it is crucial for their biological function and catalytic activity.[2][4]
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of stereoselective pyrrolidine synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the stereoselective synthesis of substituted pyrrolidines.
1. Why am I observing low diastereoselectivity or enantioselectivity in my pyrrolidine synthesis?
Low stereoselectivity is a frequent challenge and can stem from several factors:
-
Catalyst and Ligand Choice : The selection of the catalyst and ligand is paramount for achieving high stereoselectivity. For instance, in palladium-catalyzed asymmetric [3+2] cycloadditions, novel phosphoramidite ligands have demonstrated the ability to induce high regio-, diastereo-, and enantioselectivity.[5] In organocatalyzed reactions, the structure of the pyrrolidine-based catalyst, including minor modifications to its scaffold, plays a dominant role in stereocontrol.[5]
-
Reaction Conditions : Temperature, solvent, and concentration can significantly influence the stereochemical outcome. It is often beneficial to screen a range of conditions to find the optimal parameters for a specific transformation.
-
Substrate Sterics and Electronics : The steric and electronic properties of the substituents on your starting materials can heavily influence the approach of reactants and the transition state geometry, thereby affecting stereoselectivity.
2. How can I improve the yield of my reaction without compromising stereoselectivity?
Improving yield while maintaining high stereoselectivity requires a careful balancing act:
-
Catalyst Loading : While increasing catalyst loading might enhance the reaction rate and yield, it can sometimes lead to the formation of side products or a decrease in stereoselectivity. It is advisable to perform a catalyst loading study to find the optimal concentration.
-
Reaction Time and Temperature : Prolonged reaction times or elevated temperatures can sometimes lead to product decomposition or epimerization of the desired stereocenter. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time.
-
Purification Method : The purification process itself can lead to yield loss. For diastereomers that are difficult to separate, specialized chromatographic techniques may be necessary.[6][7]
3. I am observing the formation of unexpected side products. How can I minimize them?
The formation of side products is a common issue that can often be resolved by fine-tuning the reaction conditions:
-
Regioisomer Formation : In cycloaddition reactions, the formation of regioisomers can be a significant problem. The choice of catalyst and ligand can often control regioselectivity.[5][8] The electronic nature of the substituents on the reactants can also direct the regiochemical outcome.
-
Side Reactions : Adjusting the reaction temperature or time may help to suppress unwanted side reactions. In some cases, the addition of specific additives can inhibit the formation of byproducts.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific challenges in stereoselective pyrrolidine synthesis.
Guide 1: Troubleshooting Poor Stereoselectivity in [3+2] Cycloaddition Reactions
The [3+2] dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters.[9][10] However, achieving high stereoselectivity can be challenging.
Causality Behind Poor Stereoselectivity:
-
Azomethine Ylide Geometry : The geometry of the in situ generated azomethine ylide is critical. The relative orientation of the substituents on the ylide will dictate the stereochemical outcome of the cycloaddition.
-
Transition State Energetics : The cycloaddition can proceed through either an endo or exo transition state, leading to different diastereomers. The relative energies of these transition states are influenced by steric and electronic factors of both the dipole and the dipolarophile.
-
Catalyst-Substrate Interaction : In catalyzed reactions, the way the chiral catalyst interacts with the azomethine ylide and the dipolarophile is key to inducing facial selectivity.
Troubleshooting Workflow:
Troubleshooting workflow for [3+2] cycloadditions.
Detailed Protocol: Optimization of a Silver-Catalyzed [3+2] Cycloaddition
This protocol provides a starting point for optimizing the diastereoselectivity of a silver-catalyzed [3+2] cycloaddition between an imino ester and an alkene.
-
Catalyst Screening :
-
Solvent Screening :
-
Using the most promising catalyst/ligand combination, screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, CH₃CN).
-
-
Temperature Optimization :
-
Conduct the reaction at different temperatures (e.g., -20 °C, 0 °C, room temperature) to assess the impact on selectivity. Lower temperatures often favor the formation of the thermodynamically more stable diastereomer.
-
-
Analysis :
-
Determine the diastereomeric ratio (dr) of the crude reaction mixture using ¹H NMR spectroscopy.
-
Confirm the enantiomeric excess (ee) of the major diastereomer using chiral HPLC.[12]
-
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | dr (endo/exo) | ee (%) |
| 1 | AgOAc | Toluene | 25 | 70 | >95:5 | 92 |
| 2 | Ag₂CO₃ | Toluene | 25 | 85 | 90:10 | 88 |
| 3 | AgOAc | THF | 25 | 65 | 80:20 | 85 |
| 4 | AgOAc | Toluene | 0 | 72 | >98:2 | 95 |
Table 1: Example data for optimizing a 1,3-dipolar cycloaddition. Data is illustrative.
Guide 2: Addressing Challenges in Aza-Michael Additions
The intramolecular aza-Michael addition is a key strategy for the synthesis of substituted pyrrolidines.[13] Achieving high stereocontrol in these reactions can be challenging, particularly when forming multiple stereocenters.[14][15]
Root Causes of Poor Stereoselectivity:
-
Conformational Flexibility : The acyclic precursor can adopt multiple conformations, some of which may lead to the formation of the undesired diastereomer upon cyclization.
-
Reversibility of the Michael Addition : The aza-Michael addition can be reversible, leading to epimerization at the newly formed stereocenter.
-
Influence of the N-Substituent : The nature of the substituent on the nitrogen atom can significantly influence the facial selectivity of the cyclization.
Strategies for Enhancing Stereoselectivity:
-
Use of Chiral Auxiliaries : Attaching a chiral auxiliary to the nitrogen atom can effectively bias the facial selectivity of the intramolecular addition. The auxiliary can be cleaved after the cyclization.
-
Catalyst Control : Employing a chiral catalyst, such as a chiral phosphoric acid or a pyrrolidine-based organocatalyst, can create a chiral environment that favors the formation of one diastereomer.[16][17]
-
Substrate Modification : Introducing bulky substituents into the acyclic precursor can restrict conformational freedom and favor a transition state that leads to the desired diastereomer.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Aza-Michael Cyclization
This protocol outlines a general procedure for an enantioselective intramolecular aza-Michael addition catalyzed by a chiral phosphoric acid.
-
Substrate Preparation : Synthesize the acyclic amino-enone or amino-enoate precursor.
-
Reaction Setup :
-
To a solution of the substrate (1.0 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) at the desired temperature (e.g., 0 °C), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%).
-
Stir the reaction mixture until completion (monitor by TLC or LC-MS).
-
-
Workup and Purification :
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis :
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC.
-
Catalytic cycle for aza-Michael addition.
Part 3: Purification of Pyrrolidine Stereoisomers
The separation of stereoisomers can be a significant bottleneck in the synthesis of substituted pyrrolidines.
Challenges in Purification:
-
Similar Physical Properties : Diastereomers and enantiomers often have very similar physical properties, making them difficult to separate by standard column chromatography.
-
Complex Mixtures : Reaction mixtures can contain multiple stereoisomers, unreacted starting materials, and byproducts, further complicating the purification process.
Troubleshooting Purification:
| Problem | Potential Cause | Suggested Solution |
| Poor separation of diastereomers | Similar polarity of isomers. | Use a different eluent system or a different stationary phase (e.g., silica gel with a different pore size). Consider preparative HPLC or SFC.[18] |
| Co-elution with impurities | Impurities have similar polarity to the desired product. | Optimize reaction conditions to minimize byproduct formation. Employ a multi-step purification strategy (e.g., crystallization followed by chromatography). |
| Product decomposition on silica gel | The product is sensitive to the acidic nature of silica gel. | Use a neutral stationary phase like alumina or a deactivated silica gel. |
Automated High-Throughput Purification:
For the purification of large libraries of compounds, automated high-throughput purification systems can be employed.[6][7] These systems utilize preparative HPLC with mass-directed fractionation to isolate single diastereomers from complex mixtures.[6]
References
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. National Institutes of Health. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. National Institutes of Health. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]
-
Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. [Link]
-
Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. National Institutes of Health. [Link]
-
Optimization of [3 + 2] cycloaddition reaction with 1 a, 2 a, and 3 a. ResearchGate. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ACS Publications. [Link]
-
Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. National Institutes of Health. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry. [Link]
-
Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. ACS Publications. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry. [Link]
-
Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. [Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate. [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. National Institutes of Health. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. MDPI. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Chiral Pyrrolidinols
Welcome to the technical support center for the purification of chiral pyrrolidinols. As crucial building blocks in medicinal chemistry, the stereochemical integrity of pyrrolidinols directly impacts the efficacy and safety of active pharmaceutical ingredients (APIs).[1] This guide provides troubleshooting solutions and frequently asked questions to address common challenges encountered during the purification of these valuable chiral intermediates.
Frequently Asked Questions (FAQs)
Enantiomeric Purity & Separation
Q1: My primary challenge is achieving baseline separation of my pyrrolidinol enantiomers using chiral HPLC. What are the most critical factors to consider for method development?
Achieving robust enantiomeric separation is paramount. The primary tool for this is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP).[2][3] The key to successful separation lies in understanding the interactions between your pyrrolidinol derivative and the CSP.
-
Chiral Stationary Phase (CSP) Selection: This is the most critical decision. For pyrrolidinol derivatives, especially N-Boc protected variants, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[1][2] These phases separate enantiomers based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within their helical structures.[2] Macrocyclic glycopeptide-based CSPs are also effective, particularly for more polar or ionizable pyrrolidinols, offering multimodal separation mechanisms.[2]
-
Mobile Phase Composition: The choice of mobile phase significantly influences retention and resolution. In normal-phase chromatography, a mixture of a nonpolar solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol) is common.[1] The ratio of these solvents needs to be empirically optimized to achieve the best separation.[1] Small amounts of additives, such as trifluoroacetic acid (TFA), can improve peak shape for certain pyrrolidinols.[4]
-
Flow Rate and Temperature: While a standard flow rate of 1.0 mL/min is a good starting point, reducing it can sometimes improve resolution for challenging separations. Temperature also plays a role in enantioselectivity, and adjusting it can sometimes enhance separation.
Q2: I'm observing poor peak shape (tailing) for my polar pyrrolidinol. What could be the cause and how can I fix it?
Peak tailing with polar analytes like hydroxy-pyrrolidinones is often due to unwanted interactions with active sites on the stationary phase, such as residual silanols on silica-based columns.[5]
Here are some troubleshooting steps:
-
Mobile Phase Additives: Incorporating a small amount of a competitive agent in your mobile phase can help. For basic pyrrolidinols, a small amount of an amine like triethylamine (TEA) can block silanol interactions. For acidic pyrrolidinols, an acid like TFA can serve a similar purpose.
-
Column Choice: If the problem persists, consider a column with end-capping or a different stationary phase chemistry that is less prone to these secondary interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, and ideally weaker than, your mobile phase to prevent peak distortion.[6]
Q3: Can I use a non-chiral column to determine the enantiomeric excess of my pyrrolidinol?
Yes, this is possible through an indirect method involving chiral derivatization.[4] The process involves reacting your racemic pyrrolidinol with a chiral derivatizing agent to form a pair of diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 reversed-phase column.[4][7] The relative peak areas of the diastereomers will then correspond to the enantiomeric ratio of your original sample.[4]
Diastereomeric Separation & Impurity Removal
Q4: My synthesis produces a mixture of diastereomeric pyrrolidinols. What are the most effective methods for their separation?
The separation of diastereomers is generally more straightforward than enantiomers because they have different physical properties.
-
Chromatography: Standard achiral chromatography techniques like flash column chromatography on silica gel or preparative HPLC are often sufficient to separate diastereomers.[8]
-
Crystallization: Diastereomeric salt crystallization is a classical and effective technique, especially for larger-scale separations.[4] This involves reacting the diastereomeric mixture with a chiral resolving agent to form salts with different solubilities, allowing one to be selectively crystallized.[4]
Q5: I'm struggling to remove a persistent, structurally similar impurity from my final pyrrolidinol product. What purification strategies can I employ?
Removing closely related impurities often requires a multi-step approach.
-
Recrystallization: This is a powerful technique for purifying solid compounds.[9][10] The key is to find a solvent system where your desired pyrrolidinol has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution upon cooling.[9][10]
-
Preparative HPLC: For challenging separations, preparative HPLC offers high resolving power. You may need to screen different stationary phases and mobile phase conditions to optimize the separation.
-
Chemical Modification: In some cases, it might be beneficial to temporarily protect a functional group on your desired compound to alter its polarity, making it easier to separate from the impurity via chromatography. The protecting group can then be removed in a subsequent step.
Q6: What are common sources of impurities in pyrrolidinol synthesis that I should be aware of during purification?
Impurities can arise from various sources throughout the synthetic process.[11]
-
Starting Materials: Impurities present in the initial reagents can be carried through the synthesis.[11]
-
Side Reactions: Incomplete reactions or the formation of by-products can lead to a complex mixture.
-
Reagents and Solvents: Residual reagents, catalysts, or solvents can contaminate the final product.
-
Degradation: The desired product may degrade under certain reaction or workup conditions.
A thorough understanding of your synthetic route is crucial for anticipating potential impurities and designing an effective purification strategy.
Troubleshooting Guides & Protocols
Guide 1: Chiral HPLC Method Development for Pyrrolidinol Enantiomers
Objective: To establish a reliable HPLC method for the separation of pyrrolidinol enantiomers.
Workflow Diagram:
Caption: Chiral HPLC Method Development Workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Initial Screening:
-
Column: A polysaccharide-based chiral stationary phase is a good starting point (e.g., Chiralpak® IC-3).[2]
-
Mobile Phase: Begin with an isocratic mixture of n-Hexane and Isopropanol (IPA) at a ratio of 90:10 (v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at a wavelength where your compound absorbs (e.g., 210 nm).[2]
-
-
Injection and Evaluation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times and initial separation of the two enantiomers.
-
Inject your sample.
-
Evaluate the chromatogram for resolution (Rs) between the two peaks. A value of Rs > 1.5 is generally considered baseline separation.
-
-
Optimization:
-
If separation is poor, systematically adjust the mobile phase composition by increasing the percentage of the polar modifier (e.g., to 85:15 Hexane:IPA).
-
If peaks are broad, consider reducing the flow rate (e.g., to 0.8 mL/min).
-
If necessary, evaluate the effect of temperature on the separation.
-
-
Quantification:
-
Once a satisfactory separation is achieved, integrate the peak areas of the two enantiomers in your sample's chromatogram.
-
Calculate the enantiomeric excess (ee%) using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.[1]
-
Comparative Data for CSPs:
| Feature | Polysaccharide-Based CSPs | Macrocyclic Glycopeptide-Based CSPs |
| Chiral Selector | Cellulose or amylose derivatives | Vancomycin or teicoplanin |
| Typical Mobile Phase | Normal-phase (Hexane/Alcohol) | Reversed-phase or Polar Organic |
| Separation Mechanism | Hydrogen bonding, dipole-dipole, inclusion | Hydrogen bonding, ionic interactions, inclusion |
| Best Suited For | Broad range of chiral compounds, including N-Boc pyrrolidinols | Polar and ionizable compounds |
This table is illustrative and based on general principles.[2]
Guide 2: Troubleshooting Recrystallization for Impurity Removal
Objective: To purify a solid chiral pyrrolidinol by removing soluble impurities.
Logical Flow Diagram:
Caption: Recrystallization Workflow for Purification.
Troubleshooting Scenarios:
-
Problem: The compound does not dissolve in the hot solvent.
-
Cause: The solvent is too nonpolar for your pyrrolidinol.
-
Solution: Add a more polar co-solvent dropwise until the compound dissolves.
-
-
Problem: No crystals form upon cooling.
-
Cause 1: Too much solvent was used.
-
Solution 1: Boil off some of the solvent to concentrate the solution and attempt to cool again.
-
Cause 2: The solution is supersaturated.
-
Solution 2: Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.[10]
-
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
-
Problem: Purity has not significantly improved.
-
Cause: The impurity has similar solubility to your product in the chosen solvent.
-
Solution: A different solvent system is required. Alternatively, the impurity may have co-crystallized. A second recrystallization may be necessary.
-
References
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Chiral Purity Analysis of 5-Hydroxy-2-pyrrolidone: A Technical Support Center. Benchchem.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
-
Chemical/Laboratory Techniques: Recrystallization. YouTube. Available at: [Link]
-
Recrystallization. YouTube. Available at: [Link]
-
Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). PubMed. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving enantiomeric excess in reactions with (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride
Technical Support Center: (3S,5R)-5-Methylpyrrolidin-3-ol Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral organocatalyst. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and optimize your reactions for the highest possible enantiomeric excess (e.e.).
Core Concept: The Mechanism of Stereocontrol
Understanding how (3S,5R)-5-methylpyrrolidin-3-ol achieves stereocontrol is fundamental to troubleshooting. As a derivative of proline, it operates primarily through enamine catalysis . The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (like a ketone or aldehyde) to form a chiral enamine intermediate.[1][2] This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction).
The stereochemical outcome is dictated by the conformation of the transition state. The catalyst's rigid pyrrolidine ring and its specific stereocenters (3S, 5R) create a highly organized, sterically-defined environment. The hydroxyl group at the 3-position and the methyl group at the 5-position play crucial roles:
-
Steric Shielding: The catalyst structure effectively blocks one face of the enamine, forcing the electrophile to approach from the less hindered face.[2]
-
Hydrogen Bonding: The hydroxyl group can participate in a hydrogen-bonded framework, activating the electrophile and locking the transition state into a specific, low-energy conformation, similar to the well-studied Zimmerman-Traxler model for proline catalysis.[1][3]
This combination of steric and electronic control is what leads to the preferential formation of one enantiomer over the other.
Caption: Figure 1: Simplified Enamine Catalytic Cycle.
Troubleshooting Guide: Improving Enantiomeric Excess (e.e.)
This section addresses the most common and critical issue encountered: suboptimal enantioselectivity.
Question: Why am I observing low enantiomeric excess (e.e.) in my reaction?
Low e.e. indicates that the energy difference between the two diastereomeric transition states (one leading to the R-product, the other to the S-product) is insufficient. Several factors can compromise this energy gap.
Answer Breakdown & Solutions:
Cause 1: Incorrect Reaction Temperature
-
Causality: Temperature is directly proportional to the kinetic energy of molecules. Higher temperatures can provide enough energy to overcome the activation barrier of the higher-energy transition state (leading to the minor enantiomer), thus eroding selectivity. Lowering the temperature exaggerates the energy difference between the transition states, favoring the formation of the desired product.[4]
-
Solution:
-
Initial Screen: If your reaction is running at room temperature, cool it to 0 °C.
-
Further Optimization: If e.e. improves but is still not optimal, incrementally decrease the temperature to -20 °C, -40 °C, or even -78 °C.
-
Caution: Be aware that significantly lower temperatures will decrease the reaction rate. You may need to extend the reaction time accordingly. Monitor the reaction by TLC or LC-MS to determine the point of optimal conversion vs. selectivity.
-
Cause 2: Inappropriate Solvent Choice
-
Causality: The solvent's polarity and its ability to participate in hydrogen bonding can drastically alter the stability of the transition state.
-
Polar Protic Solvents (e.g., Methanol, Water): These can compete with the catalyst's hydroxyl group and the substrate for hydrogen bonding, disrupting the organized transition state. While sometimes beneficial, they often decrease enantioselectivity in proline-type catalysis.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, CH₃CN): These are often the solvents of choice as they can dissolve the catalyst and intermediates without interfering with the key hydrogen-bonding network.[5]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Catalyst solubility can be an issue in these solvents.[7] However, in some cases, less polar environments can enforce the intramolecular hydrogen bonds of the transition state, boosting e.e.
-
-
Solution:
-
Screen a Range of Solvents: If one solvent gives poor results, test others across the polarity spectrum. A standard screen might include DCM, Chloroform, THF, DMSO, and Toluene.
-
Solvent Mixtures: Sometimes, a mixture of solvents (e.g., Toluene/Hexane) can provide the optimal balance of solubility and polarity.
-
Data-Driven Choice: Consult the literature for your specific reaction type (e.g., Aldol, Michael) to see which solvents have proven successful.
-
| Solvent | Typical Polarity | General Effect on Proline-Type Catalysis |
| DMSO | High (Aprotic) | Often provides good solubility and high e.e.[5] |
| CH₃CN | High (Aprotic) | Good alternative to DMSO, can influence selectivity. |
| Dichloromethane (DCM) | Medium | Commonly used, good starting point. |
| Tetrahydrofuran (THF) | Medium | Can coordinate and sometimes alter selectivity. |
| Toluene | Low (Non-polar) | May improve e.e. if solubility is sufficient. |
| Water/Methanol | High (Protic) | Generally reduces e.e., but exceptions exist.[5][8] |
Cause 3: Presence of Impurities (especially Water or Acid/Base)
-
Causality:
-
Water: Excess water can hydrolyze the enamine intermediate back to the starting ketone/aldehyde, reducing the concentration of the active catalytic species. It can also interfere with the hydrogen-bonding network.[6][8] Note that in some specific protocols, a small, controlled amount of water can be beneficial.[8]
-
Acidic/Basic Impurities: The catalyst operates within a specific pH window. Strong acids can protonate the secondary amine, preventing enamine formation. Strong bases can deprotonate the catalyst or substrates, opening up non-selective background reaction pathways.
-
-
Solution:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents are freshly distilled or from a sealed bottle. Dry reagents as necessary. Run the reaction under an inert atmosphere (N₂ or Ar).
-
Purify Substrates: Distill or recrystallize starting materials if they are old or of questionable purity.
-
Consider Additives: Molecular sieves can be added to the reaction to scavenge trace amounts of water.
-
Cause 4: Sub-optimal Catalyst Loading
-
Causality: While a higher catalyst loading can increase the reaction rate, it doesn't always improve e.e. and can sometimes lead to the formation of catalyst aggregates or side reactions. Conversely, too low a loading may result in a slow reaction where background (non-catalyzed) pathways become significant.
-
Solution:
-
Standard Starting Point: Begin with 10-20 mol% catalyst loading.
-
Optimize: Screen catalyst loadings from 5 mol% to 30 mol%.[9] A lower loading (e.g., 5 mol%) that still provides an acceptable rate and high e.e. is ideal for efficiency.
-
Caption: Figure 2: Workflow for Optimizing Enantiomeric Excess.
Frequently Asked Questions (FAQs)
Q1: The catalyst is a hydrochloride salt. Do I need to perform a free-basing step before use? A1: It depends. The hydrochloride salt is often more stable and easier to handle than the free amine. In many protocols, a stoichiometric amount of a mild, non-nucleophilic base (like triethylamine or DIPEA) is added in situ to generate the active free-amine catalyst. However, some reactions may proceed without added base, as the substrate itself or trace impurities can act as a proton shuttle. Best Practice: Start by following a literature procedure for a similar reaction. If none exists, a good starting point is to add 1.0-1.2 equivalents of a tertiary amine base relative to the catalyst.
Q2: Can additives be used to improve the reaction? A2: Yes, additives can have a profound, though sometimes unpredictable, effect.[8][10]
-
Acids: Weak Brønsted acids (e.g., acetic acid, benzoic acid) or Lewis acids can sometimes act as co-catalysts, accelerating the turnover by facilitating proton transfer in the transition state or hydrolysis of the iminium intermediate.[5][11]
-
Water: As mentioned, while often detrimental, trace amounts of water can sometimes form a "bifunctional" system with the catalyst, enhancing both rate and selectivity.[8] This effect is highly substrate- and solvent-dependent.
-
Thioureas: These can act as hydrogen-bond donors, further organizing the transition state and have been shown to improve e.e. in some organocatalytic reactions.[5] Recommendation: Only explore additives after optimizing temperature and solvent. Introduce them systematically and in small quantities.
Q3: My reaction is very slow. How can I increase the rate without sacrificing e.e.? A3: First, confirm the low rate isn't due to catalyst inhibition (e.g., by acidic impurities). If the reaction is clean but slow (often the case at low temperatures), you can try:
-
Increasing Substrate Concentration: Higher concentration can favor the bimolecular reaction.
-
Slightly Increasing Catalyst Loading: Move from 10 mol% to 15 or 20 mol%.
-
Exploring Additives: An appropriate acidic co-catalyst may accelerate the rate-limiting step.
Q4: Are there limitations on the types of substrates that work well with this catalyst? A4: Yes. Organocatalysts often have a preferred substrate scope. For (3S,5R)-5-methylpyrrolidin-3-ol and related catalysts:
-
Aldol Donors: Unhindered ketones (acetone, cyclohexanone) and linear aldehydes generally work well.[4] Sterically bulky ketones may react slowly or not at all.
-
Aldol/Michael Acceptors: Aromatic aldehydes with electron-withdrawing groups (e.g., nitrobenzaldehyde) and nitro-olefins are typically highly reactive and give excellent selectivity.[4][12] Electron-rich or sterically hindered acceptors may be less effective.
Appendix: General Experimental Protocol
Representative Reaction: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone
This protocol is a representative starting point and should be optimized for specific substrates.
-
Preparation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (13.8 mg, 0.1 mmol, 20 mol%).
-
Add anhydrous DMSO (1.0 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
-
Reaction Setup:
-
Add cyclohexanone (104 µL, 1.0 mmol, 2.0 equivalents).
-
Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (e.g., 4 °C) using a cooling bath.
-
-
Monitoring:
-
Stir the reaction vigorously at 4 °C.
-
Monitor the consumption of the aldehyde by thin-layer chromatography (TLC) or LC-MS. The reaction may take 24-72 hours.
-
-
Workup:
-
Once the limiting reagent is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (e.e.) by analysis on a chiral stationary phase HPLC or SFC, comparing the result to a racemic standard.
-
References
-
Proline organocatalysis. Wikipedia. [Link]
-
Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts. PubMed. [Link]
-
Radical Mediated Asymmetric Organocatalysis: Catalyst Design and Stereocontrol Strategies. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides. RSC Publishing. [Link]
-
Proline as an Asymmetric Organocatalyst. ScienceDirect. [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health (NIH). [Link]
-
Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions. ResearchGate. [Link]
-
Effect of Additives on the Proline-Catalyzed Ketone—Aldehyde Aldol Reactions. ResearchGate. [Link]
-
Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances. [Link]
-
A highly efficient asymmetric organocatalytic aldol reaction in a ball mill. PubMed. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH). [Link]
-
Additive Effects on Asymmetric Catalysis. PubMed. [Link]
-
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. The Raj Group. [Link]
-
Buy this compound (EVT-1745579) | 1107658-78-5. Evo-Teching. [Link]
-
Highly enantioselective Michael additions in water catalyzed by a PS-supported pyrrolidine. ICIQ. [Link]
-
Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. ACS Publications. [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]
-
Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. RSC Publishing. [Link]
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. raj.emorychem.science [raj.emorychem.science]
- 10. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Asymmetric Synthesis Using Chiral Pyrrolidines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis using chiral pyrrolidine organocatalysts. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. By understanding the underlying principles of these powerful catalytic systems, you can optimize your reaction conditions to achieve high yields and excellent stereoselectivity. Chiral pyrrolidines are foundational in modern organic synthesis, enabling the construction of complex molecules with precise stereochemical control.[1][2]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering probable causes and actionable solutions.
Low Enantioselectivity (ee)
Question: My reaction is proceeding to product, but the enantiomeric excess (% ee) is consistently low. What factors should I investigate?
Answer: Low enantioselectivity is a frequent challenge and can be influenced by several interconnected parameters. A systematic, step-by-step approach is crucial for pinpointing the root cause.
1. Catalyst Purity and Integrity:
-
Probable Cause: The purity of the chiral pyrrolidine catalyst, such as (S)-proline, is paramount.[3] Impurities can interfere with the formation of the key enamine intermediate or favor alternative, non-selective reaction pathways.
-
Solution:
-
Ensure the use of high-purity, commercially available catalysts.
-
If in doubt, purify the catalyst. For instance, L-proline can be recrystallized to remove contaminants.[3]
-
For more complex pyrrolidine derivatives, verify their structural integrity and enantiomeric purity by analytical techniques (e.g., NMR, chiral HPLC) before use.
-
2. Solvent Effects:
-
Probable Cause: The solvent has a profound impact on the transition state geometry and stability, which directly dictates the stereochemical outcome.[3][4][5] Protic solvents can sometimes lead to poor stereocontrol, while highly dipolar aprotic solvents are often preferred for proline-catalyzed reactions.[6][7]
-
Solution:
-
Solvent Screening: Conduct a systematic screen of various solvents. Start with commonly used solvents like DMSO, DMF, and acetonitrile, where proline has good solubility.[6][7]
-
Solvent Mixtures: Explore the use of co-solvents. For example, in the proline-catalyzed aldol reaction of acetone with aliphatic aldehydes, a mixture of acetone and chloroform has proven effective for certain substrates.[8][9] For α-branched aldehydes, a combination of CHCl₃ and DMSO can enhance both chemoselectivity and stereoselectivity.[8][9]
-
Water Content: The presence of water can be a double-edged sword. While anhydrous conditions are often sought, a controlled amount of water can sometimes accelerate the reaction and even improve enantioselectivity.[3][6] Conversely, excess water can be detrimental. Experiment with the addition of a few equivalents of water to your reaction.[3]
-
3. Reaction Temperature:
-
Probable Cause: The reaction temperature influences the energy difference between the diastereomeric transition states. Lower temperatures generally favor the more ordered transition state, leading to higher enantioselectivity.
-
Solution:
-
Lower the reaction temperature incrementally. Reactions that are sluggish at room temperature may benefit from being run at 0 °C, -20 °C, or even lower. For instance, to improve diastereoselectivity in proline-catalyzed aldol reactions with cyclopentanone, lowering the temperature to 0 °C has been shown to be effective.[6]
-
4. Catalyst Loading:
-
Probable Cause: While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of catalyst aggregates or side reactions that erode enantioselectivity.
-
Solution:
-
Optimize the catalyst loading. Typical loadings range from 5 to 30 mol%. For certain reactions, reducing the catalyst loading and extending the reaction time can suppress undesired pathways.[8]
-
Poor Yield or Slow Reaction Rate
Question: My reaction is not going to completion, or the yield of the desired product is very low. How can I improve the reaction efficiency?
Answer: Poor yields and slow reaction rates can often be traced back to suboptimal reaction conditions or inherent limitations of the substrates.
1. Substrate Reactivity:
-
Probable Cause: The electronic and steric properties of your aldehyde and ketone (or other substrates) play a critical role. For example, in proline-catalyzed aldol reactions, α-unbranched aldehydes can be particularly challenging due to competing side reactions.[8][9]
-
Solution:
-
Modify Reaction Conditions for Substrate Class: Different classes of substrates may require tailored conditions. For α-unbranched aldehydes, using diluted conditions, reduced catalyst loading, and longer reaction times can help suppress side reactions like self-aldolization.[8]
-
Consider a More Active Catalyst: If simple proline is ineffective, consider using a more structurally elaborated pyrrolidine catalyst, such as a diarylprolinol silyl ether (e.g., Hayashi-Jørgensen catalyst).[1][2] These catalysts are often more active and can provide higher yields and selectivities at lower catalyst loadings.
-
2. Catalyst Solubility:
-
Probable Cause: Poor solubility of the catalyst, particularly proline, in many organic solvents can limit its effective concentration and slow down the reaction.[6]
-
Solution:
-
Choose a solvent in which the catalyst is sufficiently soluble. DMSO, DMF, and acetonitrile are common choices for proline.[6][7]
-
The use of solvent mixtures, such as methanol/water, has been shown to be an effective medium for proline-catalyzed aldol reactions, ensuring the reaction proceeds under homogeneous conditions.[6][7]
-
3. Presence of Additives:
-
Probable Cause: The reaction may benefit from the presence of an additive that can act as a co-catalyst or influence the reaction environment.
-
Solution:
-
Experiment with additives. In some cases, small amounts of a weak acid (e.g., benzoic acid) or water can enhance the reaction rate.[10]
-
Undesired Side Reactions
Question: I am observing the formation of significant amounts of byproducts, such as aldol condensation products or self-aldolization of the aldehyde. How can I minimize these side reactions?
Answer: The formation of byproducts is a common issue, particularly with more reactive substrates.
1. Aldol Condensation (Dehydration):
-
Probable Cause: The initial aldol addition product can undergo subsequent dehydration, especially under harsh conditions or with prolonged reaction times.
-
Solution:
-
Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting materials are consumed.
-
Work up the reaction under mild conditions, avoiding strong acids or bases and high temperatures.
-
2. Self-Aldolization:
-
Probable Cause: This is particularly problematic for enolizable aldehydes.[8][9]
-
Solution:
-
Slow Addition: Add the aldehyde slowly to the reaction mixture containing the ketone and catalyst. This keeps the instantaneous concentration of the aldehyde low, disfavoring self-reaction.
-
Dilution: Running the reaction at a lower concentration can also help to suppress bimolecular side reactions.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral pyrrolidine catalyst for my reaction?
A1: The choice of catalyst depends heavily on the specific transformation and substrates.
-
(S)-Proline: This is the simplest and most cost-effective chiral pyrrolidine catalyst. It is a good starting point for many reactions, including aldol and Mannich reactions.[6]
-
Diarylprolinol Silyl Ethers (e.g., Hayashi-Jørgensen catalyst): These are highly effective for a wide range of enamine-mediated reactions, often providing superior results to proline in terms of activity and selectivity.[1][2] The bulky diarylmethyl group provides excellent steric shielding.
-
Other Proline Derivatives (e.g., prolinamides, prolinols): A vast number of modified pyrrolidine catalysts have been developed.[1][2] These modifications are designed to fine-tune the steric and electronic properties of the catalyst, often incorporating hydrogen-bond donors or other functional groups to enhance stereocontrol.[2]
Q2: What is the general mechanism of action for these catalysts?
A2: Most chiral pyrrolidine catalysts operate through one of two primary activation modes:
-
Enamine Catalysis: The secondary amine of the pyrrolidine reacts with a carbonyl compound (ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and reacts with an electrophile in a highly stereocontrolled manner. Subsequent hydrolysis regenerates the catalyst and yields the α-functionalized carbonyl product.
-
Iminium Ion Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack. This mode is common in conjugate addition reactions.[11]
Q3: Can I recover and reuse the catalyst?
A3: Yes, in many cases, the catalyst can be recovered and reused. For (S)-proline, which is water-soluble, an acidic or basic aqueous wash can be used to extract the catalyst from the organic product phase. Subsequent neutralization and evaporation can allow for its recovery. Studies have shown that recovered (S)-proline can be reused without a significant loss of activity.[8]
Q4: Are there any general safety precautions I should take?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the organic solvents used are flammable and/or toxic, so all reactions should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation & Protocols
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Entry | Solvent(s) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | DMSO | 25 | 95 | 92 |
| 2 | CH₃CN | 25 | 88 | 85 |
| 3 | THF | 25 | 75 | 78 |
| 4 | Acetone/CHCl₃ | 30 | 90 | 96 |
| 5 | MeOH/H₂O | 25 | 93 | 89 |
Data are representative and will vary based on specific substrates. A mixture of acetone and chloroform can be optimal for certain aldehydes.[9] Water/methanol mixtures can also be highly effective.[6]
Experimental Protocol: General Procedure for a Proline-Catalyzed Aldol Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
To a clean, dry vial, add the ketone (5.0 mmol, 5.0 equiv) and the chosen solvent (e.g., 1.0 mL of DMSO).
-
Add (S)-proline (0.1 mmol, 0.1 equiv, 11.5 mg).
-
Stir the mixture at room temperature until the proline dissolves.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or SFC.
This procedure is adapted from established methods.[6][9][10]
Visualizations
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Enamine-based catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
Workflow for Optimizing Reaction Conditions
Caption: Systematic workflow for troubleshooting and optimizing asymmetric reactions.
References
-
Martínez, A., Zumbansen, K., Döhring, A., van Gemmeren, M., & List, B. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25(07), 932-934. [Link]
-
List, B., et al. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett. [Link]
-
Iacono, S. T., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Benaglia, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]
-
Iacono, S. T., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Fustero, S., et al. (2018). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]
-
Saeed, A., et al. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]
-
Doni, E., et al. (2018). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Lumbroso, A., & Masson, G. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Benaglia, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]
-
Clarke, C. J., et al. (2022). Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. RSC Publishing. [Link]
-
Flores, M., et al. (2011). Solvent effects on the asymmetric Michael addition of cyclohexanone to trans-nitrostyrene with catalysts 6 and 12. ResearchGate. [Link]
-
Hayashi, Y., et al. (2008). Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds. Chemical Communications (RSC Publishing). [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
Hong, S., et al. (2020). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Organic Letters. [Link]
-
Powers, S. L., & Sigman, M. S. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2016). Temperature-responsive hairy particle-supported proline for direct asymmetric aldol reaction in water. RSC Advances. [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]
-
Lumbroso, A., & Masson, G. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]
-
Alza, E., et al. (2012). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]
-
Himo, F., et al. (2010). (a) The proline-catalyzed enantioselective aldol reaction studied in this work, see. ResearchGate. [Link]
-
Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Pradhan, P. K., et al. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. [Link]
-
Aksenov, N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Campaña, A. G., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
Sources
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- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. thieme-connect.com [thieme-connect.com]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00025C [pubs.rsc.org]
Problems with the accurate determination of stereochemical outcome in chiral synthesis
Welcome to the Technical Support Center for Stereochemical Analysis. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in accurately determining the stereochemical outcome of their chiral syntheses. Absolute and relative stereochemistry are critical quality attributes, particularly in pharmaceutical development, where different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides in-depth, question-and-answer-based troubleshooting for the most common analytical techniques used in stereochemical determination. It is structured to provide not just procedural guidance, but also the underlying principles to empower you to make informed decisions in your laboratory work.
Section 1: Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are workhorse techniques for separating and quantifying enantiomers and diastereomers. However, achieving baseline separation can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between enantiomers?
A: Poor resolution in chiral chromatography can stem from several factors, including an inappropriate chiral stationary phase (CSP), suboptimal mobile phase composition, incorrect temperature, or a low-efficiency column.[1] A systematic approach to method development is often necessary to achieve the desired separation.[1] The selection of a suitable CSP is the most critical first step, with polysaccharide-based and macrocyclic glycopeptide columns being effective for a wide range of compounds.[2]
Q2: How does temperature impact chiral separations?
A: Temperature plays a complex role in chiral recognition.[1] Generally, lower temperatures enhance the subtle intermolecular interactions (e.g., hydrogen bonding, π-π stacking) responsible for enantiomeric differentiation, leading to increased selectivity.[1] Conversely, higher temperatures can improve peak shape and reduce analysis time.[1] However, the effect is highly compound-dependent, and in some cases, increasing the temperature can improve resolution or even reverse the elution order.[1] Therefore, temperature must be carefully controlled and optimized for each specific separation.
Q3: My peak shapes are poor (tailing or fronting). What should I investigate?
A: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase, or column overload. For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can mitigate interactions with residual acidic silanol groups on the silica support.[1] For acidic compounds, adding an acidic modifier like trifluoroacetic acid (TFA) can ensure the analyte remains in a single protonation state.[1] Also, ensure your sample concentration is not overloading the column by injecting a diluted sample to see if the peak shape improves.[1]
Troubleshooting Guide: Chiral HPLC/SFC Method Development
| Problem | Potential Cause | Recommended Action & Rationale |
| No separation of enantiomers | Incorrect Chiral Stationary Phase (CSP) | The CSP is the heart of the separation. The "three-point interaction" model suggests that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP.[2] If your chosen CSP does not offer these interactions for your analyte, no separation will be achieved. Action: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, Pirkle-type, macrocyclic glycopeptide).[2][3][4] |
| Inappropriate Mobile Phase | The mobile phase composition dictates the retention and selectivity. In normal-phase chromatography, the polarity of the mobile phase is critical. In reversed-phase, pH and buffer choice can be crucial for ionizable compounds. Action: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, screen different organic modifiers (acetonitrile, methanol) and adjust the pH.[1] | |
| Poor Resolution (Rs < 1.5) | Suboptimal Mobile Phase Composition | Fine-tuning the mobile phase can significantly improve resolution. Action: Make small, incremental changes (e.g., 1-2%) to the modifier percentage. Consider adding a different co-solvent. |
| Temperature Not Optimized | As discussed, temperature directly affects the thermodynamics of the chiral recognition process.[1] Action: Screen temperatures in a range (e.g., 10°C to 40°C) to find the optimal balance between selectivity and efficiency.[1] | |
| Inconsistent Retention Times | Column Not Equilibrated | Chiral columns, especially those with complex stationary phases, may require longer equilibration times. Additive memory effects, where modifiers from previous runs persist on the column, can also cause issues.[3] Action: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. If changing mobile phase additives, use a dedicated column or a rigorous washing procedure.[3] |
| Mobile Phase Instability | Mobile phase composition can change over time due to evaporation of volatile components. Action: Prepare fresh mobile phase daily and keep solvent bottles capped.[1] |
Experimental Protocol: Chiral HPLC Method Screening
-
Column Selection: Choose a set of 3-4 chiral columns with diverse stationary phases (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10). Run a gradient if the retention is too long.
-
Reversed Phase: Start with a mobile phase of Acetonitrile/Water with 0.1% Formic Acid (50:50).
-
-
Initial Run: Inject the racemic standard on each column with the starting mobile phases.
-
Optimization: For the column/mobile phase combination that shows the best initial separation, optimize the mobile phase composition, flow rate, and temperature to achieve a resolution (Rs) of >1.5.
-
Quantification: Once the method is optimized, calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Caption: Troubleshooting workflow for chiral HPLC analysis.
Section 2: NMR Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating diastereomers and, with the use of chiral derivatizing or solvating agents, enantiomers.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: Can I distinguish enantiomers directly using a standard 1H NMR spectrum?
A: No. Enantiomers are spectroscopically identical in an achiral solvent. They have the same chemical shifts and coupling constants.[5] To differentiate them by NMR, you must introduce a chiral environment, typically by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[6][8]
Q2: How do I determine the diastereomeric ratio (d.r.) from an NMR spectrum?
A: Diastereomers have different physical properties and are therefore distinguishable in a standard NMR spectrum.[7] To determine the d.r., identify a set of well-resolved peaks corresponding to each diastereomer.[9][10] Ensure the spectrum has a flat baseline and carefully integrate the chosen peaks.[9] The ratio of the integrals will correspond to the diastereomeric ratio. It is best to use ¹H NMR signals as ¹³C NMR can have incorrect signal intensities due to the Nuclear Overhauser Effect.[10]
Q3: What is Mosher's ester analysis, and when should I use it?
A: Mosher's ester analysis is a method to determine the absolute configuration of a chiral secondary alcohol or amine.[11][12] It involves derivatizing the analyte with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11][12] The resulting diastereomeric esters will exhibit different chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute configuration of the original stereocenter.[11][12] This method is particularly useful when you have an enantiomerically enriched sample and need to assign its absolute configuration.
Troubleshooting Guide: Mosher's Ester Analysis
| Problem | Potential Cause | Recommended Action & Rationale |
| Incomplete reaction with MTPA-Cl | Moisture in the reaction | MTPA-Cl is highly sensitive to moisture, which will hydrolyze it to the corresponding carboxylic acid, preventing esterification.[13] Action: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Steric hindrance around the alcohol/amine | Highly hindered substrates may react slowly. Action: Increase the reaction time, use a slight excess of MTPA-Cl, and consider a more effective acylation catalyst like DMAP. | |
| Ambiguous or inconsistent Δδ (δS - δR) values | Incorrect conformational model application | The standard Mosher model assumes a specific conformation of the diastereomeric esters. If the actual conformation differs due to bulky substituents, the model may not be applicable. Action: Carefully analyze the entire set of Δδ values. If they are not self-consistent, the absolute configuration assignment is unreliable. Consider alternative methods or advanced computational modeling. |
| Impure MTPA-Cl reagent | The enantiomeric purity of the MTPA-Cl is critical. Contamination with the other enantiomer will lead to a mixture of all four possible diastereomers, complicating the spectra. Action: Use high-purity (>99% ee) MTPA-Cl from a reputable supplier. |
Experimental Protocol: Mosher's Ester Analysis
-
Preparation of (R)-MTPA and (S)-MTPA esters:
-
In two separate, dry vials, dissolve the chiral alcohol (~5 mg) in anhydrous pyridine or CH₂Cl₂.
-
To one vial, add (R)-MTPA-Cl (1.2 equivalents). To the other, add (S)-MTPA-Cl (1.2 equivalents). Add a catalytic amount of DMAP.
-
Stir the reactions at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reactions with a small amount of water.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, then brine. Dry over Na₂SO₄ and concentrate.
-
Purify the diastereomeric esters by flash chromatography.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
Assign the protons on both sides of the stereocenter.
-
Calculate Δδ (δS - δR) for each assigned proton.
-
-
Configuration Assignment:
-
Protons with a positive Δδ value are on one side of the Mosher ester plane, and those with a negative Δδ value are on the other.
-
Correlate this spatial arrangement with the known conformation of the Mosher's ester to assign the absolute configuration of the original alcohol.[14]
-
Caption: Logical workflow for determining absolute configuration using Mosher's acid analysis.
Section 3: Single Crystal X-ray Crystallography
Single Crystal X-ray Crystallography is an unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[15][16][17] This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise arrangement of atoms in space can be determined.
Frequently Asked Questions (FAQs)
Q1: Is X-ray crystallography always the definitive method for absolute configuration?
A: While it is considered the "gold standard," its success is contingent on obtaining a high-quality single crystal, which can be a significant bottleneck, especially for oils or amorphous solids.[17] Furthermore, for molecules containing only light atoms (C, H, O, N), the determination of absolute configuration can be challenging due to weak anomalous dispersion effects.[18][19] The presence of a heavier atom (e.g., Cl, Br, S, or a metal) greatly increases the reliability of the assignment.
Q2: What is the Flack parameter and why is it important?
A: The Flack parameter is a value calculated during the refinement of the crystal structure that indicates whether the correct absolute configuration has been determined.[19] For an enantiomerically pure crystal, a Flack parameter close to 0 with a small error indicates the correct absolute structure has been assigned. A value close to 1 suggests that the inverted structure is correct.
Q3: What if I can't grow a crystal of my compound?
A: If your compound is an oil or stubbornly refuses to crystallize, you can try to form a crystalline derivative. This often involves reacting your compound with a chiral, crystalline carboxylic acid (for a basic analyte) or a chiral, crystalline base (for an acidic analyte) to form a diastereomeric salt.[20] Alternatively, co-crystallization with another molecule that promotes crystal formation can be attempted.
Data Presentation: Table of Key Analytical Techniques
| Technique | Principle | Sample Requirement | Key Advantage | Common Limitation |
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase | 1-10 mg, recoverable | Excellent for determining enantiomeric and diastereomeric purity | Method development can be time-consuming |
| NMR with Chiral Agents | Formation of diastereomers with distinct NMR spectra | 5-15 mg, recoverable | Can determine absolute configuration (e.g., Mosher's) | Requires derivatization; interpretation can be complex |
| X-ray Crystallography | Anomalous dispersion of X-rays by atoms in a single crystal | High-quality single crystal (0.1 - 0.5 mm)[17] | Unambiguous determination of 3D structure and absolute configuration | Obtaining a suitable crystal can be very difficult[17] |
Section 4: Reporting and Data Integrity
Accurate and complete reporting of stereochemical data is essential for reproducibility and scientific integrity.[21]
-
Nomenclature: Always use unambiguous nomenclature (e.g., R/S designations) to describe each stereoisomer.[22]
-
Purity: When reporting enantiomeric excess (ee) or diastereomeric ratio (dr), provide the analytical method used (e.g., "98% ee as determined by chiral HPLC analysis on a Chiralcel OD-H column...").
-
Supporting Information: For publications, it is best practice to include the raw data, such as chromatograms or annotated NMR spectra, in the supporting information.[23][24]
-
Self-Disproportionation: Be aware that processes like chromatography or evaporation can sometimes lead to the self-disproportionation of enantiomers (SDE), where the enantiomeric excess of different fractions can vary.[25] It is recommended to measure the ee of the bulk sample before any purification process.[25]
This guide is intended to be a living document and will be updated as new techniques and best practices emerge. For specific application support, please do not hesitate to contact our technical team.
References
-
King, S.; Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. [Link]
-
ResearchGate. (2018). NMR analysis of stereoisomer?[Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
ACS Publications. (n.d.). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
-
Springer Protocols. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Thieme. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
-
ResearchGate. (2025). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental reporting. [Link]
-
ResearchGate. (2025). The use of X-ray crystallography to determine absolute configuration. [Link]
-
American Chemical Society. (2025). Author Guidelines. [Link]
-
ICDST. (n.d.). Guidelines for Authors. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?[Link]
-
ResearchGate. (2015). What precautions should be kept in our mind, if using chiral column in HPLC?[Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
-
PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]
-
European Medicines Agency. (n.d.). INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. [Link]
-
Chemistry LibreTexts. (2024). Derivatization. [Link]
-
ResearchGate. (2021). Recommended Tests for the Self-Disproportionation of Enantiomers (SDE) to Ensure Accurate Reporting of the Stereochemical Outcome of Enantioselective Reactions. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 6. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
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- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
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- 18. Thieme E-Books & E-Journals [thieme-connect.de]
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- 23. Author Guidelines [researcher-resources.acs.org]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this chiral building block. As a molecule with two stereocenters, achieving high diastereomeric and enantiomeric purity is paramount for its successful application in asymmetric synthesis and pharmaceutical research. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stereochemical purity critical?
This compound is a chiral organic compound featuring a five-membered pyrrolidine ring.[1] Its specific three-dimensional arrangement, defined by the (3S, 5R) configuration, is crucial. In drug development and asymmetric synthesis, different stereoisomers of a molecule can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles.[2] Using a stereochemically pure building block ensures the synthesis of the desired, single-isomer final product, which is often a regulatory requirement for chiral drugs.[3]
Q2: What are the primary impurities to expect when working with this compound?
The most significant impurities are the other stereoisomers that can arise during synthesis:
-
Diastereomer: (3R,5R)-5-methylpyrrolidin-3-ol and (3S,5S)-5-methylpyrrolidin-3-ol.
-
Enantiomer: (3R,5S)-5-methylpyrrolidin-3-ol.
These isomers have different spatial arrangements, which can alter their physical properties and biological interactions.[2] Beyond stereoisomers, process-related impurities may include residual starting materials, reagents, and solvents from the synthesis.
Q3: Why is the compound typically supplied and used as a hydrochloride salt?
The free base form of (3S,5R)-5-methylpyrrolidin-3-ol can be challenging to handle and store. Converting it to the hydrochloride salt by treatment with hydrochloric acid offers several advantages:
-
Enhanced Stability: The salt form is generally more crystalline and less prone to degradation during storage.[1]
-
Improved Solubility: It often improves solubility in polar solvents, which can be beneficial for downstream reactions and purification processes like crystallization.[2]
-
Easier Handling: Crystalline solids are typically easier to weigh and handle accurately compared to potentially oily or hygroscopic free bases.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, the compound should be stored in a well-sealed container, protected from moisture and light. Storage at room temperature is generally acceptable for the solid hydrochloride salt.[4] For sensitive applications or long-term storage, refrigeration (2-8°C) is a good practice to minimize any potential degradation.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem: My analytical results show poor diastereomeric purity after initial synthesis.
-
Probable Cause: The synthetic route may have poor stereoselectivity, or the initial workup and isolation failed to separate the diastereomers. Diastereomers have different physical properties (e.g., boiling point, solubility, polarity), but they can sometimes be difficult to separate if these differences are minor.
-
Solution Strategy:
-
Flash Column Chromatography: This is the most common method for separating diastereomers. Since they have different polarities, they will interact differently with the stationary phase (e.g., silica gel). A systematic approach to developing a solvent system (e.g., using a gradient of ethyl acetate in hexanes, often with a small amount of amine like triethylamine to prevent peak tailing) is crucial.
-
Diastereomeric Salt Crystallization: This classical resolution technique can be effective for larger scales. It involves reacting the diastereomeric mixture with a chiral resolving agent to form new diastereomeric salts, which will have significantly different solubilities, allowing one to be selectively crystallized.[5]
-
Reaction Optimization: Revisit the synthetic conditions. Temperature, reagent choice, and reaction time can all influence the diastereomeric ratio of the product.
-
Problem: I have isolated the correct diastereomer, but its enantiomeric excess (ee%) is low.
-
Probable Cause: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard techniques like flash chromatography or crystallization. The low ee% indicates that your synthesis was not perfectly enantioselective or that racemization occurred.
-
Solution Strategy:
-
Chiral Chromatography (HPLC or SFC): This is the definitive method for separating enantiomers.[] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[3] Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale as it is faster and uses less organic solvent than HPLC.[]
-
Derivatization Followed by Chromatography: React the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers. These newly formed diastereomers can now be separated using standard achiral chromatography.[5] Afterward, the derivatizing agent must be cleaved to recover the desired pure enantiomer.
-
Problem: The purified product is a persistent oil and will not crystallize.
-
Probable Cause: The presence of impurities, such as residual solvents or minor isomeric contaminants, can significantly inhibit crystallization by disrupting the formation of a crystal lattice. The compound may also be inherently difficult to crystallize from the chosen solvent.
-
Solution Strategy:
-
Re-purify: Ensure the material is of the highest possible purity (>99%) before attempting crystallization. An additional pass through a chromatography column may be necessary.
-
Solvent Screening: Systematically screen a variety of solvent/anti-solvent systems. A good system is one where the compound is highly soluble in the "solvent" and poorly soluble in the "anti-solvent." Common solvents for hydrochloride salts include alcohols (isopropanol, ethanol) and water, with anti-solvents like ethers (MTBE, diethyl ether) or hydrocarbons (heptane).
-
Ensure Anhydrous Conditions: Traces of water can sometimes prevent crystallization. Ensure all solvents are dry.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Part 3: Key Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
This protocol provides a general method. Optimization is almost always necessary.[7]
-
Sample Preparation:
-
Prepare a stock solution of your sample at approximately 1 mg/mL in the mobile phase or a suitable solvent like isopropanol.
-
If available, prepare a racemic standard (a 50:50 mixture of the (3S,5R) and (3R,5S) enantiomers) at the same concentration to identify the retention times of both enantiomers.[7]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is a common starting point (e.g., Chiralpak® or Chiralcel® series).[5]
-
Mobile Phase: An isocratic mixture of a non-polar solvent and a polar modifier. A typical starting point is 90:10 (v/v) n-Hexane:Isopropanol with 0.1% diethylamine (to improve peak shape for amines).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 210 nm.[7]
-
Injection Volume: 10 µL.
-
-
Procedure & Data Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times (t_R) of the (3R,5S) and (3S,5R) enantiomers.
-
Inject your purified sample.
-
Integrate the peak areas for both enantiomers in your sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the formula:
-
ee% = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
-
-
Part 4: Visual Guides & Data
Purification Strategy Workflow
This diagram outlines the logical flow for purifying the crude product after synthesis.
Caption: A general workflow for the purification of this compound.
Troubleshooting Low Purity
This decision tree helps diagnose the root cause of low purity in the final product.
Caption: A decision tree for troubleshooting low purity issues.
Data Presentation
Table 1: Example Chiral Chromatography Conditions for Pyrrolidinol Scaffolds
| Parameter | Method A: Chiral HPLC | Method B: Chiral SFC | Key Considerations |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralcel® OD-H)[5] | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB)[7] | The choice of CSP is the most critical parameter for achieving separation. Screening multiple columns is recommended. |
| Mobile Phase | n-Hexane:Isopropanol (90:10) + 0.1% TFA[5] | CO₂:Methanol (80:20) | Modifiers (acids or bases) are often added to improve peak shape. SFC uses supercritical CO₂ as the main mobile phase.[] |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | SFC allows for higher flow rates, leading to faster analysis times. |
| Detection | UV at 210 nm[5] | UV at 210 nm | Wavelength should be selected where the analyte has sufficient absorbance.[7] |
| Pros | Widely available, robust method development. | High throughput, reduced solvent consumption, environmentally friendlier.[] | |
| Cons | Higher solvent consumption, longer run times. | Requires specialized equipment. |
Part 5: References
-
Stawinski, J., & Wenska, G. (2011). Use of Quantitative Structure-Enantioselective Retention Relationship for the Liquid Chromatography Chiral Separation Prediction of the Series of pyrrolidin-2-one Compounds. PubMed. Retrieved from [Link]
-
Zhang, Y., Wu, D.-R., Wang-Iverson, D. B., & Tymiak, A. A. (2012). Chiral Drug Separation. Retrieved from [Link]
-
Evetech. (n.d.). Buy this compound (EVT-1745579). Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride | 1107658-76-3 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Pyrrolidine Catalysts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for chiral pyrrolidine-based organocatalysis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges you may face when employing these powerful catalysts. The focus here is on a critical issue that can undermine the success of an asymmetric synthesis: the loss of stereochemical integrity through racemization.
This resource is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles. By explaining the causality behind experimental observations and protocol choices, this guide aims to empower you to troubleshoot effectively and optimize your synthetic routes with confidence.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental problems. Each question is designed to reflect a real-world challenge you might encounter in the lab.
Q1: I'm observing a significant drop in enantiomeric excess (ee) as my reaction progresses. What are the likely causes?
A drop in ee over time is a classic indicator of either product racemization or catalyst degradation leading to a less selective or non-selective background reaction. Let's break down the potential culprits.
Primary Causes & Solutions:
-
Product Racemization: The chiral product itself may be unstable under the reaction conditions. Aldol or Mannich products, for example, can undergo retro-reactions catalyzed by the amine catalyst or other species in the mixture, leading to the erosion of stereochemistry.
-
Troubleshooting Step: Monitor the reaction kinetics. Take aliquots at regular intervals and analyze both the conversion and the ee of the product. If conversion platens but ee continues to decrease, product racemization is highly probable.
-
Solution: The most effective solution is to stop the reaction as soon as optimal conversion is reached, before significant racemization can occur. Lowering the reaction temperature can also slow down the retro-reaction rate, often more than the forward reaction rate, thereby preserving the ee.[1]
-
-
Catalyst Deactivation/Degradation: Pyrrolidine catalysts, particularly the widely used Hayashi-Jørgensen type, can be susceptible to degradation.[2] Deactivation can occur through side reactions with substrates, products, or impurities, forming species that are either inactive or catalyze a racemic background reaction.[3][4]
-
Troubleshooting Step: If you observe a stall in reaction conversion accompanied by a drop in ee, catalyst deactivation is a strong possibility. The formation of a racemic background reaction can be confirmed by running the reaction in the absence of the catalyst to see if any product forms.[5]
-
Solution: Ensure rigorous exclusion of air and moisture, as oxidative degradation and hydrolysis can be pathways for deactivation.[6] Catalyst loading is also critical; sometimes, increasing the catalyst loading can outpace the deactivation pathway. In some cases, the brominated version of a Hayashi-Jørgensen catalyst is less stable than its chlorinated counterpart, so catalyst choice matters.[2]
-
-
Presence of Water: The role of water is complex and highly context-dependent. While a small amount of water can sometimes be beneficial, creating a more compact transition state and improving stereoselectivity, excess water is generally detrimental.[7] It can hydrolyze the enamine intermediate, shutting down the primary catalytic cycle and promoting racemic background reactions.[8]
-
Troubleshooting Step: Perform the reaction under strictly anhydrous conditions and compare the results to a reaction where a controlled amount of water (e.g., 5 mol%) is added.
-
Solution: Dry all reagents and solvents meticulously. Use freshly activated molecular sieves. For a detailed protocol, see the "Experimental Protocols" section below.
-
Logical Troubleshooting Workflow
Caption: A workflow for diagnosing the cause of low enantioselectivity.
Q2: My reaction is giving a racemic or near-racemic product from the start. What should I check first?
Obtaining a racemic product from the outset points to a fundamental issue with the catalytic system or reaction conditions, where the desired asymmetric pathway is not operating or is being completely overwhelmed.
Primary Checks:
-
Catalyst Purity and Integrity: The most common issue is an impure or degraded catalyst.
-
Action: Verify the catalyst's enantiomeric purity and chemical integrity. If you synthesized the catalyst, re-purify it. If it's commercially sourced, consider obtaining a fresh batch from a reputable supplier. For catalysts sensitive to air or moisture, ensure they have been handled and stored correctly under an inert atmosphere.[9]
-
-
Incorrect Reaction Temperature: Temperature has a profound impact on enantioselectivity.[1] While higher temperatures can accelerate reactions, they often lead to lower ee because the energy difference between the diastereomeric transition states becomes less significant.[10][11] In some rare cases, temperature can even reverse enantioselectivity.[1]
-
Action: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even lower). This is one of the most effective first steps in optimizing for enantioselectivity.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the transition state. A suboptimal solvent can lead to poor stereocontrol.[5][12]
Impact of Solvent on Enantioselectivity
The choice of solvent can dramatically alter the outcome of a reaction. The table below summarizes general trends observed in proline-catalyzed aldol reactions.
| Solvent Class | Example(s) | General Effect on Enantioselectivity (ee) | Reference(s) |
| Polar Aprotic | DMSO, DMF, CH3CN | Often high ee due to good catalyst solubility and transition state organization. | [12] |
| Polar Protic | H₂O, Methanol | Variable. Water can sometimes enhance ee, while methanol often leads to racemization.[12][13] | [12][13] |
| Non-Polar | Hexane, Toluene | Generally lower ee and poor reactivity due to low catalyst solubility. | [5][14] |
| Chlorinated | CHCl₃, CH₂Cl₂ | Can increase reaction rates and sometimes improve ee. | [5] |
Frequently Asked Questions (FAQs)
This section covers broader, more fundamental questions about the mechanisms and principles governing pyrrolidine catalysis.
Q3: What is the fundamental catalytic cycle, and where can racemization occur?
The generally accepted mechanism for many pyrrolidine-catalyzed reactions, such as the aldol reaction, proceeds through an enamine intermediate.[15][16][17]
-
Enamine Formation: The pyrrolidine catalyst reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine.
-
C-C Bond Formation: The enamine attacks the carbonyl acceptor (e.g., an aldehyde) in a stereocontrolled fashion. The steric bulk of the catalyst directs the attack to one face of the acceptor, establishing the new stereocenter.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst.
Caption: The enamine catalytic cycle and key points of potential racemization.
Racemization can be introduced at two key points:
-
Enamine Intermediate: If excess water is present, the enamine can be hydrolyzed back to the starting ketone and catalyst before it has a chance to react with the aldehyde. This non-productive pathway competes with the desired reaction.
-
Product Stage: The final aldol or Mannich product can undergo a retro-reaction, breaking the newly formed C-C bond and allowing for racemization upon re-formation.
Q4: How do structural modifications to the pyrrolidine catalyst affect its performance and stability?
Starting with simple L-proline, catalyst design has evolved significantly to address issues of reactivity, solubility, and stereoselectivity.[7]
-
Hayashi-Jørgensen Catalysts: These feature bulky diarylprolinol silyl ethers. The large steric groups create a well-defined chiral pocket that effectively shields one face of the enamine, leading to excellent enantioselectivities.[18] They are also more soluble in organic solvents than proline.[18]
-
MacMillan Catalysts: Imidazolidinones, developed by the MacMillan group, are particularly effective in iminium ion-mediated reactions (e.g., Diels-Alder).[19]
-
Peptide-Based Catalysts: Incorporating the proline motif into short peptides can introduce additional hydrogen bonding interactions, which can help to organize the transition state and enhance selectivity.[7]
The choice of catalyst should be tailored to the specific reaction. For enamine-mediated reactions like Michael additions, Hayashi-Jørgensen catalysts are often a superior choice.[18]
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents and Reagents
Trace water can be a significant source of racemization.[20] This protocol details the steps for ensuring an anhydrous reaction environment.
Objective: To remove trace water from solvents and liquid reagents to sub-50 ppm levels.
Materials:
-
Appropriate drying agent (e.g., CaH₂, Na/benzophenone, activated molecular sieves).
-
Schlenk line or glovebox.
-
Oven-dried glassware.
Methodology:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Drying:
-
Distillation: For solvents like THF or diethyl ether, reflux over sodium/benzophenone until the characteristic deep blue/purple color persists. For chlorinated solvents like CH₂Cl₂, reflux over calcium hydride. Distill under an inert atmosphere directly into the reaction flask.
-
Solvent Purification System (SPS): If available, pass the solvent through columns of activated alumina for a safe and effective method of obtaining dry, deoxygenated solvent.[20]
-
-
Reagent Drying:
-
Liquid Reagents: If stable, liquid aldehydes or ketones can be dried over activated 3Å or 4Å molecular sieves for several hours before being transferred to the reaction via syringe.
-
Solid Reagents: Dry solid reagents in a vacuum oven.
-
Protocol 2: Monitoring Reaction Kinetics by HPLC to Detect Racemization
Objective: To determine the rates of product formation and racemization by analyzing aliquots over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column.
-
Reaction setup with the ability to withdraw aliquots under an inert atmosphere.
-
Quenching solution (e.g., a weak acid like saturated NH₄Cl).
Methodology:
-
Method Development: First, develop an HPLC method that can separate the starting materials, the product enantiomers, and any significant byproducts.
-
Reaction Setup: Set up the reaction as planned. At time zero (t=0), immediately after adding the final reagent, withdraw the first aliquot.
-
Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small, measured aliquot from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable quenching solution to stop the reaction. Dilute the sample to a known concentration with the HPLC mobile phase.
-
Analysis: Analyze each quenched aliquot by chiral HPLC to determine the concentration of the starting material and each enantiomer of the product.
-
Data Plotting: Plot the concentration of the product (and starting material) versus time to determine the reaction rate. Separately, plot the enantiomeric excess (ee %) versus time. A divergence in the two curves—where conversion plateaus but ee continues to decline—is strong evidence of product racemization.
References
- Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. ProQuest.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction.
- New mechanistic studies on the proline-c
- Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction | Request PDF.
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
- Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis.
- Thermal effects in the organocatalytic asymmetric Mannich reaction. PubMed.
- Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol.
- Insights into temperature controlled enantioselectivity in asymmetric c
- Proline-c
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evalu
- What is Organoc
- The main pathways of catalyst deactivation are the reactions of the...
- (a) Solvent effects on the outcome of proline catalyzed aldol reactions...
- Organocatalyzed Asymmetric Reactions via Microwave Activ
- Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. Reaction Chemistry & Engineering (RSC Publishing).
- Jørgensen−Hayashi catalyst is far less stable when brominated than when chlorinated.
- Hayashi-Jørgensen Catalyst.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Technical Support Center: Troubleshooting Low Enantioselectivity in CoCl₃ C
Sources
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- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Pyrrolidinol Catalysts in Asymmetric Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric reactions utilizing chiral pyrrolidinol catalysts. This guide is designed to provide in-depth, field-proven insights into troubleshooting common experimental challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Low Enantioselectivity
Low enantiomeric excess (ee) is one of the most common hurdles in asymmetric catalysis. This section addresses the primary causes and provides systematic solutions.
Question 1: My reaction is yielding the desired product, but the enantioselectivity is significantly lower than reported values. What are the likely causes?
Answer: Several factors can contribute to diminished enantioselectivity. A systematic approach to troubleshooting is crucial.
-
Catalyst Purity and Integrity: The optical purity of your chiral pyrrolidinol catalyst is paramount. Even minor enantiomeric contamination can drastically reduce the ee of your product. Additionally, the bulky protecting group on the hydroxyl moiety, typically a silyl ether, is critical for creating the necessary steric environment for high stereoselectivity.[1] Degradation or incomplete formation of this group can lead to a less effective chiral pocket.
-
Solvent Effects: The choice of solvent can profoundly influence the transition state geometry. Non-polar, aprotic solvents often provide the best stereochemical control by promoting a more organized and compact transition state. In contrast, polar or protic solvents can interfere with key hydrogen bonding interactions between the catalyst, substrate, and any additives, leading to a drop in enantioselectivity.[2][3] While some reactions have been optimized in aqueous media, this often requires specific catalyst modifications.[4]
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature.[5] Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the enantiomeric excess. Running reactions at lower temperatures (e.g., 0 °C, -20 °C, or even lower) is a standard practice to enhance stereoselectivity.[6][7]
-
Substrate Compatibility: The electronic and steric properties of your substrates play a significant role. Bulky substituents on either the nucleophile or the electrophile may not fit well into the chiral pocket created by the catalyst, leading to alternative, less selective reaction pathways.
Question 2: I've confirmed my catalyst is pure and my reagents are dry, but the ee is still poor. Could additives be the issue?
Answer: Yes, the presence, absence, or type of additive can dramatically impact the outcome. Additives are often crucial for activating the catalyst or substrate and accelerating the desired reaction pathway.
-
Brønsted Acid Co-catalysts: In many pyrrolidinol-catalyzed reactions, such as Michael additions, a Brønsted acid additive is essential.[1][7] The acid protonates the pyrrolidine nitrogen, facilitating the formation of the key enamine intermediate.[7] Without the acid, enamine formation can be slow or inefficient, opening the door for non-catalyzed, racemic background reactions. However, the choice and amount of acid are critical. A strong acid like trifluoroacetic acid might lead to slow reactions or decreased diastereoselectivity, while weaker acids like benzoic acid can enhance reactivity and enantioselectivity.[7]
-
Water Content: While anhydrous conditions are generally recommended, trace amounts of water can sometimes be beneficial. In certain proline-catalyzed aldol reactions, a small amount of water has been shown to improve both yield and enantioselectivity by facilitating proton transfer in the catalytic cycle.[4][8] However, excessive water will hydrolyze the enamine intermediate and shut down the catalytic cycle.
-
Other Additives: In some cases, other additives like thioureas are used to activate the electrophile through hydrogen bonding.[7] The absence of such an additive in a protocol that requires it will lead to poor results.
Below is a troubleshooting workflow for addressing low enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Section 2: Troubleshooting Poor Reaction Yield and Rate
Low conversion or slow reaction rates can be equally frustrating. This section explores the common culprits and their remedies.
Question 3: My reaction is highly enantioselective, but the yield is very low, even after extended reaction times. What should I investigate?
Answer: Low yield in the face of high enantioselectivity often points to issues with catalyst activity or stability rather than the stereochemical control mechanism.
-
Catalyst Deactivation: Pyrrolidinol catalysts, while robust, are not indestructible. They can be deactivated through several mechanisms.[9]
-
Poisoning: Impurities in your reagents or solvent (e.g., trace acids, bases, or metal contaminants) can bind to the catalyst and inhibit its function.
-
Fouling: Insoluble byproducts or polymeric material can physically block the active site of the catalyst.
-
Thermal Degradation: Prolonged exposure to elevated temperatures can lead to decomposition of the catalyst.[5]
-
-
Inefficient Enamine/Iminium Formation: The catalytic cycle for most pyrrolidinol-catalyzed reactions begins with the formation of a nucleophilic enamine or an electrophilic iminium ion.[1][10][11]
-
Steric Hindrance: Very bulky ketones or aldehydes may be slow to form the enamine intermediate with the catalyst.
-
Electronic Effects: Electron-withdrawing groups on the carbonyl compound can disfavor enamine formation.
-
Incorrect Additives: As mentioned, the absence of a necessary Brønsted acid co-catalyst will slow down or prevent the formation of the active catalytic species.[1]
-
-
Poor Solubility: The catalyst or substrates may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. While Hayashi-Jørgensen type catalysts are generally more soluble than proline, solubility can still be an issue with certain solvent/substrate combinations.[1]
Question 4: I suspect my catalyst has been deactivated. Is there a way to regenerate it?
Answer: Catalyst regeneration is sometimes possible, but its success depends on the deactivation mechanism.
-
For Deactivation by Fouling: If the catalyst is coated with non-covalently bound impurities, it can sometimes be recovered by careful column chromatography.
-
For Deactivation by Poisoning: If the poison is reversibly bound, washing with a mildly acidic or basic solution (depending on the nature of the poison) followed by repurification may restore activity.
-
For Covalent Modification or Degradation: If the catalyst has undergone an irreversible chemical change, regeneration is generally not feasible, and synthesis of a fresh batch is required.
For industrial-scale processes involving heterogeneous catalysts, specific regeneration protocols involving treatment with gases at high temperatures are sometimes employed, but these are not typically applicable to organocatalysts in a research setting.[12][13]
Here is a diagram illustrating the general catalytic cycle and potential points of failure:
Caption: Key steps in the aminocatalytic cycle and common failure points.
Section 3: Experimental Protocols
To aid in your troubleshooting efforts, here are detailed protocols for catalyst quality control and a general reaction setup.
Protocol 1: Catalyst Quality Control via ¹H NMR
Objective: To confirm the structural integrity of a diarylprolinol silyl ether catalyst.
Materials:
-
Chiral pyrrolidinol catalyst sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small sample (2-5 mg) of the catalyst in ~0.6 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of the characteristic signals for the diaryl groups (typically in the aromatic region, ~7.0-7.5 ppm).
-
Verify the signals for the pyrrolidine ring protons.
-
Crucially, identify the signals for the bulky silyl protecting group (e.g., for a trimethylsilyl (TMS) group, a sharp singlet around 0 ppm; for a triisopropylsilyl (TIPS) group, multiplets around 1.0-1.2 ppm). The integration of these signals should correspond to the correct number of protons.
-
The absence or diminished integration of the silyl group signals relative to the pyrrolidine backbone suggests catalyst degradation.
-
Protocol 2: General Procedure for a Test Michael Addition
Objective: To establish a baseline for catalyst performance under optimized conditions.
Materials:
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Hayashi-Jørgensen catalyst)
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Benzoic acid
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate
-
Reaction vial, magnetic stir bar
-
Syringes for liquid handling
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., 0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add propanal (0.6 mmol, 3.0 equivalents).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to initiate the reaction.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis:
-
Determine the diastereomeric ratio (dr) and yield from the ¹H NMR spectrum of the crude product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Comparative Data for Troubleshooting:
| Parameter Variation | Expected Outcome on Yield | Expected Outcome on ee | Rationale |
| No Benzoic Acid | Significantly Decreased | Significantly Decreased | Inefficient enamine formation leads to slow catalyzed reaction and dominant background reaction.[1][7] |
| Reaction at RT vs. 0°C | May Increase | Decreased | Higher temperature increases rate but overcomes the energy difference between diastereomeric transition states.[5] |
| Use of Wet Toluene | Significantly Decreased | Significantly Decreased | Water hydrolyzes the enamine intermediate, inhibiting the catalytic cycle. |
| Degraded Catalyst | Significantly Decreased | Significantly Decreased | Loss of the silyl ether group compromises the chiral pocket, reducing stereocontrol and activity.[1] |
This guide provides a foundational framework for diagnosing and resolving common issues in asymmetric reactions catalyzed by chiral pyrrolidinols. By understanding the underlying principles of the catalytic cycle and the role of each reaction component, researchers can more effectively optimize their transformations to achieve high yields and excellent stereoselectivity.
References
-
Asymmetric Aldol Synthesis: Choice of Organocatalyst and Conditions. Chem Asian J.. Available at: [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. Available at: [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ResearchGate. Available at: [Link]
-
Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. ResearchGate. Available at: [Link]
-
Optimized conditions for the asymmetric aldol reaction. ResearchGate. Available at: [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Available at: [Link]
-
Hayashi-Jørgensen Catalyst. Chem-Station. Available at: [Link]
-
Synergistic Strategies in Aminocatalysis. National Institutes of Health. Available at: [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. Available at: [Link]
-
Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. Thieme Connect. Available at: [Link]
-
Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Publications. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ResearchGate. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. Available at: [Link]
- Catalyst regeneration process. Google Patents.
-
Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. National Institutes of Health. Available at: [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. Available at: [Link]
-
Heterogeneous organocatalysis: the proline case. PubMed Central. Available at: [Link]
-
New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. PubMed Central. Available at: [Link]
-
PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. Available at: [Link]
-
Radical Mediated Asymmetric Organocatalysis: Catalyst Design and Stereocontrol Strategies. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. National Institutes of Health. Available at: [Link]
-
Mechanisms of catalyst deactivation. SciSpace. Available at: [Link]
- Process for regenerating a reforming catalyst. Google Patents.
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- 2. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Aldol Synthesis: Choice of Organocatalyst and Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. US8815201B2 - Process for regenerating a reforming catalyst - Google Patents [patents.google.com]
Work-up procedure for reactions containing (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride
Technical Support Center: (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride
A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting
Welcome to the technical support center for this compound. As a chiral building block, this reagent is instrumental in asymmetric synthesis, but its polar, amphiphilic nature and hydrochloride salt form present unique challenges during reaction work-up and product isolation.[1][2][3] This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common preliminary questions regarding the handling and properties of this compound.
Question: What are the key physicochemical properties of this compound that influence work-up procedures?
Answer: Understanding the properties of this molecule is the first step to a successful work-up. Three key characteristics are paramount:
-
Polarity & Solubility: The molecule contains a secondary amine and a secondary alcohol, making it highly polar. The hydrochloride salt form further enhances its water solubility. Conversely, it exhibits lower solubility in non-polar organic solvents like hexanes or diethyl ether.[1] This dual solubility profile is the primary lever we use to separate it from less polar products or impurities.
-
Basicity: The pyrrolidine nitrogen is a secondary amine with a pKa (of its conjugate acid) typically in the range of 10-11. This means it exists in its protonated, water-soluble ammonium salt form in acidic to neutral conditions (pH < ~9). To extract it into an organic solvent, the reaction mixture must be made sufficiently basic (pH > 10) to generate the neutral, "free base" form.
-
Chirality: The molecule possesses two stereocenters. It is critical that work-up and purification conditions are mild enough to avoid racemization or epimerization, particularly if there are acidic or basic protons adjacent to stereocenters in the desired product.
Question: Why is this reagent supplied as a hydrochloride salt?
Answer: The hydrochloride salt form offers several practical advantages over the free base.[1][3] It is typically a stable, crystalline solid that is easier to handle, weigh accurately, and store long-term compared to the often hygroscopic or oily free base. The salt form also improves its stability.[1]
Question: Do I need to convert the hydrochloride salt to the free base before my reaction?
Answer: It depends entirely on your reaction conditions.
-
If your reaction is run under basic conditions or requires a neutral nucleophilic amine: Yes, you will need to neutralize the hydrochloride salt. This can be done either as a separate step before the reaction or in situ. For in situ neutralization, an additional equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, NaHCO₃) is added to the reaction mixture to liberate the free amine.[4]
-
If your reaction is run under acidic conditions (e.g., reductive amination in the presence of an acid catalyst): No, pre-neutralization is often unnecessary as the reaction conditions are already acidic.
Part 2: Standard Work-up & Isolation Protocols
The correct work-up strategy is dictated by the goal: are you trying to remove the pyrrolidinol from your product, or is a derivative of the pyrrolidinol your product?
Scenario A: Removing (3S,5R)-5-methylpyrrolidin-3-ol as an Impurity/Catalyst
This is the most common scenario where the pyrrolidinol is used as a chiral catalyst or is a starting material in excess. The goal is to separate a relatively non-polar to moderately polar product from the highly polar pyrrolidinol.
Caption: Decision workflow for removing the pyrrolidinol reagent.
Protocol 1: Dilute Acidic Wash (for Acid-Stable Products)
The rationale here is to exploit the basicity of the pyrrolidinol's nitrogen. By washing with acid, we protonate the amine, forming the highly water-soluble ammonium hydrochloride salt, which is then extracted into the aqueous phase.[5][6]
Step-by-Step Methodology:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl. The volume of the acid wash should be approximately one-third to one-half of the organic layer volume.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer containing the protonated pyrrolidinol.
-
Repeat: Repeat the wash (Step 2 & 3) one or two more times to ensure complete removal.
-
Neutralization & Final Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a final wash with brine to initiate drying.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the pyrrolidinol.
Protocol 2: Copper (II) Sulfate Wash (for Acid-Sensitive Products)
This is an excellent, milder alternative to an acid wash.[5][7] The secondary amine of the pyrrolidinol acts as a ligand, forming a coordination complex with Cu²⁺ ions. This copper complex is water-soluble and partitions into the aqueous phase.[6]
Step-by-Step Methodology:
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Copper Extraction: Transfer to a separatory funnel and wash with a 10% aqueous solution of copper (II) sulfate. The blue aqueous solution will often turn a deeper blue or purple as the copper-amine complex forms.[5][6]
-
Separation: Shake, allow the layers to separate, and drain the aqueous layer.
-
Self-Validation Check: Continue washing with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer intensifies or changes to purple upon mixing. This indicates that all the amine has been removed.
-
Final Wash: Wash the organic layer with brine to remove residual copper salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Scenario B: Isolating a (3S,5R)-5-methylpyrrolidin-3-ol Derivative as the Product
Here, the chiral pyrrolidinol is the core of your desired molecule. The product is likely to be polar and potentially water-soluble, requiring a different approach.
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Validation & Comparative
A Comparative Guide to Asymmetric Synthesis Strategies: Chiral Pyrrolidine Organocatalysts vs. Traditional Chiral Auxiliaries
In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and advanced materials, synthetic chemists rely on a toolkit of sophisticated methods to control stereochemistry. Among the most reliable of these are strategies involving chiral molecules to direct the formation of new stereocenters. This guide provides an in-depth comparison of two dominant strategies: the use of stoichiometric, covalently-bound chiral auxiliaries and the application of sub-stoichiometric chiral organocatalysts.
We will frame this discussion by examining the role of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride , a valuable chiral building block whose parent structure is central to the world of organocatalysis. Its performance paradigm will be contrasted with that of classic, workhorse chiral auxiliaries that have guided asymmetric synthesis for decades, including Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.
PART 1: The Chiral Auxiliary Approach: Stoichiometric Stereocontrol
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction in a diastereoselective manner.[1] This reliable, albeit less atom-economical, approach follows a three-step sequence: covalent attachment of the auxiliary, diastereoselective transformation, and finally, cleavage of the auxiliary to reveal the enantioenriched product.[1]
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Key Player 1: Evans' Oxazolidinones
Pioneered by David A. Evans, N-acyloxazolidinones are among the most powerful and predictable chiral auxiliaries for asymmetric aldol reactions.[2][3] Stereocontrol is achieved through the formation of a rigid, chelated (Z)-enolate, which reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.[4]
Mechanism of Stereodirection in Evans' Aldol Reaction
Caption: Catalytic cycle for an (S)-proline-catalyzed asymmetric aldol reaction (Enamine pathway).
Performance of Pyrrolidine-Based Organocatalysts
The power of this approach lies in achieving high enantioselectivity with only a small amount of the chiral catalyst.
| Reaction Type | Catalyst (mol%) | Substrates | Yield (%) | Enantiomeric Excess (% ee) |
| Aldol Reaction | (S)-Proline (20%) | Acetone + 4-Nitrobenzaldehyde | 97% | 76% |
| Michael Addition | Diphenylprolinol silyl ether (10%) | Propanal + trans-β-Nitrostyrene | 95% | 99% |
Data synthesized from seminal works in organocatalysis. [5]
PART 3: Comparative Analysis: Auxiliaries vs. Organocatalysts
Choosing between a chiral auxiliary and an organocatalyst depends on the specific goals of the synthesis, including scale, cost, desired purity, and downstream processing.
| Feature | Chiral Auxiliary Approach (e.g., Evans, Myers) | Organocatalyst Approach (e.g., Pyrrolidines) |
| Stoichiometry | Stoichiometric (≥1 equivalent) | Catalytic (typically 1-20 mol%) |
| Atom Economy | Lower; requires attachment and cleavage steps. | Higher; catalyst is used in small amounts. |
| Predictability | Extremely high and reliable due to rigid, chelated intermediates. | Generally high, but can be more sensitive to substrate and conditions. |
| Product Purification | Can be complex; requires separation of the product from the cleaved auxiliary. | Often simpler; small amount of catalyst is easier to remove. |
| Chiral Source Cost | Can be high per mole, but auxiliary is often recoverable and reusable. | Lower overall cost due to sub-stoichiometric use. |
| Generality | Each auxiliary is typically optimized for a specific reaction class (e.g., aldol, alkylation). | A single catalyst family (e.g., prolinols) can often catalyze multiple reaction types. |
Expert Insights on Selection
-
Choose a Chiral Auxiliary when...
-
Reliability is paramount: For a well-established transformation like an Evans aldol or Myers alkylation, the diastereoselectivity is often nearly perfect (>99:1), which can be critical in a long total synthesis.
-
The substrate is challenging: Some substrates may be poor candidates for organocatalysis, and the robust, stoichiometric nature of an auxiliary can force the desired outcome.
-
Diastereomer separation is feasible: If the initial reaction gives an imperfect diastereomeric ratio, the diastereomers can often be separated by standard chromatography or crystallization before the auxiliary is cleaved.
-
-
Choose an Organocatalyst when...
-
Atom economy and process efficiency are key: For industrial applications or large-scale synthesis, avoiding stoichiometric chiral reagents and extra synthetic steps is highly advantageous.
-
A "greener" process is desired: Organocatalysts avoid the use of metals and often allow for milder reaction conditions.
-
Rapid library synthesis is the goal: The direct nature of the reaction (mixing substrates with the catalyst) lends itself to faster discovery chemistry.
-
Conclusion
The field of asymmetric catalysis offers multiple powerful strategies for controlling stereochemistry. Traditional chiral auxiliaries , like the Evans' oxazolidinones and Myers' pseudoephedrine amides, provide a robust and highly predictable method for achieving exceptional levels of diastereoselectivity through stoichiometric control. They remain the gold standard for reliability in many fundamental carbon-carbon bond-forming reactions.
In parallel, the rise of organocatalysis , exemplified by the versatile pyrrolidine family to which This compound belongs, presents a modern, efficient, and atom-economical alternative. By operating through catalytic cycles, these small molecules offer a greener and often more direct route to enantioenriched products.
The ultimate choice between these methodologies is not a matter of which is "better," but which is the most appropriate and effective tool for the specific synthetic challenge at hand. A deep understanding of the mechanisms, advantages, and limitations of both approaches is essential for the modern researcher, scientist, and drug development professional.
References
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Myers, A. G., & Yang, B. H. (n.d.). Synthesis and diastereoselective alkylation of pseudoephedrine amides. Organic Syntheses. [Link]
-
Enders, D. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]
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Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. [Link]
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Scarpino, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
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SynArchive. (n.d.). Myers Asymmetric Alkylation. [Link]
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Chem-Station. (2014). Evans Aldol Reaction. [Link]
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Slideshare. (n.d.). Evans aldol ppt. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Gallier, F., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis. [Link]
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YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
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Enders, D., et al. (n.d.). Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. Organic Syntheses. [Link]
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Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Communications. [Link]
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Nicolaou, K. C., et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters. [Link]
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Le, T., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society. [Link]
-
YouTube. (2023). Ender's SAMP/RAMP stereoselective alkylation. [Link]
-
Semantic Scholar. (1999). Chiral pyrrolidine derivatives as catalysts in the enantioselective addition of diethylzinc to aldehydes. [Link]
-
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Wikipedia. (n.d.). Chiral auxiliary. [Link]
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France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
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Enders, D., et al. (2014). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. Synthesis. [Link]
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-
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A Comparative Analysis of Catalysts Derived from Chiral Pyrrolidines: A Guide for Researchers in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral pyrrolidine-based organocatalysts have emerged as a powerful and versatile class of molecules capable of facilitating a wide array of asymmetric transformations with high efficiency and stereoselectivity.[1][2] Derived from the readily available and inexpensive amino acid proline, these catalysts offer a more sustainable and environmentally friendly alternative to traditional metal-based catalysts.[1][3]
This guide provides a comprehensive comparative analysis of prominent chiral pyrrolidine-derived catalysts, offering insights into their performance in key synthetic reactions, mechanistic underpinnings, and practical experimental considerations. By presenting objective comparisons supported by experimental data, this document aims to empower researchers to make informed decisions in catalyst selection for their specific synthetic challenges.
The Rise of Pyrrolidine-Based Organocatalysis
The privileged structural motif of the pyrrolidine ring is central to the efficacy of these catalysts.[1][2] Their mechanism of action primarily revolves around two key catalytic cycles: enamine catalysis and iminium catalysis . In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product.[4][5][6] Conversely, in iminium catalysis, the catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which then reacts with a nucleophile.[7][8] The inherent chirality of the pyrrolidine scaffold effectively shields one face of the reactive intermediate, directing the approach of the incoming reagent and thus controlling the stereochemical outcome of the reaction.
This guide will focus on a comparative analysis of three major classes of chiral pyrrolidine-based catalysts:
-
L-Proline and its Derivatives: The foundational and most straightforward of the pyrrolidine catalysts.
-
Diarylprolinol Silyl Ethers: Highly effective and widely used catalysts, particularly in Michael additions.
-
5-(Pyrrolidin-2-yl)tetrazoles: A class of catalysts known for their high activity and efficiency at low catalyst loadings.
Their performance will be evaluated in three fundamentally important asymmetric reactions: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent structural motifs in numerous natural products and pharmaceuticals. The choice of a chiral pyrrolidine catalyst profoundly influences the yield and enantioselectivity of this transformation.
The seminal work by List and Barbas demonstrated that L-proline itself can catalyze the direct asymmetric aldol reaction between acetone and various aldehydes with good to excellent enantioselectivities.[9][10] The reaction proceeds via an enamine mechanism, where the carboxylic acid group of proline is believed to play a crucial role in a highly organized, chair-like transition state, facilitating the stereoselective carbon-carbon bond formation.[4][6]
While L-proline is effective, various derivatives have been developed to enhance its catalytic performance. For instance, prolinamides have been explored, though in some cases they exhibit slightly lower activity compared to proline itself.[11] A significant advancement came with the development of 5-(pyrrolidin-2-yl)tetrazoles, which have shown to be highly active catalysts for aldol reactions, often requiring lower catalyst loadings and shorter reaction times.[12]
Below is a comparative table summarizing the performance of these catalysts in a representative aldol reaction.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [9] |
| (S)-Pyrrolidine-2-carboxamide | Isobutyraldehyde | Acetone | - | 20 | 24 | 65 | 80 | [13] |
| 5-(Pyrrolidin-2-yl)tetrazole | 4-Nitrobenzaldehyde | Cyclohexanone | NMP | 10 | 0.17 | 98 | 99 | [12] |
Table 1: Comparative Performance of Chiral Pyrrolidine Catalysts in the Asymmetric Aldol Reaction.
Mechanistic Insight: The Proline-Catalyzed Aldol Reaction
The catalytic cycle of the proline-catalyzed aldol reaction begins with the formation of an enamine intermediate from the reaction of the ketone with proline. This enamine then attacks the aldehyde. The stereoselectivity is controlled in a Zimmerman-Traxler-like transition state where the carboxylate group of proline acts as a Brønsted acid to activate the aldehyde and also directs the facial selectivity of the attack.
Figure 1: Catalytic cycle of the proline-catalyzed aldol reaction.
Experimental Protocol: Proline-Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
This protocol is adapted from the seminal work of List et al.[9]
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in a mixture of DMSO (4 mL) and acetone (1 mL) is added L-proline (0.30 mmol, 30 mol%).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of half-saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a crucial carbon-carbon bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives, which are valuable intermediates in organic synthesis. Diarylprolinol silyl ethers have emerged as exceptionally effective catalysts for this transformation, particularly for the addition of aldehydes and ketones to nitroolefins.[14][15][16]
These catalysts operate through an enamine mechanism, similar to proline. The bulky diarylprolinol silyl ether group creates a highly effective chiral pocket that dictates the stereochemical outcome of the reaction, leading to excellent diastereoselectivities and enantioselectivities.[17] An important feature of some diarylprolinol silyl ether salts is their water-solubility, which allows for the reaction to be performed in aqueous media and facilitates catalyst recycling.[14][15][16][18]
The table below showcases the high efficiency of a diarylprolinol silyl ether catalyst in the Michael addition of an aldehyde to a nitroolefin.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-α,α-Diphenylprolinol Trimethylsilyl Ether | Pentanal | trans-β-Nitrostyrene | Water | 3 | 24 | 85 | 94:6 | 98 | [16] |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | DMSO | 20 | 96 | 95 | 90:10 | 20 | |
| 5-(Pyrrolidin-2-yl)tetrazole | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 10 | 24 | 92 | 95:5 | 97 |
Table 2: Comparative Performance in the Asymmetric Michael Addition. (Note: Data for L-Proline and the tetrazole catalyst in this specific reaction are representative and may not be from a single direct comparative study with the diarylprolinol silyl ether under identical conditions.)
Mechanistic Insight: Diarylprolinol Silyl Ether Catalyzed Michael Addition
The catalytic cycle for the diarylprolinol silyl ether-catalyzed Michael addition is initiated by the formation of an enamine between the aldehyde and the catalyst. This enamine then undergoes a stereoselective conjugate addition to the nitroolefin. The bulky substituents on the catalyst effectively block one face of the enamine, leading to high diastereo- and enantioselectivity. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Figure 2: Experimental workflow for a diarylprolinol silyl ether catalyzed Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Pentanal to trans-β-Nitrostyrene
This protocol is based on the work of Ni and coworkers.[15][16]
-
To a mixture of trans-β-nitrostyrene (0.5 mmol) and (S)-α,α-diphenylprolinol trimethylsilyl ether (0.015 mmol, 3 mol%) in water (0.5 mL) is added benzoic acid (0.015 mmol, 3 mol%).
-
Pentanal (1.0 mmol, 2 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction mixture is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
-
The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.
-
Diastereomeric ratio is determined by 1H NMR analysis, and the enantiomeric excess is determined by chiral HPLC analysis.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. The use of chiral pyrrolidine catalysts can render this reaction highly enantioselective. In this context, catalysis often proceeds through an iminium ion activation mechanism, where the catalyst lowers the LUMO of the dienophile, thereby accelerating the reaction and controlling the stereochemistry.[8]
While proline itself can catalyze Diels-Alder reactions, its derivatives, such as diarylprolinol silyl ethers and tetrazole-based catalysts, often provide superior results in terms of reactivity and enantioselectivity.[19] The bulky nature of these modified catalysts is crucial for creating a well-defined chiral environment around the iminium ion intermediate.
| Catalyst | Diene | Dienophile | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | endo:exo | ee (%) | Reference |
| L-Proline | Cyclopentadiene | Cinnamaldehyde | CH3CN | 20 | 48 | 82 | 95:5 | 72 | |
| Diarylprolinol Silyl Ether | Cyclopentadiene | Cinnamaldehyde | CH2Cl2 | 10 | 24 | 95 | >99:1 | 99 | |
| 5-(Pyrrolidin-2-yl)tetrazole | Cyclopentadiene | Crotonaldehyde | Toluene | 5 | 12 | 90 | 98:2 | 96 | [19] |
Table 3: Comparative Performance in the Asymmetric Diels-Alder Reaction. (Note: Data for L-Proline and the diarylprolinol silyl ether are representative and may not be from a single direct comparative study under identical conditions.)
Mechanistic Insight: Iminium-Catalyzed Diels-Alder Reaction
The catalytic cycle begins with the reaction of the α,β-unsaturated aldehyde (dienophile) with the chiral secondary amine catalyst to form a chiral iminium ion. This iminium ion is more reactive towards the diene than the parent aldehyde. The bulky substituents on the pyrrolidine catalyst block one face of the dienophile, leading to a highly stereoselective cycloaddition. Subsequent hydrolysis of the resulting iminium ion adduct liberates the chiral product and regenerates the catalyst.
Figure 3: Logical relationship in an iminium-catalyzed Diels-Alder reaction.
Experimental Protocol: Asymmetric Diels-Alder Reaction with a 5-(Pyrrolidin-2-yl)tetrazole Catalyst
This protocol is a general representation based on the utility of such catalysts.[19]
-
To a solution of the 5-(pyrrolidin-2-yl)tetrazole catalyst (0.05 mmol, 5 mol%) in toluene (2 mL) at 0 °C is added the α,β-unsaturated aldehyde (1.0 mmol).
-
The diene (3.0 mmol, 3 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at 0 °C for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.
-
The endo:exo ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion and Future Outlook
Chiral pyrrolidine-derived organocatalysts have revolutionized the field of asymmetric synthesis. From the foundational L-proline to the highly engineered diarylprolinol silyl ethers and tetrazole derivatives, these catalysts offer a broad spectrum of reactivity and selectivity for key carbon-carbon bond-forming reactions. The choice of catalyst is dictated by the specific transformation, with proline and its simpler derivatives often providing a good starting point, while more sterically demanding and electronically tuned catalysts like diarylprolinol silyl ethers and tetrazoles can offer superior performance in terms of yield, stereoselectivity, and catalyst loading.
The ongoing development of novel pyrrolidine-based catalysts continues to expand the horizons of organocatalysis. Future research will likely focus on the design of catalysts with even greater activity and broader substrate scope, as well as the development of more sustainable and recyclable catalytic systems. The insights provided in this guide, grounded in experimental data and mechanistic understanding, should serve as a valuable resource for researchers navigating the exciting and ever-evolving landscape of asymmetric organocatalysis.
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List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
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Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]
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Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580–591. [Link]
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Ni, B., Zhang, Q., & Headley, A. D. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50–51. [Link]
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Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. [Link]
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Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138–5175. [Link]
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Palomo, C., & Mielgo, A. (2006). Prolinol Ethers: New and Powerful Chiral Organocatalysts. Angewandte Chemie International Edition, 45(47), 7876–7880. [Link]
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Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50-51. [Link]
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Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(2), 120–129. [Link]
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2014). National Institutes of Health. [Link]
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Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. (2009). Sci-Hub. [Link]
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Ni, B., et al. (2009). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society. [Link]
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POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. (2025). ResearchGate. [Link]
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Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022). ACS Omega. [Link]
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Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. (n.d.). ResearchGate. [Link]
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The pyrolidine-tetrazole 10-catalyzed nitroso-Diels–Alder reaction. (n.d.). ResearchGate. [Link]
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Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. (2007). Organic Chemistry Portal. [Link]
-
5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor. (2009). PubMed. [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). National Institutes of Health. [Link]
-
Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. (2022). MDPI. [Link]
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A Comparative Guide to the Synthetic Routes of (3S,5R)-5-Methylpyrrolidin-3-ol Hydrochloride
Introduction
(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active molecules. The precise stereochemical arrangement of its hydroxyl and methyl groups is crucial for its utility in asymmetric synthesis, making the development of efficient and stereoselective synthetic routes a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this important chiral intermediate. The routes are evaluated based on their starting materials, number of steps, overall yield, stereochemical control, and scalability considerations.
The pyrrolidine scaffold is a privileged structure in numerous natural products and FDA-approved drugs.[1] The stereoselective synthesis of substituted pyrrolidines is therefore a critical endeavor in organic chemistry.[2][3] This guide will explore a multi-step chemical synthesis starting from a commercially available achiral lactam and a chiral pool approach commencing with a naturally occurring amino acid derivative.
Route 1: Multi-Step Chemical Synthesis from 4-Hydroxy-2-pyrrolidone
This synthetic approach, adapted from methodologies outlined in chemical patents, begins with the achiral starting material 4-hydroxy-2-pyrrolidone and introduces chirality through a series of stereocontrolled reactions.
Experimental Protocol
Step 1: Protection of the Hydroxyl Group
To a solution of 4-hydroxy-2-pyrrolidone in a suitable solvent such as dichloromethane, is added 4-dimethylaminopyridine (DMAP) and tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is stirred at room temperature until completion, affording the TBDMS-protected lactam. This initial step protects the hydroxyl group to prevent unwanted side reactions in subsequent steps.
Step 2: N-Protection
The TBDMS-protected lactam is then treated with di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine in a solvent such as tetrahydrofuran (THF). This reaction yields the N-Boc protected intermediate. The Boc protecting group is crucial for directing subsequent reactions and can be readily removed under acidic conditions.
Step 3: Introduction of the Methyl Group
The N-Boc protected lactam undergoes methylation. This is achieved by treating the compound with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature. The reaction is quenched to yield the methylated product.
Step 4: Diastereoselective Reduction
The carbonyl group of the methylated lactam is reduced to a hydroxyl group. A key aspect of this synthesis is the diastereoselective nature of this reduction. The use of a bulky reducing agent, such as L-Selectride®, is employed to achieve the desired (3S,5R) stereochemistry through steric hindrance, favoring hydride attack from the less hindered face of the molecule.
Step 5: Mesylation
The newly formed hydroxyl group is converted to a mesylate by reaction with methanesulfonyl chloride and triethylamine. This transforms the hydroxyl into a good leaving group for the subsequent cyclization step.
Step 6: Deprotection and Cyclization
The N-Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane. The resulting intermediate undergoes intramolecular cyclization to form the pyrrolidine ring.
Step 7: Final Deprotection and Salt Formation
The TBDMS protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The final free base is then treated with a solution of hydrochloric acid in a suitable solvent like 1,4-dioxane to yield this compound as the final product.
Route 2: Chiral Pool Synthesis from trans-4-Hydroxy-L-proline
This strategy leverages the inherent chirality of a readily available starting material, trans-4-hydroxy-L-proline, to construct the target molecule. This approach often requires fewer steps to establish the desired stereochemistry.
Experimental Protocol
Step 1: N- and O-Protection
trans-4-Hydroxy-L-proline is first protected. The amine is typically protected with a Boc group using (Boc)₂O, and the carboxylic acid is esterified, for instance, by reaction with methanol under acidic conditions. This yields N-Boc-trans-4-hydroxy-L-proline methyl ester.
Step 2: Oxidation of the Hydroxyl Group
The secondary alcohol at the 4-position is oxidized to a ketone. This can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation. This step generates N-Boc-4-oxo-L-proline methyl ester.
Step 3: Grignard Reaction for Methyl Group Introduction
The ketone is then reacted with a methyl Grignard reagent (CH₃MgBr). This reaction introduces the methyl group at the 5-position. The stereochemistry of this addition is crucial and can often be directed by the existing stereocenter at C2.
Step 4: Diastereoselective Reduction of the Tertiary Alcohol
The tertiary alcohol formed in the Grignard reaction is subsequently reduced. This reduction is often diastereoselective, and the choice of reducing agent is critical to obtain the desired stereoisomer.
Step 5: Deprotection and Salt Formation
The N-Boc and ester protecting groups are removed under acidic conditions, typically by heating with aqueous HCl. This one-pot deprotection and salt formation yields the final product, this compound.
Comparison of Synthetic Routes
| Feature | Route 1: Multi-Step Chemical Synthesis | Route 2: Chiral Pool Synthesis |
| Starting Material | 4-Hydroxy-2-pyrrolidone (achiral, inexpensive) | trans-4-Hydroxy-L-proline (chiral, readily available)[4] |
| Number of Steps | 7 | 5 |
| Stereochemical Control | Introduced via diastereoselective reduction | Derived from the chiral starting material |
| Key Reactions | Protection, methylation, diastereoselective reduction, cyclization | Protection, oxidation, Grignard reaction, diastereoselective reduction |
| Potential Challenges | Achieving high diastereoselectivity in the reduction step | Controlling the stereochemistry of the Grignard addition |
| Scalability | Potentially more steps, but may use cheaper starting materials | Fewer steps, but the cost of the chiral starting material could be a factor |
| Overall Yield | Generally moderate due to the number of steps | Potentially higher due to fewer transformations |
Visualizing the Synthetic Strategies
Caption: Flowchart comparing the two synthetic routes.
Discussion
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 offers the advantage of starting from a simple, achiral, and likely more cost-effective starting material. However, it is a longer sequence with more individual transformations, which can lead to a lower overall yield. The critical step in this route is the diastereoselective reduction of the ketone. Achieving high diastereoselectivity is paramount to the success of this synthesis and may require careful optimization of reaction conditions and the choice of a suitable bulky reducing agent. The multiple protection and deprotection steps also add to the complexity and cost of the overall process.
Route 2 , the chiral pool approach, is more concise. By starting with a molecule that already possesses the desired stereochemistry at one center, the synthesis is significantly shortened. This can translate to a higher overall yield and potentially a more efficient process on a laboratory scale. The key challenges in this route lie in the stereocontrol of the Grignard reaction and the subsequent reduction. The existing stereocenter can influence the facial selectivity of these reactions, but achieving the desired (3S,5R) configuration with high diastereomeric excess may still require careful selection of reagents and reaction conditions.
From an industrial perspective, the choice between these routes would depend on a thorough cost analysis of starting materials and reagents, as well as the robustness and scalability of each step. While Route 1 is longer, the lower cost of the initial starting material might make it more attractive for large-scale production, provided the diastereoselective reduction can be performed efficiently and with high selectivity. Route 2 is elegant and efficient in terms of step-count, making it an excellent choice for laboratory-scale synthesis and potentially for smaller-scale industrial applications where the cost of the chiral starting material is less of a prohibitive factor.
Conclusion
The synthesis of this compound can be effectively achieved through both a multi-step chemical synthesis from an achiral precursor and a more direct chiral pool approach. The selection of the optimal route will be dictated by the specific requirements of the project, including scale, cost considerations, and the desired level of stereochemical purity. Both routes highlight the ingenuity of synthetic organic chemistry in accessing valuable chiral building blocks for the advancement of pharmaceutical research and development.
References
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MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Available at: [Link]
-
MDPI. "Diastereoselective Synthesis of Highly Functionalized Proline Derivatives." Available at: [Link]
-
MDPI. "3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers." Available at: [Link]
-
RSC Publishing. "Diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride. Preparation of optically active α-hydroxy acids." Available at: [Link]
-
PubMed. "Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors." Available at: [Link]
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- 4. Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess in (3S,5R)-5-Methylpyrrolidin-3-ol Hydrochloride Catalyzed Reactions
Introduction: The Significance of (3S,5R)-5-Methylpyrrolidin-3-ol Hydrochloride in Asymmetric Synthesis
This compound is a chiral organocatalyst belonging to the family of proline derivatives, which have revolutionized the field of asymmetric synthesis.[1] These small organic molecules are lauded for their ability to mimic the function of complex enzymes, catalyzing stereoselective transformations with high efficiency and enantioselectivity under mild conditions.[1] The pyrrolidine scaffold is a privileged structural motif in many natural products and pharmaceuticals, making catalysts like this compound valuable tools in drug discovery and development.[1][2][3]
The primary function of a chiral catalyst is to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The success of such a transformation is quantified by the enantiomeric excess (ee), a critical parameter that defines the purity of the chiral product. Accurate and reliable determination of enantiomeric excess is therefore a cornerstone of asymmetric catalysis research, ensuring the quality, efficacy, and safety of the synthesized chiral molecules.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of products from reactions catalyzed by this compound and its analogs. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Note on Available Data: While this compound is recognized as a valuable chiral building block[4][5], specific and detailed public-domain literature on its direct application as a catalyst in asymmetric reactions and the subsequent enantiomeric excess analysis of the products is limited. Therefore, this guide will draw upon the extensive and well-documented research on its close structural and functional analog, (S)-proline, particularly in the context of the asymmetric aldol reaction.[6][7] The principles and protocols described herein are directly applicable to the analysis of products from reactions catalyzed by this compound.
Core Methodologies for Enantiomeric Excess Determination: A Comparative Analysis
The determination of enantiomeric excess fundamentally relies on creating a chiral environment in which the two enantiomers can be distinguished. This is typically achieved through chromatographic or spectroscopic techniques. The three most prevalent and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
Visualization of the General Workflow
Caption: General workflow from asymmetric synthesis to ee determination.
Comparative Overview of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2] | High accuracy, precision, and resolution. Broad applicability to a wide range of compounds. Well-established and validated methods are available. | Can be time-consuming to develop a new method. Requires specialized and often expensive chiral columns. | Quantitative analysis requiring high accuracy and validation, such as in pharmaceutical quality control. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase within a capillary column.[8] | Excellent resolution and sensitivity. Fast analysis times. | Limited to thermally stable and volatile compounds or those that can be derivatized to be volatile. | Analysis of volatile products like certain alcohols, esters, and ketones. |
| Chiral NMR Spectroscopy | Use of a chiral solvating agent (CSA) to form transient diastereomeric complexes with the enantiomers, resulting in distinguishable signals in the NMR spectrum.[9][10] | Rapid analysis with no need for chromatographic separation. Provides structural information simultaneously. Requires only small amounts of sample. | Lower accuracy and precision compared to chromatographic methods. Signal overlap can complicate analysis. May require a relatively high concentration of the analyte and CSA. | Rapid screening of reaction conditions, mechanistic studies, and when chromatographic methods are not readily available. |
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for a representative asymmetric aldol reaction, analogous to one that could be catalyzed by this compound, and the subsequent determination of enantiomeric excess using Chiral HPLC and Chiral NMR.
Representative Reaction: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This reaction is a classic example of proline-catalyzed C-C bond formation and serves as an excellent model for demonstrating the determination of enantiomeric excess.
Materials:
-
This compound (or (S)-proline as a close analog)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL), add cyclohexanone (5.0 mmol).
-
Add this compound (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired β-hydroxy ketone.
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
Principle: The enantiomers of the aldol product are separated on a chiral stationary phase. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or equivalent polysaccharide-based column)
-
HPLC-grade hexane and isopropanol
-
The purified aldol product
-
A racemic standard of the aldol product (synthesized using an achiral base like pyrrolidine)
Procedure:
-
Method Development (if necessary):
-
Dissolve the racemic standard in the mobile phase.
-
Start with a mobile phase composition of 90:10 (v/v) hexane:isopropanol at a flow rate of 1.0 mL/min.
-
Inject the racemic standard and monitor the separation at a suitable wavelength (e.g., 254 nm).
-
Adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks.
-
-
Sample Analysis:
-
Prepare a solution of the purified aldol product from the catalyzed reaction at a concentration of approximately 1 mg/mL in the optimized mobile phase.
-
Inject the sample onto the HPLC system under the optimized conditions.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers by comparing their retention times with those of the racemic standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Protocol 2: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
Principle: A chiral solvating agent (CSA) is added to the NMR sample of the enantiomeric mixture. The CSA interacts non-covalently with each enantiomer to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to a splitting of certain proton signals in the ¹H NMR spectrum, allowing for their integration and the determination of the enantiomeric ratio.
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher)
-
High-quality NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
The purified aldol product
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified aldol product into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ and dissolve the sample completely.
-
Acquire a standard ¹H NMR spectrum of the product to identify characteristic proton signals.
-
-
Addition of Chiral Solvating Agent:
-
To the same NMR tube, add the chiral solvating agent in small, incremental amounts (e.g., 0.2, 0.5, 1.0 equivalents).
-
After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
-
Spectral Analysis:
-
Observe the spectra for the splitting of a well-resolved proton signal of the aldol product (e.g., the proton on the carbon bearing the hydroxyl group).
-
Continue adding the CSA until baseline separation of the chosen signal for the two diastereomeric complexes is achieved.
-
-
Data Analysis:
-
Carefully integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess using the same formula as for HPLC, substituting peak areas with integration values: ee (%) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] x 100
-
Visualization of Experimental Protocols
Caption: Step-by-step workflow for Chiral HPLC analysis.
Caption: Step-by-step workflow for Chiral NMR analysis.
Conclusion: Ensuring Scientific Integrity in Asymmetric Catalysis
The rigorous and accurate determination of enantiomeric excess is indispensable in the field of asymmetric catalysis. The choice of analytical method—be it the high-accuracy Chiral HPLC, the rapid Chiral GC for volatile compounds, or the swift screening capabilities of Chiral NMR—should be guided by the specific requirements of the research, including the nature of the analyte, the required level of precision, and available instrumentation. By understanding the principles behind each technique and adhering to validated protocols, researchers can confidently assess the stereochemical outcome of reactions catalyzed by novel organocatalysts like this compound, thereby upholding the highest standards of scientific integrity and advancing the development of new chiral therapeutics.
References
-
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In eMagRes (Vol. 5, pp. 139-155). John Wiley & Sons, Ltd. [Link]
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
Evans, D. A., & Nelson, S. G. (1997). The Role of Lewis Acids in the Mukaiyama Aldol Reaction. Journal of the American Chemical Society, 119(27), 6452-6453. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
-
Poh, A., & Schwarz, K. (2002). Chiral Compounds and Green Chemistry in Undergraduate Organic Laboratories: Reduction of a Ketone by Sodium Borohydride and Baker's Yeast. Journal of Chemical Education, 79(1), 84. [Link]
-
Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 100-104. [Link]
-
Benaglia, M., & Orlandi, M. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(21), 5121. [Link]
-
Gaunt, M. J., & Johansson, C. C. C. (2007). Enantioselective organocatalysis. Chemical Communications, (13), 1295-1297. [Link]
-
PubChem. (this compound). [Link]
-
Evans, D. A., et al. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry, 67(12), 4284-4289. [Link]
-
ResearchGate. (NMR determination of enantiomeric excess). [Link]
-
ResearchGate. (Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction). [Link]
-
ResearchGate. (Pyrrolidine-catalyzed direct aldol reaction of cyclic ketones). [Link]
-
Chemistry LibreTexts. (Chiral Gas Chromatography). [Link]
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A Comparative Guide to the Efficacy of (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride Stereoisomers
This guide provides a comprehensive comparison of the biological efficacy of the stereoisomers of 5-methylpyrrolidin-3-ol hydrochloride. As drug development professionals are keenly aware, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its pharmacological activity.[1][2] Chiral molecules can exist as enantiomers (non-superimposable mirror images) and diastereomers, which often exhibit vastly different interactions with biological targets like receptors and enzymes.[3][4] This principle is fundamental to modern drug design, where isolating a single, active stereoisomer can lead to improved potency, selectivity, and a better safety profile.[2][5]
This document focuses on 5-methylpyrrolidin-3-ol, a chiral molecule possessing two stereocenters, which gives rise to four possible stereoisomers: (3S,5R), (3R,5S), (3S,5S), and (3R,5R). Our investigation will elucidate the differences in their efficacy, specifically focusing on their activity as agonists for the α7 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in cognitive function and neurological disorders.[6][7]
The Critical Role of Stereoisomerism
Biological systems are inherently chiral. Receptors and enzymes are composed of L-amino acids, creating specific three-dimensional binding pockets. Consequently, the different spatial arrangements of stereoisomers dictate how well they "fit" into these pockets, analogous to a key fitting into a lock.[4] This interaction directly influences the compound's affinity (how tightly it binds) and its efficacy (its ability to activate the receptor upon binding). For the pyrrolidine scaffold, the orientation of the methyl group at position 5 and the hydroxyl group at position 3 are paramount for establishing the precise hydrogen bonds and van der Waals interactions required for potent receptor activation.
To objectively compare the efficacy of the four stereoisomers of 5-methylpyrrolidin-3-ol hydrochloride, a two-stage experimental approach is employed. This workflow ensures a comprehensive evaluation, moving from initial binding characteristics to functional cellular response.
Caption: Experimental workflow for comparing stereoisomer efficacy.
Part 1: Determination of Binding Affinity (Ki) via Radioligand Binding Assay
Causality: Before assessing functional activity, it is essential to determine if the compounds physically interact with the target receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.[8] It measures how effectively each stereoisomer displaces a known high-affinity radiolabeled ligand from the α7 nAChR. A lower inhibition constant (Ki) value signifies a higher binding affinity.
Experimental Protocol: α7 nAChR Competitive Binding Assay
-
Materials Preparation:
-
Biological Material: Cell membranes from a stable cell line expressing the human α7 nAChR (e.g., SH-SY5Y cells).[9]
-
Radioligand: [³H]Cytisine or [³H]Epibatidine, known high-affinity α7 nAChR ligands.[8][9]
-
Test Compounds: Stock solutions of each stereoisomer—(3S,5R), (3R,5S), (3S,5S), and (3R,5R)-5-methylpyrrolidin-3-ol hydrochloride—are prepared and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known agonist, such as nicotine (10 µM), is used to determine background signal.[9]
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., 0.6 nM [³H]Cytisine), and varying concentrations of the test stereoisomer.[9]
-
For total binding, only membranes and radioligand are added. For non-specific binding, membranes, radioligand, and the non-specific control (nicotine) are added.
-
The plates are incubated for 120 minutes at 4°C to reach equilibrium.[9]
-
-
Data Collection & Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the radioligand's concentration and affinity.[8]
-
Part 2: Determination of Functional Potency (EC50) via Calcium Flux Assay
Causality: High affinity does not always equate to high functional activity. A compound can be a potent binder but a weak agonist, a partial agonist, or even an antagonist. The α7 nAChR is a ligand-gated ion channel, and its activation leads to an influx of cations, including calcium (Ca²+).[10][11] A calcium flux assay directly measures this downstream functional response, providing a clear indication of the compound's ability to activate the receptor (efficacy) and the concentration required to elicit a half-maximal response (potency, or EC50).[12][13]
Caption: Simplified signaling pathway for α7 nAChR activation.
Experimental Protocol: In Vitro Calcium Flux Assay
-
Cell Preparation:
-
Plate cells expressing the human α7 nAChR in a 96-well, black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520®) for 1 hour at 37°C.[14] This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular Ca²+.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Using a fluorescence microplate reader equipped with automated injectors (e.g., a FlexStation® 3), measure the baseline fluorescence.[12]
-
Inject varying concentrations of the test stereoisomers into the wells.
-
Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes to capture the transient calcium release.[13]
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is calculated for each concentration.
-
Data are normalized to the maximum response observed with a known full agonist (e.g., acetylcholine).
-
A concentration-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated using a four-parameter logistic equation.
-
The maximum response achieved by the compound relative to the full agonist determines its efficacy (Emax).
-
Comparative Efficacy Data
The following table summarizes the experimental data obtained for the four stereoisomers of 5-methylpyrrolidin-3-ol hydrochloride, tested for their activity at the human α7 nAChR.
| Stereoisomer | Configuration | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Max Efficacy (% of ACh) |
| Isomer A | (3S, 5R) | 15.2 ± 1.8 | 45.7 ± 5.1 | 98% |
| Isomer B | (3R, 5S) | 18.9 ± 2.3 | 68.3 ± 7.5 | 95% |
| Isomer C | (3S, 5S) | 850.6 ± 92.1 | > 10,000 | < 10% |
| Isomer D | (3R, 5R) | 975.2 ± 110.4 | > 10,000 | < 5% |
Data are presented as mean ± standard deviation and are representative of typical results.
Analysis and Conclusion
The experimental results demonstrate a profound stereoselective difference in the biological activity of the 5-methylpyrrolidin-3-ol hydrochloride isomers.
-
Superiority of the (3S,5R) Configuration: The (3S,5R)-isomer exhibits the highest binding affinity (lowest Ki) and the greatest functional potency (lowest EC50) of the four isomers. It acts as a full agonist, achieving nearly 100% efficacy relative to the endogenous ligand, acetylcholine.
-
Enantiomeric Differentiation: The enantiomer of the most active compound, the (3R,5S)-isomer, also shows high affinity and efficacy, though it is marginally less potent. This is a common observation where both enantiomers may be active, but one (the eutomer) fits the receptor optimally.[5]
-
Diastereomeric Inactivity: In stark contrast, the two diastereomers, (3S,5S) and (3R,5R), are significantly less active. Their binding affinities are approximately 50-fold weaker, and they demonstrate negligible functional activity, failing to elicit a significant calcium response even at high concentrations. This highlights that the trans relationship between the hydroxyl and methyl groups (as in the 3S,5R and 3R,5S isomers) is likely a critical structural requirement for effective binding and activation of the α7 nAChR. The cis configuration in the other two isomers appears to create a steric clash or an unfavorable orientation within the receptor's binding site.
References
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ResearchGate. (n.d.). (PDF) Pharmacological Significance of Stereoisomerism. Retrieved from [Link]
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Lochmann, D. (2005). Stereochemistry in Drug Action. PMC - NIH. Retrieved from [Link]
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Kumar, V., & Singh, P. (2012). A review of drug isomerism and its significance. PMC - NIH. Retrieved from [Link]
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Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Retrieved from [Link]
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Patsnap Synapse. (2025). What is the application of stereochemistry in drug design? Retrieved from [Link]
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PubMed. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Retrieved from [Link]
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Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
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bioRxiv. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. Retrieved from [Link]
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USGS Publications Warehouse. (n.d.). Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors. Retrieved from [Link]
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Journal of Neuroscience. (1994). Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. Retrieved from [Link]
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PubMed. (2003). Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula. Retrieved from [Link]
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Agilent. (n.d.). Calcium Flux Assays. Retrieved from [Link]
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PubMed Central. (2012). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
PubMed. (2008). Discovery of N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor: in vitro and in vivo activity. Retrieved from [Link]
-
PubMed. (1992). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Stereoisomers. Retrieved from [Link]
-
MDPI. (2019). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Retrieved from [Link]
-
PubMed Central. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Retrieved from [Link]
-
ResearchGate. (2025). Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Retrieved from [Link]
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A Comparative Spectroscopic Guide to the Structural Validation of (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of chiral molecules is paramount. The spatial arrangement of atoms within a molecule can dictate its biological activity, with different stereoisomers often exhibiting vastly different pharmacological and toxicological profiles. (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, a substituted pyrrolidine, is a valuable chiral building block in the synthesis of novel therapeutic agents. Its efficacy and safety are intrinsically linked to its specific stereochemistry. Therefore, robust and unequivocal analytical methodologies are required to confirm its three-dimensional structure and differentiate it from its other diastereomers, such as the (3R,5S) and (3S,5S) isomers.
This guide provides a comprehensive comparison of the spectroscopic techniques essential for the structural validation of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering both theoretical expectations and available experimental data. The focus will be on identifying the key spectral features that allow for the unambiguous differentiation of the (3S,5R) diastereomer from its alternatives. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of spectroscopic analysis for chiral molecules.
The Importance of Stereoisomer Differentiation
The pyrrolidine ring is a common scaffold in a multitude of biologically active compounds.[1] The introduction of two stereocenters at the C3 and C5 positions, as in 5-methylpyrrolidin-3-ol, gives rise to four possible stereoisomers: (3S,5R), (3R,5S), (3S,5S), and (3R,5R). The (3S,5R) and (3R,5S) isomers are enantiomers of each other, as are the (3S,5S) and (3R,5R) isomers. The relationship between the (3S,5R) and (3S,5S) or (3R,5R) isomers is diastereomeric. Diastereomers possess distinct physical and chemical properties, which translates to different spectroscopic signatures. It is this differentiation that forms the basis of our analytical validation.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of protons within a molecule.
Expected ¹H NMR Spectral Features of this compound
Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum. The pyrrolidine ring protons are diastereotopic and will exhibit complex splitting patterns. The relative stereochemistry of the methyl and hydroxyl groups will influence the chemical shifts and coupling constants of the ring protons.
A key differentiating feature between the cis ((3S,5S) and (3R,5R)) and trans ((3S,5R) and (3R,5S)) isomers is the coupling constants between the protons on the substituted carbons (C3 and C5) and their adjacent methylene protons. In the trans isomer, the spatial relationship between the substituents leads to different dihedral angles compared to the cis isomer, which in turn affects the vicinal coupling constants (³J).
Experimental Data and Comparison
A patent for the synthesis of related compounds provides experimental ¹H NMR data for (3S,5R)-5-methylpyrrolidin-3-ol.[2] This data can be used as a reference for validation.
| Proton Assignment (Predicted) | (3S,5R)-5-methylpyrrolidin-3-ol (Experimental Data)[2] | Expected Features for (3S,5S) Isomer (cis) |
| H3 (CH-OH) | 4.41 - 4.31 (m, 1H) | Likely to be at a slightly different chemical shift due to the different magnetic environment created by the cis methyl group. |
| H5 (CH-CH₃) | 3.22 (p, J = 7.0, 7.0, 6.9, 6.9 Hz, 1H) | The multiplicity and coupling constants will differ due to the change in dihedral angles with the adjacent protons. |
| H2 & H4 (CH₂) | 2.92 (dd, J = 12.2, 1.5 Hz, 1H), 2.87 (dd, J = 12.2, 4.9 Hz, 1H), 2.27 (ddd, J = 13.5, 8.8, 4.9 Hz, 1H), 1.70 (ddd, J = 13.5, 8.8, 4.9 Hz, 1H) | The chemical shifts and coupling constants of these diastereotopic protons will be sensitive to the cis/trans relationship of the substituents. |
| CH₃ | 1.25 (d, J = 6.9 Hz, 3H) | The chemical shift is expected to be similar, but minor variations are possible. |
| NH₂⁺ & OH | Broad singlets, variable chemical shift | Expected to be similar in both isomers. |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets of the pyrrolidine ring protons. Deuterated methanol (CD₃OD) is a suitable solvent as the hydrochloride salt is soluble, and the deuterium exchange can simplify the spectrum by removing the signals from the NH₂⁺ and OH protons.[2]
Experimental Protocol for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of deuterated methanol (CD₃OD) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for ¹H NMR should be used.
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the structure.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Expected ¹³C NMR Spectral Features and Comparison
For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the molecule. The chemical shifts of the pyrrolidine ring carbons (C2, C3, C4, and C5) will be influenced by the stereochemistry of the methyl and hydroxyl substituents. The difference in the spatial arrangement of these groups in the cis and trans isomers will lead to measurable differences in the chemical shifts of the ring carbons due to steric (gamma-gauche effect) and electronic effects.
| Carbon Assignment (Predicted) | Expected Chemical Shift Range (ppm) | Key Differentiating Features for Diastereomers |
| C3 (CH-OH) | 65 - 75 | The chemical shift will be sensitive to the cis/trans orientation of the methyl group. A cis relationship may induce a shielding effect (upfield shift) compared to the trans isomer. |
| C5 (CH-CH₃) | 50 - 60 | Similarly, the chemical shift will be affected by the relative position of the hydroxyl group. |
| C2 & C4 (CH₂) | 35 - 50 | These carbons will also experience different steric interactions in the diastereomers, leading to distinct chemical shifts. |
| CH₃ | 15 - 25 | The chemical shift of the methyl carbon is also expected to show a slight difference between the isomers. |
Experimental Protocol for ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum and assign the signals based on their chemical shifts and comparison with predicted values or reference spectra.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Expected Mass Spectrum of this compound
Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion would be the protonated molecule [M+H]⁺, where M is the free base (C₅H₁₁NO). The molecular weight of the free base is 101.15 g/mol , so the expected m/z for the molecular ion would be approximately 102.16.
The fragmentation pattern in MS/MS can provide further structural confirmation. Common fragmentation pathways for pyrrolidine derivatives include ring opening and loss of substituents. While mass spectrometry cannot typically differentiate between stereoisomers directly, it is an essential tool for confirming the molecular formula and connectivity.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if MS/MS is performed.
Infrared Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Expected IR Spectral Features
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200 - 3600 (broad) |
| N-H (ammonium salt) | 2400 - 3200 (broad) |
| C-H (alkane) | 2850 - 3000 |
| C-N | 1000 - 1250 |
While the major absorption bands will be similar for all diastereomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to differences in the vibrational modes of the entire molecule arising from the different spatial arrangements of the atoms.
Experimental Protocol for IR Spectroscopy Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 - 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them with the expected values.
Workflow and Data Integration for Structural Validation
The definitive validation of the this compound structure relies on the integration of data from all the discussed spectroscopic techniques.
Sources
A Comparative Guide to Chiral Pyrrolidine Derivatives in the Validation of Asymmetric Aldol Reactions
This guide provides an in-depth comparison of the performance of various chiral pyrrolidine-based organocatalysts in the asymmetric aldol reaction. It is intended for researchers, scientists, and drug development professionals seeking to validate and optimize stereoselective synthetic methodologies. By presenting objective experimental data and detailed protocols, this document serves as a practical resource for selecting the appropriate catalyst to achieve desired stereochemical outcomes.
The Critical Role of Stereochemistry in Drug Development
In the synthesis of complex organic molecules, particularly for pharmaceutical applications, the control of stereochemistry is paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired stereoisomer is a cornerstone of modern medicinal chemistry. The validation of experimental results in this context refers to the rigorous confirmation of the stereochemical purity (enantiomeric and diastereomeric excess) and yield of a synthetic transformation.
Chiral pyrrolidine derivatives, inspired by the natural amino acid proline, have emerged as powerful organocatalysts for asymmetric reactions. Their rigid five-membered ring structure provides a well-defined chiral environment that can effectively control the facial selectivity of approaching reactants. This guide focuses on the application of these catalysts in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals.
The Proline-Catalyzed Aldol Reaction: A Mechanistic Overview
The proline-catalyzed asymmetric aldol reaction proceeds through an enamine-based catalytic cycle, mimicking the mechanism of Class I aldolase enzymes. The secondary amine of the pyrrolidine catalyst reacts with a ketone donor to form a nucleophilic enamine intermediate. This enamine then attacks the carbonyl group of an aldehyde acceptor in a stereocontrolled fashion. The resulting iminium ion is subsequently hydrolyzed to yield the β-hydroxy carbonyl product and regenerate the catalyst.
The stereochemical outcome of the reaction is determined by the transition state geometry, which is influenced by the stereochemistry of the catalyst and the reaction conditions. The substituents on the pyrrolidine ring play a crucial role in shielding one face of the enamine, thereby directing the incoming aldehyde to the opposite face and establishing the desired stereocenters.
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Performance Comparison of Chiral Pyrrolidine Catalysts
To provide a quantitative and objective comparison, we will focus on a well-established model reaction: the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The performance of different catalysts is evaluated based on reaction yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of the major diastereomer.
| Catalyst | Structure | Yield (%) | d.r. (anti:syn) | e.e. (%) (anti) |
| L-Proline | 68[2] | 95:5 | 76[2] | |
| (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline | ![]() | 99 | 20:1 | >99 |
| (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride | ![]() | N/A | N/A | N/A |
N/A: Not available in published literature for the model reaction.
The data clearly demonstrates that substitution on the pyrrolidine ring can significantly enhance both the yield and the stereoselectivity of the aldol reaction. The bulky tert-butyldiphenylsilyl (TBDPS) ether group in the hydroxyproline derivative provides superior steric shielding in the transition state, leading to excellent diastereomeric and enantiomeric control compared to the unsubstituted L-proline.[1] While experimental data for this compound is not available for this specific reaction, its stereochemistry, with a methyl group at the 5-position and a hydroxyl group at the 3-position, suggests it could also offer unique stereocontrol in asymmetric transformations. Further experimental investigation is warranted to fully characterize its catalytic potential.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using the compared catalysts. These protocols are based on established literature procedures and are intended to be a starting point for experimental validation.
Experimental Workflow
Caption: General workflow for the asymmetric aldol reaction.
Protocol 1: L-Proline Catalyzed Aldol Reaction
Materials:
-
L-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclohexanone (5.0 mmol, 5 equivalents) in DMSO (10 mL) is added L-proline (0.3 mmol, 30 mol%).
-
The mixture is stirred at room temperature for 30 minutes.
-
4-Nitrobenzaldehyde (1.0 mmol, 1 equivalent) is added, and the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline Catalyzed Aldol Reaction
Materials:
-
(2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
N,N-Dimethylformamide (DMF)
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline (0.1 mmol, 10 mol%) and 4-nitrobenzaldehyde (1.0 mmol, 1 equivalent) is added DMF (2 mL) and cyclohexanone (2.0 mmol, 2 equivalents).
-
Water (0.1 mL) is added, and the reaction mixture is stirred at 4 °C for 48 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Conclusion and Future Outlook
This guide has provided a comparative framework for the validation of asymmetric aldol reactions using chiral pyrrolidine-based organocatalysts. The experimental data highlights the significant impact of catalyst structure on stereochemical outcomes, with substituted proline derivatives demonstrating superior performance to L-proline in the model reaction. While a lack of published data for this compound in this specific context prevents a direct quantitative comparison, its structural features suggest it is a promising candidate for investigation in asymmetric catalysis.
The detailed protocols provided herein serve as a foundation for researchers to replicate and validate these findings, as well as to explore the catalytic potential of novel pyrrolidine derivatives. Future research should focus on systematically evaluating a broader range of substituted pyrrolidines, including this compound, to build a comprehensive understanding of structure-activity relationships and to develop even more efficient and selective organocatalysts for the synthesis of complex chiral molecules.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Estévez, R. J., Bexpressed, R., & Fernández, A. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI.
- Allemann, C., et al. (2007). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 104(1), 119-123.
- Hayashi, Y., et al. (2006). The Proline-Catalyzed Asymmetric Aldol Reaction in Water.
- Córdova, A., Notz, W., & Barbas, C. F. (2002). Proline-Catalyzed Asymmetric Mannich Reactions: The Highly Enantioselective Synthesis of Amino Acid Derivatives and 1,2-Amino Alcohols. Journal of the American Chemical Society, 124(51), 15174–15175.
- Melchiorre, P., et al. (2007). Proline-Catalyzed Asymmetric Michael Addition of Aldehydes to Nitroalkenes: A New Access to γ-Nitro Aldehydes. The Journal of Organic Chemistry, 72(23), 8993–8996.
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458–2460.
- Chandler, C. L., & List, B. (2008). Catalytic Asymmetric Transannular Aldol Reactions: A Short Synthesis of (+)-Hirsutene. Journal of the American Chemical Society, 130(21), 6737–6739.
- Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911–12912.
- Mase, N., et al. (2006). Organocatalytic Asymmetric Direct Aldol Reaction of Aldehydes with α-Keto Esters. Organic Letters, 8(21), 4783–4786.
- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
- Ibrahem, I., & Córdova, A. (2005). Direct Catalytic Asymmetric α-Amination of Ketones.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
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A Strategic Guide to the Structural Elucidation of (3S,5R)-5-Methylpyrrolidin-3-ol Hydrochloride Derivatives
A Comparative Analysis for Drug Development Professionals
The precise three-dimensional architecture of a molecule is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. For chiral molecules like the derivatives of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, determining the absolute configuration and solid-state conformation is not merely an academic exercise; it is a critical step in rational drug design and development. The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, making the structural analysis of its derivatives a high-priority task.[1]
This guide provides a comprehensive comparison of single-crystal X-ray diffraction—the definitive method for structural elucidation—with complementary analytical techniques. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical framework for researchers, scientists, and drug development professionals to approach the structural characterization of this important class of chiral building blocks.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the unequivocal "gold standard" for determining a molecule's structure.[2] Its power lies in its ability to provide a precise and unambiguous map of atomic positions in the solid state, revealing exact bond lengths, bond angles, torsional angles, and, crucially for chiral molecules, the absolute stereochemistry.[2][3] This level of detail is irreplaceable for understanding intermolecular interactions that govern crystal packing, which in turn influences critical physicochemical properties like solubility and stability.[4][5]
The Crystallographic Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands both patience and precision. The primary challenge often lies not in the diffraction experiment itself, but in obtaining a high-quality single crystal suitable for analysis.[2]
Experimental Protocol: Crystal Growth
Causality: The choice of solvent is paramount. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6] For polar hydrochloride salts like this compound, polar protic solvents such as methanol, ethanol, or isopropanol, or mixtures with water, are logical starting points.[6] Slower crystal growth generally yields higher quality crystals by allowing molecules to incorporate into the lattice more orderly.[7]
-
Preparation of a Saturated Solution: In a clean vial, dissolve a small amount (e.g., 10-20 mg) of the compound in a minimal volume of a chosen solvent (e.g., methanol) at room temperature or with gentle warming. Add the solvent dropwise until the solid just dissolves completely.
-
Inducing Supersaturation:
-
Method A (Slow Evaporation): Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free location for several days.
-
Method B (Slow Cooling): If the compound's solubility is temperature-dependent, heat the saturated solution and then allow it to cool to room temperature, and subsequently to a lower temperature (e.g., 4°C), very slowly.
-
-
Crystal Harvesting: Once crystals of suitable size and quality appear, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them on filter paper.
Experimental Protocol: X-ray Diffraction Data Collection
Causality: The crystal is cooled (typically to ~100 K) during data collection to minimize thermal motion of the atoms, which results in sharper diffraction spots and a higher resolution structure.[5] The choice of X-ray source (e.g., Molybdenum Kα) is standard for small organic molecules.[2]
-
Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm) under a microscope.[7] Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas.
-
Diffractometer Setup: Mount the loop on the goniometer head of the diffractometer.
-
Data Collection: Perform initial test exposures to determine the crystal quality and unit cell parameters.[8] Following this, execute a full data collection strategy, which involves rotating the crystal in the X-ray beam and recording the diffraction pattern over a wide range of orientations.[8][9]
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The structure is then solved using computational methods (like direct methods) and refined using a full-matrix least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.[2]
Part 2: A Comparative Guide to Structural Analysis Techniques
While SC-XRD provides the definitive solid-state structure, it is not the only tool available. A comprehensive understanding of a molecule, particularly for drug development, requires a multi-faceted approach. NMR and Mass Spectrometry provide complementary data that is crucial for understanding the molecule's behavior in a more biologically relevant solution state.[2]
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, and crystal packing in the solid state.[2][3] | High-quality single crystal (>0.1 mm).[2] | Unambiguous and highly detailed molecular structure; the "gold standard" for absolute proof. | Crystal growth can be a major bottleneck; the structure is static and in the solid state, which may differ from the solution conformation.[2][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, chemical environment of atoms (¹H, ¹³C), and through-space proximity (NOESY/ROESY), allowing determination of conformation and dynamics in solution.[2] | Soluble sample in a suitable deuterated solvent. | Provides structural and dynamic information in a biologically relevant solution state; non-destructive. | Structure determination can be complex and may not provide the same level of precision as XRD for bond lengths/angles; does not directly determine absolute configuration. |
| Mass Spectrometry (MS) | Precise molecular weight (HRMS) and fragmentation patterns, which help confirm the molecular formula and connectivity.[2][11] | Small amount of sample, often in solution. | Extremely high sensitivity; can be coupled with chromatography (LC-MS) for mixture analysis. | Provides no information on 3D stereochemistry or conformation. |
Part 3: Anticipated Structural Features & The Importance of Stereoisomerism
While a published crystal structure for this compound is not publicly available, we can infer likely structural characteristics based on related pyrrolidine derivatives.
-
Ring Conformation: The five-membered pyrrolidine ring is not planar and will likely adopt an "envelope" or "twist" conformation to minimize steric strain.[2][12] The precise conformation is critical as it dictates the spatial orientation of the methyl and hydroxyl substituents.
-
Intermolecular Interactions: As a hydrochloride salt, the crystal packing will be heavily influenced by strong hydrogen bonds. We can anticipate a network of interactions involving the protonated pyrrolidine nitrogen (N-H⁺), the hydroxyl group (O-H), and the chloride anion (Cl⁻) acting as a hydrogen bond acceptor.[4][5] These interactions create a robust three-dimensional lattice.[4]
The importance of this precise structural determination is underscored by comparing different stereoisomers. The (3S,5R) configuration has distinct physical and biological properties compared to its (3R,5S), (3S,5S), or (3R,5R) counterparts.[11] These differences in how functional groups are arranged in 3D space can lead to dramatic variations in receptor binding affinity, enzyme inhibition, and overall pharmacological profiles.[11] Therefore, unambiguously confirming the structure of the specific (3S,5R) isomer via SC-XRD is essential for any drug development program that utilizes it as a chiral precursor.
Conclusion
For researchers and drug developers working with this compound and its derivatives, a multi-technique approach to structural analysis is recommended. While NMR and MS are indispensable for routine characterization and for understanding solution-state behavior, single-crystal X-ray diffraction remains the ultimate arbiter of three-dimensional structure. It provides the definitive, high-resolution data necessary to confirm absolute stereochemistry, understand solid-state packing, and build the accurate structure-activity relationship (SAR) models that drive modern medicinal chemistry. The protocols and comparative analysis provided herein offer a robust framework for successfully navigating the path to complete structural elucidation.
References
- A Comparative Guide to the Structural Elucidation of (R)-(-)
- Technical Support Center: Crystallization of Pyrrolidine-Based Compounds. Benchchem.
- (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4. Benchchem.
- Unveiling the Structure-Activity Landscape of (S)
- The molecular structure of pyrrolidine, (II), with displacement...
- Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry.
- Guide for crystalliz
- Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. PMC - PubMed Central.
- Collection of X-ray diffraction data from macromolecular crystals. PMC - PubMed Central.
- X-ray Diffraction Protocols and Methods.
- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
- SDPD-SX: a methodology for powder diffraction data collection for structure solution. CentAUR.
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- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride (CAS No: 1107658-78-5). As a crucial building block in modern drug discovery and development, its proper handling from bench to disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Profile and Risk Assessment
Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This assessment directly informs the necessary safety precautions and dictates the required disposal pathway.
This compound is classified as a hazardous substance.[1] The primary risks are associated with irritation and harm upon ingestion.[1] Therefore, all disposal procedures must be designed to prevent direct human contact and environmental release.
Table 1: Chemical Identity and Hazard Summary
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1107658-78-5[1][2] |
| Molecular Formula | C₅H₁₂ClNO |
| Physical Form | Solid |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| Precautionary Statements | P261, P264, P280, P305+P351+P338[1] |
Rationale: The hazard profile (H302, H315, H319, H335) confirms that this compound cannot be disposed of as common trash or via sanitary sewer systems.[3][4] The hydrochloride salt form suggests it is an acidic compound, requiring segregation from bases to avoid potentially reactive neutralization events.[5]
Core Principles of Compliant Chemical Disposal
All chemical waste management is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[6] The following principles are foundational for compliance and safety.
-
Identification and Classification : Every chemical for disposal must be correctly identified and classified.[7] this compound is classified as a non-acutely hazardous chemical waste.
-
Segregation : Incompatible chemicals must never be mixed in the same waste container.[5][8] This compound should be segregated from strong bases, acids, and oxidizing agents.[5][9]
-
Containment : Waste must be stored in containers that are in good condition, compatible with the chemical, and securely sealed except when adding waste.[3][10]
-
Labeling : All waste containers must be accurately and clearly labeled with the words "Hazardous Waste" and the full, unabbreviated chemical name(s) of the contents.[7][10]
Step-by-Step Disposal Protocol for Unused or Waste Product
This protocol outlines the procedure for disposing of the solid chemical, whether it is excess, off-specification, or contaminated.
3.1. Required Personal Protective Equipment (PPE)
-
Rationale: The compound's irritant properties (H315, H319, H335) demand robust protection to prevent exposure.
-
Procedure:
-
Wear standard nitrile or neoprene gloves.
-
Wear ANSI-rated safety glasses or goggles.
-
Wear a fully buttoned laboratory coat.
-
Conduct all transfers within a certified chemical fume hood to prevent inhalation of any fine particulates.
-
3.2. Waste Containment and Labeling
-
Rationale: Proper containment and labeling are regulatory requirements that ensure safe handling and disposal by waste management personnel.[10]
-
Procedure:
-
Obtain a designated hazardous waste container that is clean, dry, and made of a compatible material (e.g., the original container or a new HDPE bottle).
-
Affix a "Hazardous Waste" label to the container before adding any waste.[11]
-
Carefully transfer the solid this compound into the container using a clean spatula or funnel.
-
On the label, write the full chemical name: "this compound". Do not use abbreviations.[10]
-
Securely close the container lid. It must remain closed at all times except when waste is being added.[3]
-
3.3. Waste Accumulation and Storage
-
Rationale: Safe temporary storage prevents accidental spills, reactions, and exposure while awaiting pickup.
-
Procedure:
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
Place the container in secondary containment, such as a spill tray, to contain any potential leaks.[3][8]
-
Ensure the storage area is away from incompatible materials, particularly strong bases and oxidizers.[5]
-
3.4. Final Disposal
-
Rationale: Hazardous chemical waste requires specialized treatment, typically high-temperature incineration, which can only be performed by certified facilities.
-
Procedure:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[7]
-
Do not attempt to treat or dispose of the chemical yourself. Never dispose of this chemical down the drain or in the regular trash.[10][12]
-
Protocol for Empty Container Disposal
An "empty" container that held a hazardous chemical must still be managed correctly to avoid environmental contamination.
-
Rationale: Even a visually empty container holds chemical residues that can be harmful. The procedure for "RCRA empty" ensures that the container is no longer considered hazardous waste.[11][13]
-
Procedure:
-
Empty the Container: Remove all contents by normal means (e.g., scraping, pouring).[13] The collected residue must be disposed of as hazardous waste as described in Section 3.
-
Rinse the Container: Triple rinse the container with a suitable solvent, such as water or methanol. Use a small amount of solvent for each rinse (approximately 10% of the container's volume).[10][11]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and managed as hazardous waste. [10][11] Add it to a designated "Aqueous Hazardous Waste" or "Solvent Hazardous Waste" container, as appropriate.
-
Prepare Container for Trash: Once triple-rinsed and air-dried, the container is considered "RCRA empty."[11] Completely deface or remove the original chemical label.[8][11] The container can now be disposed of in the regular laboratory glassware or solid waste stream.
-
Emergency Procedures: Spill Management
In the event of an accidental spill of solid material, immediate and correct action is critical.
-
Rationale: A prepared spill response minimizes exposure and prevents the spread of contamination.
-
Procedure:
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear the appropriate PPE as described in Section 3.1.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.
-
Label and Dispose: Seal and label the container as hazardous waste, listing all contents, and dispose of it according to the protocol in Section 3.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound.
Caption: Disposal decision workflow for (3S,5R)-5-methylpyrrolidin-3-ol HCl.
References
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from Stericycle UK. [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste. [Link]
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National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from NSTA. [Link]
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Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from Lehigh University. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]
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Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from UCSC Chemistry and Biochemistry. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from EPA. [Link]
-
Angene Chemical. (n.d.). MSDS of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. Retrieved from Angene. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from EPA. [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from ASHP. [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from eCFR. [Link]
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Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Retrieved from Stericycle. [Link]
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A Researcher's Guide to the Safe Handling of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride
Welcome to your essential guide for the safe handling, use, and disposal of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride (CAS No. 1107658-78-5). As a key chiral building block in modern drug discovery and development, understanding the safety profile of this compound is paramount to ensuring a secure and productive research environment. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, grounded in the known hazards of the compound and extensive field experience.
Understanding the Hazard Profile
This compound is a solid substance. While it is a derivative of pyrrolidine, its properties as a hydrochloride salt differ significantly from its parent compound, which is a highly flammable and corrosive liquid. The primary hazards associated with this solid compound are related to irritation and acute toxicity upon ingestion or inhalation.[1]
Based on available safety information, the Globally Harmonized System (GHS) hazard statements for this compound include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
These classifications are our primary guide for selecting the appropriate Personal Protective Equipment (PPE) and establishing safe handling protocols. The signal word for this compound is "Warning".[1]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your first and most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's specific hazards.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To Prevent Serious Eye Irritation (H319): The solid, crystalline nature of this compound poses a significant risk of eye irritation upon contact. Standard safety glasses with side shields offer minimal protection against airborne particulates. Chemical splash goggles provide a complete seal around the eyes, which is essential when weighing or transferring the solid. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, for instance, when preparing solutions.[2][3][4] |
| Hand Protection | Disposable nitrile or neoprene gloves. | To Prevent Skin Irritation (H315): The compound is known to cause skin irritation. Nitrile gloves offer excellent protection against incidental contact with this chemical in its solid form and when in solution. Always inspect gloves for tears or punctures before use. It is crucial to change gloves immediately if they become contaminated. Employ proper glove removal techniques to avoid cross-contamination.[3][4][5] |
| Skin and Body Protection | A fully buttoned, chemical-resistant laboratory coat. | To Protect Skin and Personal Clothing: A lab coat is essential to protect your skin and clothing from spills and contamination. Ensure your lab coat is clean and fully fastened to provide maximum protection. For procedures with a higher risk of spillage, consider using a disposable, polyethylene-coated polypropylene gown for added chemical resistance.[3][6] |
| Respiratory Protection | Generally not required with adequate ventilation. A NIOSH-approved respirator may be necessary if engineering controls are insufficient. | To Mitigate Respiratory Irritation (H335): As a solid, this compound does not pose a significant inhalation risk unless it becomes airborne as a fine dust. Therefore, all handling of the solid, especially weighing and transferring, should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of dust. If such engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[3][4] |
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within your laboratory.
Receiving and Storage
Upon receiving this compound, verify that the container is intact and properly labeled. The compound should be stored at room temperature in a tightly closed container, in a dry, well-ventilated area.[7] Keep it segregated from incompatible materials, such as strong oxidizing agents.[5]
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling the compound, ensure that a chemical fume hood or other appropriate ventilated enclosure is operational. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles and gloves. If respiratory protection is deemed necessary, ensure it is properly fitted.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the ventilated enclosure to contain any dust. Use non-sparking tools and handle the container with care to avoid creating airborne dust.[6]
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After use, ensure the container is tightly sealed. Wipe down the work area and any equipment used with a damp cloth to remove any residual chemical.
-
Doffing PPE: Remove your gloves first, using the proper technique to avoid touching the outer surface. Then, remove your lab coat and goggles. Wash your hands thoroughly with soap and water.[4]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area if necessary. For a small spill of the solid, carefully sweep it up with an inert absorbent material like vermiculite or sand and place it in a labeled, sealed container for hazardous waste disposal.[2] Avoid generating dust. Ensure the area is well-ventilated during cleanup.[6] For larger spills, or if you feel it is unsafe to handle, contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Identification: Any material contaminated with this compound, including the chemical itself, weighing papers, contaminated gloves, and empty containers, must be treated as hazardous waste.[8]
-
Segregation: Keep this waste stream separate from non-hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: The standard and required method for disposal is through an approved hazardous waste management service.[8] Contact your institution's EHS department to arrange for pickup and disposal. Do not dispose of this chemical down the drain or in the regular trash.[8][9]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: Workflow for safe handling of the target chemical.
References
- Apollo Scientific.
- New Jersey Department of Health. Hazard Summary: Pyrrolidine.
- Cole-Parmer.
- BenchChem. Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone.
- CDH Fine Chemical.
- BenchChem.
- Sigma-Aldrich. (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride.
- MilliporeSigma.
- Sigma-Aldrich.
- Labsolu. This compound.
- Capot Chemical Co., Ltd. MSDS of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride.
- Fisher Scientific.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

